molecular formula C4H13ClN2 B1329648 Butylhydrazine hydrochloride CAS No. 56795-65-4

Butylhydrazine hydrochloride

Cat. No.: B1329648
CAS No.: 56795-65-4
M. Wt: 124.61 g/mol
InChI Key: GXXOBXPRDUPYEJ-UHFFFAOYSA-N
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Description

Butylhydrazine Hydrochloride (CAS 7400-27-3), also known as tert-Butylhydrazine Hydrochloride, is a white to off-white crystalline powder with the molecular formula C4H12N2•HCl . It is highly soluble in water and alcohols, making it a versatile reagent in organic synthesis . This compound serves as a critical precursor in the research and development of advanced insect growth regulators (IGRs) . Its specific chemical structure is essential for constructing the molecular framework of IGRs such as tebufenozide and methoxyfenozide, which act by disrupting the molting process of insect pests, offering a targeted and environmentally conscious approach to pest management . Beyond its primary role in agrochemicals, this compound is a valuable building block for synthesizing various pyrazole derivatives and other sophisticated organic molecules with potential applications in pharmaceutical research, including in the synthesis of antibiotics and antivirals . A common challenge in its production is the presence of hydrazine hydrochloride as an impurity, which can complicate downstream applications. Advanced purification processes, such as treatment with ferric chloride in ethanol, have been developed to significantly enhance the purity of the final product, thereby improving the efficiency and yield of subsequent synthesis steps . Researchers should note that accurate quantification of this compound in the presence of its impurities requires specialized analytical methods, such as pre-column derivatization with benzaldehyde followed by High-Performance Liquid Chromatography (HPLC) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

butylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2.ClH/c1-2-3-4-6-5;/h6H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXOBXPRDUPYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020218
Record name Butylhydrazine hydrochloride
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Molecular Weight

124.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56795-65-4
Record name Hydrazine, butyl-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butylhydrazine hydrochloride
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Record name Butylhydrazine hydrochloride
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Record name BUTYLHYDRAZINE HYDROCHLORIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Butylhydrazine Hydrochloride: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of butylhydrazine hydrochloride, with a primary focus on the tert-butyl isomer due to the extensive availability of research and application data. This document covers its synthesis, purification, physicochemical properties, and key applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Physicochemical Properties

tert-Butylhydrazine hydrochloride is a white to pale cream crystalline powder.[1] It is hygroscopic and should be stored in a dry, inert atmosphere.[2] Key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Chemical Formula C₄H₁₂N₂·HCl[3][4]
Molecular Weight 124.61 g/mol [3][5][6]
Appearance White to pale cream crystalline powder or crystals[1]
Melting Point 191-194 °C (lit.)[7]
Solubility Soluble in water, DMSO, and methanol.[2][7]
Assay ≥97.5% to ≤102.5% (Titration ex Chloride)[1]
CAS Number 7400-27-3 (tert-butylhydrazine hydrochloride)[7]
CAS Number 56795-65-4 (n-butylhydrazine hydrochloride)[5]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of tert-butylhydrazine hydrochloride.

  • ¹H NMR (400 MHz, DMSO-d₆): Spectral data is available and can be used for structural confirmation.[8]

  • ¹³C NMR: Spectral data is available for detailed structural analysis.[9][10]

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks corresponding to the functional groups present in the molecule.[3][11] The identification (FTIR) should conform to standard spectra.[1]

Synthesis of tert-Butylhydrazine Hydrochloride

Several methods for the synthesis of tert-butylhydrazine hydrochloride have been reported, primarily involving the reaction of a tert-butylating agent with hydrazine or its salt.

Synthesis from tert-Butanol and Hydrazine Monohydrochloride

A common and scalable method involves the direct reaction of tert-butanol with hydrazine monohydrochloride in the presence of an acid catalyst.

Experimental Protocol:

  • Reaction Setup: A four-neck flask is equipped with a reflux condenser, a dropping funnel, a stirrer, and a thermometer.

  • Reactants: The flask is charged with hydrazine monohydrochloride (H·HCl), concentrated hydrochloric acid (acting as a catalyst), and water.[12][13]

  • Reaction: The mixture is heated with stirring to a temperature of 102-105 °C.[12][13]

  • Addition of tert-Butanol: tert-Butanol is added dropwise to the heated mixture over a period of several hours.[12][13]

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature.[12][13]

  • Work-up: The mixture is cooled, and the resulting solution contains tert-butylhydrazine hydrochloride. The product can be isolated and purified.[12][13] Yields are typically high, around 98-99%.[12][13]

A schematic for this synthesis is provided below.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Hydrazine Monohydrochloride Hydrazine Monohydrochloride Heating (102-105 °C) Heating (102-105 °C) Hydrazine Monohydrochloride->Heating (102-105 °C) tert-Butanol tert-Butanol Dropwise Addition Dropwise Addition tert-Butanol->Dropwise Addition Hydrochloric Acid (catalyst) Hydrochloric Acid (catalyst) Hydrochloric Acid (catalyst)->Heating (102-105 °C) Water (solvent) Water (solvent) Water (solvent)->Heating (102-105 °C) Stirring Stirring Heating (102-105 °C)->Stirring tert-Butylhydrazine Hydrochloride Solution tert-Butylhydrazine Hydrochloride Solution Stirring->tert-Butylhydrazine Hydrochloride Solution Dropwise Addition->Stirring

Caption: Synthesis of tert-Butylhydrazine Hydrochloride.

Synthesis using an Organic Acid Buffer System

An alternative "green chemistry" approach utilizes an organic acid buffer system to avoid strong mineral acids, thus reducing side reactions like the dehydration of tert-butanol.[14]

Experimental Protocol:

  • Buffer Preparation: An aqueous solution of hydrazine hydrate is acidified with an organic acid (e.g., formic acid, acetic acid) to a pH of less than 4.[14]

  • Reaction: The buffered solution is heated to 40-50 °C with stirring. tert-Butanol is then added dropwise over a period of about 60 minutes. The reaction mixture is refluxed for several hours.[14]

  • Acidification: After cooling to room temperature, the solution is acidified with hydrogen chloride gas.[14]

  • Isolation: Water and other low-boiling materials are removed by vacuum distillation.[14]

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the final product with a purity of over 98%.[14] The overall yield can be up to 85.8%.[14]

Purification of tert-Butylhydrazine Hydrochloride

Industrially produced tert-butylhydrazine hydrochloride often contains hydrazine hydrochloride as an impurity.[15] A specific purification process has been developed to remove this impurity.

Experimental Protocol:

  • Dissolution: Crude tert-butylhydrazine hydrochloride is dissolved in ethanol (e.g., anhydrous or aqueous ethanol) in a three-necked flask with stirring.[15] The ratio of the crude product to ethanol is typically between 0.2:1 and 0.5:1 (g/mL).[15]

  • Cooling: The solution is stirred for 10-30 minutes and then cooled to a temperature between 0-4 °C.[15]

  • Precipitation of Impurity: Ferric chloride (FeCl₃) is added to the cooled solution. The amount of ferric chloride is typically 0.1 to 0.3 times the weight of the crude tert-butylhydrazine hydrochloride.[15]

  • Reaction: The mixture is allowed to react at 0-4 °C for 1-3 hours.[15]

  • Filtration: The mixture is immediately filtered after the reaction is complete. The filter cake is washed with a small amount of cold ethanol.[15]

  • Drying: The purified product is dried to obtain a white powder with a purity of over 98%.[15] Yields for this purification step are in the range of 78-83%.[15]

Applications in Organic Synthesis

tert-Butylhydrazine hydrochloride is a versatile reagent in organic synthesis, primarily used for the introduction of a tert-butylhydrazinyl group, which is a key building block for various heterocyclic compounds.

Synthesis of Pyrazole Derivatives

A major application of tert-butylhydrazine hydrochloride is in the synthesis of pyrazole derivatives, which are important scaffolds in medicinal chemistry and agrochemicals.[7][16] The synthesis typically involves the condensation of tert-butylhydrazine (liberated in situ from its hydrochloride salt) with a 1,3-dicarbonyl compound or its equivalent.

Experimental Protocol for the Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine:

  • Neutralization: Solid tert-butylhydrazine hydrochloride (196.6 mmol) is dissolved in 2 M sodium hydroxide (196.6 mmol) in a three-necked round-bottomed flask with stirring at ambient temperature.[17]

  • Addition of Dicarbonyl Equivalent: Once a complete solution is formed (approximately 10 minutes), 3-aminocrotononitrile (196.6 mmol) is added.[17]

  • Reaction: The reaction proceeds to form the pyrazole derivative.

  • Isolation: The product crystallizes directly from the reaction mixture and can be isolated by filtration.[17]

The general workflow for pyrazole synthesis is depicted below.

G cluster_reactants Reactants cluster_process Reaction cluster_products Product tert-Butylhydrazine HCl tert-Butylhydrazine HCl In situ formation of tert-Butylhydrazine In situ formation of tert-Butylhydrazine tert-Butylhydrazine HCl->In situ formation of tert-Butylhydrazine Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->In situ formation of tert-Butylhydrazine 1,3-Dicarbonyl Compound or Equivalent 1,3-Dicarbonyl Compound or Equivalent Cyclocondensation Cyclocondensation 1,3-Dicarbonyl Compound or Equivalent->Cyclocondensation In situ formation of tert-Butylhydrazine->Cyclocondensation Substituted Pyrazole Substituted Pyrazole Cyclocondensation->Substituted Pyrazole

Caption: General Workflow for Pyrazole Synthesis.

Synthesis of Insect Growth Regulators

tert-Butylhydrazine hydrochloride is a key starting material in the synthesis of certain insect growth regulators (IGRs).[2][18] IGRs are compounds that interfere with the growth and development of insects, offering a more targeted approach to pest control compared to traditional insecticides.[19][20] The synthesis often involves the acylation of tert-butylhydrazine.

Experimental Protocol for Synthesis of N'-tert-butyl-N-benzoylhydrazine:

  • Reaction Setup: A stirred suspension of tert-butylhydrazine hydrochloride (0.008 M) in toluene (30 ml) is prepared at room temperature.

  • Neutralization: A 50% aqueous solution of sodium hydroxide is added dropwise.

  • Acylation: After 15 minutes, the reaction mixture is cooled to 5 °C. A solution of benzoyl chloride (0.008 M) in toluene (5 ml) and a 50% aqueous sodium hydroxide solution (0.008 M) are added simultaneously from separate funnels, maintaining the temperature at or below 10 °C.

  • Reaction Completion: The mixture is warmed to room temperature and stirred for 1 hour.

  • Isolation: The reaction is diluted with hexane, and the solid product is isolated by filtration.

The logical relationship for the synthesis of this IGR precursor is shown below.

G tert-Butylhydrazine HCl tert-Butylhydrazine HCl Free tert-Butylhydrazine Free tert-Butylhydrazine tert-Butylhydrazine HCl->Free tert-Butylhydrazine Neutralization Base (NaOH) Base (NaOH) Base (NaOH)->Free tert-Butylhydrazine Acylating Agent (e.g., Benzoyl Chloride) Acylating Agent (e.g., Benzoyl Chloride) Acylated Hydrazine Derivative Acylated Hydrazine Derivative Acylating Agent (e.g., Benzoyl Chloride)->Acylated Hydrazine Derivative Free tert-Butylhydrazine->Acylated Hydrazine Derivative Acylation Insect Growth Regulator Precursor Insect Growth Regulator Precursor Acylated Hydrazine Derivative->Insect Growth Regulator Precursor

Caption: Synthesis of an Insect Growth Regulator Precursor.

Aromatic Nucleophilic N-N Exchange Reactions

tert-Butylhydrazine hydrochloride is also utilized in aromatic nucleophilic N-N exchange reactions.[2] In these reactions, a nucleophilic hydrazine derivative displaces a leaving group on an aromatic ring. The reaction often proceeds via an addition-elimination mechanism, particularly if the aromatic ring is activated by electron-withdrawing groups.[21][22][23]

Safety and Handling

tert-Butylhydrazine hydrochloride is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound. It should be handled in a well-ventilated area.[2] The compound is hygroscopic and should be stored in a tightly closed container in a cool, dry place, away from water, moisture, and oxidizing agents.[2]

n-Butylhydrazine Hydrochloride

Information on n-butylhydrazine hydrochloride is less abundant in the readily available literature compared to its tert-butyl isomer. Its synthesis can be achieved by reacting a BOC-protected hydrazine with an n-butylating agent (e.g., n-butyl bromide) followed by deprotection with hydrochloric acid.[24] Its primary applications are also expected to be in organic synthesis as a precursor for introducing the n-butylhydrazinyl moiety.

PropertyValueReference(s)
Chemical Formula C₄H₁₂N₂·HCl[5]
Molecular Weight 124.61 g/mol [5]
CAS Number 56795-65-4[5]

References

An In-depth Technical Guide to tert-Butylhydrazine Hydrochloride: Chemical Characteristics, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characteristics, synthesis, and key applications of tert-butylhydrazine hydrochloride (t-BHH). The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Chemical and Physical Properties

tert-Butylhydrazine hydrochloride is a white to off-white crystalline solid. It is a valuable reagent in organic synthesis, primarily utilized for the introduction of a tert-butylhydrazinyl moiety into molecules. Its bulky tert-butyl group can offer steric hindrance, influencing the regioselectivity of reactions and modifying the properties of the resulting compounds.

Quantitative Data Summary

The key physical and chemical properties of tert-butylhydrazine hydrochloride are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 7400-27-3[1]
Molecular Formula C₄H₁₂N₂·HCl[1]
Molecular Weight 124.61 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 191-194 °C[2]
Solubility Soluble in water, methanol, and DMSO.[2]
pKa Data not readily available
Hygroscopicity Hygroscopic[2]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of tert-butylhydrazine hydrochloride.

  • ¹H NMR (DMSO-d₆, 400 MHz): A spectrum is available which would show signals corresponding to the tert-butyl protons and the hydrazine protons.

  • ¹³C NMR: The spectrum would display characteristic signals for the quaternary carbon and the methyl carbons of the tert-butyl group.

  • FTIR (KBr): The infrared spectrum exhibits characteristic absorption bands for N-H and C-H stretching and bending vibrations.

Safety and Handling

tert-Butylhydrazine hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation. It is also a suspected respiratory irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Experimental Protocols

Detailed methodologies for the synthesis, purification, and common reactions of tert-butylhydrazine hydrochloride are provided below.

Synthesis of tert-Butylhydrazine Hydrochloride

This protocol is adapted from established patent literature and provides a general procedure for the synthesis of tert-butylhydrazine hydrochloride from tert-butanol and hydrazine monohydrochloride.[3][4]

Reaction Scheme:

Synthesis tBuOH tert-Butanol reaction_mixture tBuOH->reaction_mixture Hydrazine_HCl Hydrazine Monohydrochloride Hydrazine_HCl->reaction_mixture HCl_cat HCl (catalyst) HCl_cat->reaction_mixture product tert-Butylhydrazine Hydrochloride reaction_mixture->product Heat

Caption: Synthesis of tert-Butylhydrazine Hydrochloride.

Materials:

  • Hydrazine monohydrochloride

  • tert-Butanol

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • In a four-neck flask equipped with a reflux condenser, mechanical stirrer, dropping funnel, and thermometer, charge hydrazine monohydrochloride and water.

  • Add concentrated hydrochloric acid to the mixture.

  • Heat the mixture to 80-105 °C with stirring.

  • Slowly add tert-butanol dropwise to the reaction mixture over a period of 2-4 hours, maintaining the temperature.

  • After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes at the same temperature.

  • Cool the reaction mixture to room temperature. The product, tert-butylhydrazine hydrochloride, can be isolated from the aqueous solution by crystallization or other purification methods.

Purification of tert-Butylhydrazine Hydrochloride

This protocol describes the purification of crude tert-butylhydrazine hydrochloride using a precipitation method to improve its purity.[2]

Experimental Workflow:

Purification cluster_purification Purification Protocol start Crude t-BHH in Ethanol cool Cool to 0-4 °C start->cool add_FeCl3 Add Ferric Chloride cool->add_FeCl3 react React for 1-3 hours add_FeCl3->react filter Filter react->filter wash Wash with Cold Ethanol filter->wash dry Dry wash->dry end Pure t-BHH dry->end

Caption: Purification workflow for tert-Butylhydrazine Hydrochloride.

Materials:

  • Crude tert-butylhydrazine hydrochloride

  • Ethanol (e.g., 70-95% v/v)

  • Ferric chloride (FeCl₃)

Procedure:

  • In a three-necked flask equipped with a stirrer, dissolve the crude tert-butylhydrazine hydrochloride in ethanol with stirring for 10-30 minutes.

  • Cool the solution to 0-4 °C in an ice bath.

  • Add ferric chloride to the cooled solution and continue stirring at 0-4 °C for 1-3 hours.

  • Immediately filter the resulting precipitate.

  • Wash the filter cake with a small amount of cold ethanol.

  • Dry the purified product under vacuum. The purity of the final product can be assessed by HPLC.

Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine

This detailed protocol from Organic Syntheses illustrates the use of tert-butylhydrazine hydrochloride in the synthesis of a substituted pyrazole.[5]

Reaction Pathway:

Pyrazole_Synthesis tBHH tert-Butylhydrazine Hydrochloride Reaction tBHH->Reaction ACN 3-Aminocrotononitrile ACN->Reaction NaOH NaOH NaOH->Reaction Product 1-tert-Butyl-3-methyl- 1H-pyrazol-5-amine Reaction->Product Heat

Caption: Synthesis of a substituted pyrazole.

Materials:

  • tert-Butylhydrazine hydrochloride (98%)

  • 2 M Sodium hydroxide (NaOH) solution

  • 3-Aminocrotononitrile (96%)

Procedure:

  • In a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, charge solid tert-butylhydrazine hydrochloride (25.00 g, 196.6 mmol).

  • Add 2 M NaOH solution (98.3 mL, 196.6 mmol) and stir at ambient temperature until a complete solution is formed (approximately 10 minutes).

  • Add 3-aminocrotononitrile (16.82 g, 196.6 mmol) and continue stirring.

  • Equip the flask with a reflux condenser and heat the slurry to an internal temperature of 90 °C with vigorous stirring for 22 hours.

  • After 22 hours, cool the biphasic mixture to 57 °C.

  • Induce crystallization by cooling a small aliquot and reintroducing it as seed crystals.

  • Once crystallization is apparent, turn off the heating and continue vigorous stirring as the mixture cools to ambient temperature.

  • Cool the slurry in an ice-water bath for one hour.

  • Filter the solids and wash the filter cake with the cold filtrate to maximize recovery.

  • Wash the solids with cold water and then suck them dry on the filter.

  • Further dry the product in a vacuum oven.

Applications in Organic Synthesis

tert-Butylhydrazine hydrochloride is a versatile reagent in organic synthesis, primarily used for the construction of nitrogen-containing heterocycles.[1]

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions. While a specific, detailed protocol for tert-butylhydrazine hydrochloride was not found, a general procedure can be adapted. The reaction proceeds through the formation of a tert-butylhydrazone intermediate, which then undergoes an acid-catalyzed[6][6]-sigmatropic rearrangement to form the indole ring.[7][8]

General Reaction Scheme:

Fischer_Indole tBHH_free tert-Butylhydrazine Hydrazone_formation tBHH_free->Hydrazone_formation Ketone Aldehyde or Ketone Ketone->Hydrazone_formation Acid Acid Catalyst Rearrangement Acid->Rearrangement Hydrazone tert-Butylhydrazone Hydrazone->Rearrangement Indole Substituted Indole Hydrazone_formation->Hydrazone Rearrangement->Indole [3,3]-Sigmatropic Rearrangement

Caption: General pathway for the Fischer Indole Synthesis.

Synthesis of Pyrazoles and Other Heterocycles

As detailed in the experimental protocol (Section 4.3), tert-butylhydrazine hydrochloride is a key building block for the synthesis of pyrazole derivatives. It can also be used in the preparation of other heterocyclic compounds such as diphosphinohydrazines and 1,3,4,5-tetrasubstituted pyrazole derivatives.[9] The bulky tert-butyl group can influence the regioselectivity of the cyclization reactions.

Conclusion

tert-Butylhydrazine hydrochloride is a versatile and important reagent in organic synthesis with well-defined chemical and physical properties. This guide provides essential technical information, including detailed experimental protocols and key applications, to assist researchers in its effective and safe utilization. The provided methodologies for synthesis, purification, and reaction applications serve as a valuable resource for laboratory practice.

References

Structural Analysis of sec-Butylhydrazine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

sec-Butylhydrazine dihydrochloride (CAS 1177361-36-2) is a hydrazine derivative with applications in organic synthesis, particularly as a building block for pharmaceutical and agrochemical intermediates. A thorough understanding of its three-dimensional structure and spectroscopic properties is crucial for predicting its reactivity, designing synthetic routes, and ensuring quality control. This technical guide outlines the comprehensive structural analysis of sec-butylhydrazine dihydrochloride, detailing the requisite experimental protocols and data interpretation. While specific experimental data for sec-butylhydrazine dihydrochloride is not widely available in public literature, this document presents the established methodologies for its characterization and provides illustrative spectroscopic data from the closely related isomer, tert-butylhydrazine hydrochloride, for comparative purposes.

Molecular Structure

sec-Butylhydrazine is a chiral molecule featuring a hydrazine moiety attached to the second carbon of a butane chain. In the dihydrochloride salt, both nitrogen atoms of the hydrazine group are protonated, forming a hydrazinium(2+) cation, which is stabilized by two chloride counter-ions. The bulky sec-butyl group introduces specific steric constraints that influence the molecule's conformation and reactivity.

Figure 1: 2D structure of sec-Butylhydrazine Dihydrochloride.

Analytical Workflow for Structural Elucidation

The definitive structural analysis of a novel or commercial compound like sec-butylhydrazine dihydrochloride follows a standardized workflow. This process integrates multiple analytical techniques to build a complete picture of the molecule's connectivity and spatial arrangement.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation synthesis Synthesis purification Purification (Crystallization) synthesis->purification spectroscopy Spectroscopy (NMR, IR, MS) purification->spectroscopy xray Single-Crystal X-ray Diffraction purification->xray If single crystals form structure Confirm Structure (Connectivity) spectroscopy->structure conformation Determine 3D Conformation xray->conformation structure->conformation

Figure 2: General workflow for chemical structure analysis.

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the chemical environment of atoms and the nature of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Illustrative NMR Data (tert-Butylhydrazine HCl in DMSO-d₆)

Disclaimer: The following data is for the isomer tert-butylhydrazine hydrochloride (CAS 7400-27-3) and is provided for illustrative purposes due to the absence of published data for the sec-butyl isomer.

¹H NMR Chemical Shift (ppm)MultiplicityIntegrationAssignment
Protons~9.80Broad Singlet3H-NH₃⁺
Protons~3.45Singlet2H-NH₂-
Protons~1.25Singlet9H-C(CH₃)₃
¹³C NMR Chemical Shift (ppm)Assignment
Carbons~55.0C (CH₃)₃
Carbons~26.5-C(C H₃)₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Illustrative IR Data (tert-Butylhydrazine HCl)

Disclaimer: The following data is for the isomer tert-butylhydrazine hydrochloride and is provided for illustrative purposes.

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800Strong, BroadN-H stretch (from -NH₃⁺ and -NH₂-)
2980-2850Medium-StrongC-H stretch (alkyl)
~1600MediumN-H bend (asymmetric)
~1500MediumN-H bend (symmetric)
~1470MediumC-H bend (asymmetric)

Crystallographic Analysis

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's structure, yielding precise bond lengths, bond angles, and the overall three-dimensional conformation in the solid state.

Hypothetical Crystallographic Data Table for sec-Butylhydrazine Dihydrochloride

Disclaimer: No public crystallographic data for sec-butylhydrazine dihydrochloride was found. The table below is a template showing the type of data that would be obtained from such an experiment.

Parameter Value Parameter Value
Crystal SystemMonoclinicBond Lengths (Å)
Space GroupP2₁/cN1-N2e.g., 1.45
a (Å)e.g., 8.5C1-N1e.g., 1.49
b (Å)e.g., 12.1C1-C2e.g., 1.53
c (Å)e.g., 9.2**Bond Angles (°) **
β (°)e.g., 95.5N2-N1-C1e.g., 110.5
Volume (ų)e.g., 945.0N1-C1-C2e.g., 109.8

Detailed Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of sec-butylhydrazine dihydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as labile protons (-NH) may exchange with deuterium in D₂O.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the appropriate nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of the solid sec-butylhydrazine dihydrochloride powder onto the ATR crystal. Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically performs a background subtraction. Analyze the resulting transmittance or absorbance spectrum to identify characteristic peaks.

Single-Crystal X-ray Diffraction Protocol
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

  • Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil. The sample is typically flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: Mount the goniometer on the diffractometer. A modern instrument equipped with a CCD or CMOS detector and a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) is used. The instrument software determines an optimal data collection strategy, rotating the crystal and collecting diffraction patterns over a wide angular range.

  • Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Use specialized software (e.g., SHELX, Olex2) to solve the phase problem and generate an initial electron density map. Build an atomic model into the map and refine it by least-squares methods against the experimental data to achieve the best fit, yielding the final structure with atomic coordinates, bond lengths, and angles.

An In-depth Technical Guide to Butylhydrazine Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount. This guide provides a detailed overview of butylhydrazine hydrochloride, focusing on its various isomers, their chemical properties, and practical applications in experimental settings.

Physicochemical Properties and Identification

This compound exists in several isomeric forms, with the most common being tert-butylhydrazine hydrochloride, iso-butylhydrazine hydrochloride, and n-butylhydrazine hydrochloride. The Chemical Abstracts Service (CAS) number provides a unique identifier for each specific isomer.

Propertytert-Butylhydrazine hydrochlorideiso-Butylhydrazine hydrochloriden-Butylhydrazine hydrochloride
CAS Number 7400-27-3237064-47-056795-65-4
Molecular Formula C₄H₁₂N₂·HClC₄H₁₃ClN₂C₄H₁₃ClN₂
Molecular Weight 124.61 g/mol 124.61 g/mol 124.61 g/mol
Appearance White crystalline powderWhite to off-white powderNot specified
Melting Point 191-194 °C85-87 °CNot specified
Solubility Soluble in water, DMSO, and methanol.Not specifiedNot specified

Safety and Handling

Proper handling of chemical reagents is crucial for laboratory safety. The following table summarizes the key safety information for tert-butylhydrazine hydrochloride, which is the most well-documented isomer in terms of safety data. Users should always refer to the specific Safety Data Sheet (SDS) for the particular isomer they are using.

Hazard InformationGHS Hazard StatementsPrecautionary Statements
Oral Toxicity H302: Harmful if swallowedP264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

tert-Butylhydrazine hydrochloride is a versatile reagent in organic synthesis, particularly in the formation of heterocyclic compounds like pyrazoles. It also finds application in the preparation of insect growth regulators.

Synthesis of 5-amino-1-tert-butyl-3-(p-chlorophenyl)-4-cyanopyrazole

This protocol outlines a representative synthesis of a pyrazole derivative using tert-butylhydrazine hydrochloride.

Materials:

  • tert-Butylhydrazine hydrochloride

  • (p-chlorophenyl)malononitrile

  • Ethanol

  • Triethylamine

  • Reflux apparatus

  • Magnetic stirrer

  • Crystallization dish

Procedure:

  • Dissolve (p-chlorophenyl)malononitrile in ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add an equimolar amount of tert-butylhydrazine hydrochloride to the solution.

  • Add triethylamine dropwise to the mixture to act as a base.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 5-amino-1-tert-butyl-3-(p-chlorophenyl)-4-cyanopyrazole.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve (p-chlorophenyl)malononitrile in Ethanol B Add tert-Butylhydrazine HCl A->B Combine C Add Triethylamine (Base) B->C Initiate D Reflux for 4-6 hours C->D Heat E Cool to Room Temperature D->E Completion F Precipitate in Ice Water E->F Isolate G Filter and Wash F->G Collect H Recrystallize G->H Purify I Pure Product H->I Final Product

Fig. 1: Workflow for the synthesis of a pyrazole derivative.
Analytical Quantification by HPLC

This protocol describes a method for the quantitative analysis of tert-butylhydrazine hydrochloride using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Materials:

  • tert-Butylhydrazine hydrochloride sample

  • Benzaldehyde (derivatizing agent)

  • Ethanol (absolute)

  • Ultrapure water

  • HPLC system with a UV detector

  • C18 column

  • Volumetric flasks and pipettes

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh a known amount of pure tert-butylhydrazine hydrochloride and dissolve it in ultrapure water in a volumetric flask to create a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution with ultrapure water.

  • Sample Solution Preparation:

    • Accurately weigh the sample containing tert-butylhydrazine hydrochloride and dissolve it in ultrapure water in a volumetric flask to achieve a concentration within the calibration range.

  • Derivatization Reagent Preparation:

    • Prepare a solution of benzaldehyde in absolute ethanol.

  • Derivatization Procedure:

    • To a known volume of each standard and sample solution, add a specific volume of the benzaldehyde derivatization reagent.

    • Allow the reaction to proceed for a set amount of time at a controlled temperature to form the benzaldehyde hydrazone derivative.

  • HPLC Analysis:

    • Inject the derivatized standard and sample solutions into the HPLC system.

    • Mobile Phase: A suitable mixture of acetonitrile and water.

    • Column: C18 reverse-phase column.

    • Detection: UV detection at a wavelength appropriate for the benzaldehyde hydrazone derivative (e.g., 254 nm).

    • Flow Rate: Typically 1.0 mL/min.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the derivatized standards against their concentrations.

    • Determine the concentration of tert-butylhydrazine hydrochloride in the sample by comparing its peak area to the calibration curve.

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_quant Quantification A Prepare Standard Solutions (tert-Butylhydrazine HCl in Water) D Mix Standards/Samples with Derivatization Reagent A->D B Prepare Sample Solution (in Water) B->D C Prepare Derivatization Reagent (Benzaldehyde in Ethanol) C->D E Incubate to form Benzaldehyde Hydrazone D->E F Inject Derivatized Solutions into HPLC-UV E->F G Separation on C18 Column F->G H UV Detection G->H I Generate Calibration Curve from Standards H->I J Determine Sample Concentration I->J

Fig. 2: Workflow for HPLC analysis of tert-butylhydrazine HCl.

Applications in Drug Development

Hydrazine derivatives, including this compound isomers, are important building blocks in the synthesis of various pharmaceutical compounds. Their ability to participate in the formation of stable heterocyclic rings makes them valuable in creating scaffolds for new drug candidates. The biological activity of the resulting molecules can be tuned by the nature of the hydrazine derivative and other reactants used in the synthesis.

While this guide provides a foundational understanding, it is crucial for researchers to consult peer-reviewed literature and validated methods for specific applications and to ensure the highest standards of safety and scientific rigor.

An In-depth Technical Guide to the Physical and Chemical Properties of Butylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Butylhydrazine hydrochloride, a versatile reagent in organic synthesis. Due to the prevalence of data for the tert-butyl isomer, this document will primarily focus on tert-Butylhydrazine hydrochloride, with available information for n-Butylhydrazine hydrochloride also presented for comparative purposes.

Introduction

This compound is a chemical intermediate utilized in various synthetic pathways, particularly in the formation of nitrogen-containing heterocyclic compounds.[1] Its utility stems from the reactive hydrazine functional group, which participates in reactions such as cyclizations and substitutions.[1] The isomeric form, most notably the steric hindrance provided by the tert-butyl group in tert-Butylhydrazine hydrochloride, influences its reactivity and the regioselectivity of its reactions.[1]

Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in experimental settings. This section summarizes the key physical properties for both tert-butyl and n-butyl isomers.

tert-Butylhydrazine hydrochloride

tert-Butylhydrazine hydrochloride is typically a white to off-white crystalline powder.[2][3] It is known to be hygroscopic and should be stored in a dry, well-ventilated place away from moisture and oxidizing agents.[4][5]

Table 1: Physical Properties of tert-Butylhydrazine hydrochloride

PropertyValueReferences
CAS Number 7400-27-3[2][4]
Molecular Formula C₄H₁₂N₂ · HCl[2]
Molecular Weight 124.61 g/mol [2][6]
Appearance White to almost white crystalline powder or lump[2][4][7]
Melting Point 190 - 194 °C (decomposes)[2][4]
Boiling Point No information available[2]
Solubility Soluble in water (740 g/L at 25 °C), DMSO, and methanol.[4][5][7]
Odor Odorless[2]
n-Butylhydrazine hydrochloride

Data for n-Butylhydrazine hydrochloride is less commonly reported.

Table 2: Physical Properties of n-Butylhydrazine hydrochloride

PropertyValueReferences
CAS Number 56795-65-4[8]
Molecular Formula C₄H₁₂N₂ · HCl[8]
Molecular Weight 124.61 g/mol [8]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the nucleophilicity of the hydrazine moiety. It is a stable compound under normal conditions but is incompatible with strong oxidizing agents.[2] Hazardous decomposition products upon heating include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[2][9]

Reactivity in Organic Synthesis

tert-Butylhydrazine hydrochloride is a key building block in the synthesis of various organic molecules, including:

  • Pyrazole derivatives: It is used in the synthesis of 1,3,4,5-tetrasubstituted pyrazoles.[4][10]

  • Diphosphinohydrazines: It serves as a precursor in the synthesis of diphosphinohydrazines.[4][10]

  • Insect growth regulators: It is also used in the preparation of certain insect growth regulators.[4][11]

The bulky tert-butyl group can direct the regioselectivity of reactions, making it a valuable tool for chemists.[1]

Table 3: Chemical Identifiers for tert-Butylhydrazine hydrochloride

IdentifierValueReferences
IUPAC Name tert-butylhydrazine;hydrochloride[5][6]
SMILES CC(C)(C)NN.Cl[6]
InChI InChI=1S/C4H12N2.ClH/c1-4(2,3)6-5;/h6H,5H2,1-3H3;1H[4][6]
InChIKey DDPWVABNMBRBFI-UHFFFAOYSA-N[4][6]

Experimental Protocols

Detailed experimental protocols for the determination of all physical properties are extensive. Below are generalized, standard laboratory methodologies for key properties. For specific applications, consulting detailed literature is recommended.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Methodology:

  • A small, dry sample of the crystalline powder is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is gradually increased, and the range at which the substance melts is observed and recorded. For this compound, decomposition is also noted.

Spectral Analysis

Spectral data is crucial for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A sample is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O).

    • The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The chemical shifts, integration, and coupling patterns provide information about the molecular structure.

  • Infrared (IR) Spectroscopy:

    • A small amount of the solid sample is typically mixed with KBr powder and pressed into a pellet, or analyzed as a mull.

    • The IR spectrum is recorded, showing characteristic absorption bands for N-H and C-H bonds, which helps in functional group identification.

Synthetic Protocols

tert-Butylhydrazine hydrochloride is widely used as a nucleophile in the synthesis of heterocyclic compounds. A general experimental workflow is depicted below.

G General Workflow for Synthesis Using tert-Butylhydrazine hydrochloride reagent_prep Reagent Preparation (Dissolution in appropriate solvent) reaction_setup Reaction Setup (Addition of other reactants and catalyst if needed) reagent_prep->reaction_setup reaction_cond Reaction Conditions (Heating/cooling, stirring for a specified time) reaction_setup->reaction_cond workup Aqueous Workup (Extraction and washing) reaction_cond->workup purification Purification (e.g., Column chromatography, recrystallization) workup->purification characterization Product Characterization (NMR, MS, IR) purification->characterization

Caption: General synthetic workflow.

A more specific example is the synthesis of diphosphinohydrazines, which involves the reaction of tert-Butylhydrazine hydrochloride with a phosphine chloride in the presence of a base.[12]

G Logical Relationship of tert-Butylhydrazine Reactivity tBuNHNH2_HCl tert-Butylhydrazine hydrochloride nucleophile Nucleophilic Hydrazine Moiety tBuNHNH2_HCl->nucleophile Active species substitution Nucleophilic Substitution nucleophile->substitution cyclization Cyclization Reactions nucleophile->cyclization electrophile Electrophilic Carbonyls, Alkyl Halides, etc. electrophile->substitution electrophile->cyclization heterocycles Formation of Heterocycles (e.g., Pyrazoles) substitution->heterocycles cyclization->heterocycles

Caption: Reactivity of tert-Butylhydrazine.

Safety and Handling

tert-Butylhydrazine hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[2][13] It may also cause respiratory irritation.[2][13]

Precautionary Measures:

  • Handling: Wash hands thoroughly after handling.[2] Wear protective gloves, clothing, and eye/face protection.[2] Avoid breathing dust.[2]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[2] It is hygroscopic and should be protected from moisture.[5]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[2] If on skin, wash with plenty of soap and water.[2] If inhaled, move the person to fresh air.[2] If swallowed, seek immediate medical attention.[2]

Conclusion

This compound, particularly the tert-butyl isomer, is a valuable reagent in organic chemistry with well-defined physical and chemical properties. Its role in the synthesis of complex nitrogen-containing molecules makes it a significant compound for researchers in drug development and materials science. Proper handling and storage are essential to ensure its safe and effective use in the laboratory.

References

Navigating the Uncharted Waters of Butylhydrazine Hydrochloride Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – In the intricate landscape of pharmaceutical research and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands as a cornerstone, influencing everything from formulation strategies to bioavailability. This technical guide addresses the solubility of butylhydrazine hydrochloride, a compound of interest to researchers and drug development professionals. While a comprehensive search of the current scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for n-butylhydrazine hydrochloride, this document provides a detailed framework for its anticipated solubility profile and a robust experimental protocol for its empirical determination.

Expected Solubility Profile

This compound, as the salt of an alkylhydrazine and hydrochloric acid, is anticipated to exhibit significant solubility in aqueous media. The presence of the polar hydrazine and hydrochloride moieties suggests a strong affinity for polar solvents like water. The butyl group, a four-carbon alkyl chain, introduces a degree of lipophilicity. This structural characteristic implies that while the compound is likely to be freely soluble in water, its solubility may be influenced by the pH of the solution. In acidic conditions, the hydrazine group will be protonated, enhancing its solubility. Conversely, in basic conditions, the free base may be liberated, potentially reducing its aqueous solubility. It is also expected to have some solubility in lower alcohols, such as methanol and ethanol, but limited solubility in non-polar organic solvents.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for n-butylhydrazine hydrochloride in various solvents at different temperatures is not available in peer-reviewed literature or major chemical databases. The following table is provided as a template for researchers to populate upon experimental determination.

SolventTemperature (°C)Solubility ( g/100 mL)MethodReference
Water25Data not availableShake-Flask-
Methanol25Data not availableShake-Flask-
Ethanol25Data not availableShake-Flask-
Acetone25Data not availableShake-Flask-
Dichloromethane25Data not availableShake-Flask-

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The following protocol outlines a reliable and widely accepted method for determining the equilibrium solubility of a solid compound.[1][2] This method is suitable for establishing the solubility of this compound in various solvents.

1. Materials and Equipment:

  • n-Butylhydrazine hydrochloride (high purity)

  • Selected solvents (e.g., purified water, methanol, ethanol) of analytical grade

  • Thermostatically controlled shaking incubator or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated titration method

  • pH meter

2. Procedure:

  • Preparation of Solvent: Prepare the desired solvent systems. For aqueous solutions, consider using buffers to maintain a constant pH.

  • Sample Preparation: Add an excess amount of n-butylhydrazine hydrochloride to a series of flasks, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[2]

  • Equilibration: Place the flasks in the shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks at a constant rate that is sufficient to keep the solid suspended without creating a vortex.[3] The equilibration time should be sufficient to reach a steady state; typically 24 to 48 hours is adequate.[2] It is recommended to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.

  • Sample Collection and Preparation: Once equilibrium is reached, cease agitation and allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a pipette. To avoid temperature-induced precipitation, the sampling should be done promptly. Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

  • Sample Analysis: Accurately dilute the filtered solution with the appropriate solvent to a concentration within the calibrated range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated HPLC method or a suitable titration method.

  • Calculation: Calculate the solubility of the compound in the selected solvent at the specified temperature. The result is typically expressed in mg/mL or g/100 mL.

3. Data Reporting:

  • Report the mean solubility value and the standard deviation from at least three replicate experiments.

  • Specify the solvent, temperature, and pH (for aqueous solutions).

  • Detail the analytical method used for concentration determination.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Select Solvents and Compound B Add Excess Compound to Solvent A->B C Agitate at Constant Temperature B->C D Monitor Until Equilibrium is Reached C->D E Collect and Filter Supernatant D->E F Dilute Sample E->F G Analyze Concentration (e.g., HPLC) F->G H Calculate and Report Solubility G->H

Caption: Workflow for determining the equilibrium solubility of a compound.

References

An In-depth Technical Guide to the Melting Point and Stability of Butylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and stability of butylhydrazine hydrochloride, a key intermediate in various chemical syntheses. This document outlines the physicochemical properties, detailed experimental protocols for characterization, and stability considerations crucial for research, development, and quality control.

Physicochemical Properties

This compound exists as several isomers, with the tert-butyl isomer being the most commonly cited. The physical properties, particularly the melting point, vary significantly between these isomers. It is crucial to correctly identify the specific isomer being used.

Melting Point Data

The melting point is a critical parameter for the identification and purity assessment of a chemical compound. For this compound, the melting point is highly dependent on the isomeric structure of the butyl group. The data presented below has been compiled from various chemical suppliers and safety data sheets.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
tert-Butylhydrazine hydrochloride7400-27-3C₄H₁₃ClN₂124.61190 - 194 (with decomposition)
n-Butylhydrazine hydrochloride56795-65-4C₄H₁₃ClN₂124.61149 - 154
iso-Butylhydrazine hydrochloride237064-47-0C₄H₁₃ClN₂124.6185 - 87

Note: The melting point for tert-butylhydrazine hydrochloride is often cited as a range and with decomposition, indicating that the compound breaks down upon melting.

Stability and Storage

Proper handling and storage are paramount to maintaining the integrity of this compound.

PropertyDescription
General Stability Stable under normal, dry conditions.[1]
Hygroscopicity The compound is hygroscopic and should be protected from moisture.
Incompatibilities Incompatible with strong oxidizing agents.[1] Contact with such agents may cause a vigorous reaction.
Storage Conditions Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Keep away from incompatible materials and sources of moisture.[1]
Hazardous Decomposition Products Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon oxides, and hydrogen chloride gas.[1]

Experimental Protocols

This section provides detailed methodologies for the characterization of the melting point and stability of this compound, based on established pharmacopeial and regulatory guidelines.

Melting Point Determination

The melting range of a substance is a key indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point, whereas impurities will lower the melting point and broaden the range.[1]

This is a standard visual method for determining the melting range.

  • Apparatus: A suitable melting point apparatus with a heated block, a calibrated thermometer or temperature sensor, and capillary tubes (typically 0.8-1.2 mm internal diameter).[2][3]

  • Sample Preparation:

    • Ensure the this compound sample is thoroughly dried, for instance, in a vacuum desiccator over a suitable desiccant for 24 hours.[2]

    • Finely powder the sample.

    • Introduce the powdered sample into a capillary tube, tapping gently to form a compact column of 2.5-3.5 mm in height at the bottom of the tube.[2]

  • Procedure:

    • Calibrate the apparatus using certified reference standards with melting points near that of this compound.[2]

    • Insert the capillary tube into the heating block.

    • Heat the block rapidly to a temperature approximately 5-10°C below the expected melting point.[2][4]

    • Reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[2][4]

    • Record the temperature at which the substance is first observed to collapse or form a visible liquid (the onset of melting).[2]

    • Record the temperature at which the substance is completely transformed into a liquid (the clear point).

    • The melting range is the interval between these two temperatures.

DSC is a thermoanalytical technique that provides more detailed information than the capillary method, including the enthalpy of fusion. It measures the difference in heat flow between the sample and a reference as a function of temperature.[4][5][6][7]

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the dried this compound sample into an aluminum or other suitable DSC pan.

    • Hermetically seal the pan or use a pin-holed lid, depending on the desired experimental conditions to either contain volatiles or allow them to escape.

  • Procedure:

    • Place the sample pan and an empty reference pan into the DSC cell.[5]

    • Heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge.[5][6]

    • The resulting thermogram will show an endothermic peak representing the melting transition.[5][6]

    • The melting point is typically determined as the onset temperature of this peak. The peak temperature and the area under the peak (enthalpy of fusion) are also recorded.[6] For a compound like tert-butylhydrazine hydrochloride, the endotherm may be immediately followed by an exothermic event, indicating decomposition.

Stability Assessment

Stability testing is essential to determine the re-test period for an active pharmaceutical ingredient (API) and to recommend storage conditions. The protocols are based on guidelines from the International Council for Harmonisation (ICH).[5][8]

These studies evaluate the thermal stability and sensitivity to moisture over time.[5][8]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for up to the proposed re-test period.[5][8]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[5][8]

  • Procedure:

    • Place the this compound sample in containers that simulate the proposed packaging for storage and distribution.[5]

    • Store the samples in calibrated stability chambers under the specified conditions.

    • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[5][8]

    • At each time point, test the samples for key quality attributes, including:

      • Appearance (color, physical state)

      • Assay (potency)

      • Degradation products/impurities (using a stability-indicating HPLC method)

      • Water content (since the material is hygroscopic)

  • Evaluation: A "significant change" is defined as a failure to meet the established specification for any of the tested attributes.[8]

Forced degradation studies are undertaken to identify potential degradation products and establish degradation pathways. This helps in developing and validating stability-indicating analytical methods.[5][9][10][11]

  • Acid/Base Hydrolysis:

    • Treat a solution of this compound with 0.1 M HCl and separately with 0.1 M NaOH.[9]

    • Conduct the study at room temperature and, if no degradation occurs, at an elevated temperature (e.g., 60°C).[11]

    • Analyze samples at various time points. Neutralize the solution before analysis.[11]

  • Oxidation:

    • Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[11]

    • Keep the solution at room temperature and protect from light.

    • Analyze at appropriate time intervals.

  • Thermal Degradation:

    • Expose a solid sample of the compound to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature) in a calibrated oven.[5]

    • Analyze the sample for degradation products.

    • Thermogravimetric Analysis (TGA) can be used here to quantify mass loss as a function of temperature, providing precise decomposition temperatures.[7][12]

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13]

    • A dark control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).[13]

    • Analyze both the exposed and control samples.

Visualizations

The following diagrams illustrate key workflows and chemical pathways relevant to this compound.

Physicochemical_Characterization_Workflow cluster_0 Initial Assessment cluster_1 Thermal Analysis cluster_2 Stability Evaluation cluster_3 Final Characterization & Reporting start Butylhydrazine HCl Sample identity Identity Confirmation (FTIR, NMR) start->identity purity Initial Purity (HPLC, Titration) identity->purity melting_point Melting Point Determination (Capillary & DSC) purity->melting_point tga Thermal Stability (TGA) - Decomposition Profile - Residual Mass melting_point->tga storage_stability Long-Term & Accelerated Stability Studies (ICH Conditions) tga->storage_stability forced_degradation Forced Degradation - Hydrolysis (Acid/Base) - Oxidation (H2O2) - Photolysis (UV/Vis) - Thermal storage_stability->forced_degradation data_analysis Data Analysis & Impurity Profiling forced_degradation->data_analysis report Technical Data Sheet & Stability Report data_analysis->report

Physicochemical Characterization Workflow

Synthesis_of_tert_Butylhydrazine_HCl cluster_conditions Reaction Conditions cluster_product Product hydrazine_mono Hydrazine Monohydrochloride (H2NNH2·HCl) catalyst Catalyst: Hydrazine Dihydrochloride or HCl medium Aqueous Medium hydrazine_mono->medium t_butanol tert-Butanol ((CH3)3COH) t_butanol->medium catalyst->medium temp Temperature: 80-140°C medium->temp product tert-Butylhydrazine Hydrochloride ((CH3)3CNHNH2·HCl) temp->product Reaction

Synthesis of tert-Butylhydrazine HCl

References

Spectroscopic Analysis of tert-Butylhydrazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the spectroscopic data for tert-butylhydrazine hydrochloride (CAS 7400-27-3), a compound relevant to researchers, scientists, and professionals in drug development. The following sections present available quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for these analytical techniques. A logical workflow for the spectroscopic characterization of this compound is also visualized.

It is important to note that while ¹H NMR and Mass Spectrometry data are readily available in public databases, specific quantitative data for ¹³C NMR and a detailed peak list for IR spectroscopy were not found in the searched resources. The information presented herein is based on the most comprehensive data currently accessible.

Data Presentation

The quantitative spectroscopic data for tert-butylhydrazine hydrochloride are summarized in the tables below for clear interpretation and comparison.

Table 1: ¹H NMR Spectroscopic Data

The proton NMR spectrum of tert-butylhydrazine hydrochloride was acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.

Chemical Shift (ppm)MultiplicityAssignment
10.1Broad Singlet-NH₃⁺ protons
4.8Broad Singlet-NH- proton
1.237Singlet-C(CH₃)₃ protons

Data sourced from a 400 MHz spectrum.[1]

Table 2: Mass Spectrometry Data

The mass spectrum was obtained using a direct inlet method with an electron ionization energy of 75 eV. The data presented likely corresponds to the free base, tert-butylhydrazine (C₄H₁₂N₂, molecular weight: 88.15 g/mol ), following the loss of hydrogen chloride during analysis. The table lists the mass-to-charge ratio (m/z) and the relative intensity of the most significant fragments.

m/zRelative Intensity (%)Tentative Fragment Assignment
8817.5[M]⁺ (Molecular ion of tert-butylhydrazine)
7328.4[M - CH₃]⁺
5723.5[C₄H₉]⁺ (tert-butyl cation)
5630.8[C₄H₈]⁺
4131.8[C₃H₅]⁺
32100.0[N₂H₄]⁺ or [CH₄N]⁺ ?
2928.2[C₂H₅]⁺ or [N₂H]⁺

Note: The base peak is observed at m/z 32.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of tert-butylhydrazine hydrochloride.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

  • Standard 5 mm NMR tubes.

Sample Preparation:

  • Weigh approximately 40 mg of tert-butylhydrazine hydrochloride.[1]

  • Dissolve the sample in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1]

  • Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • Transfer the solution to an NMR tube.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Solvent: DMSO-d₆

  • Temperature: Room temperature (typically 298 K)

  • Number of Scans: 16-32 (adjust for desired signal-to-noise ratio)

  • Relaxation Delay: 1-2 seconds

  • Pulse Width: Calibrated 90-degree pulse

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H instrument)

  • Solvent: DMSO-d₆

  • Temperature: Room temperature

  • Pulse Program: Proton-decoupled

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in tert-butylhydrazine hydrochloride by their characteristic vibrational frequencies.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer.

  • Agate mortar and pestle.

  • KBr pellet press kit.

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture, which can interfere with the spectrum.

  • Place a small amount of tert-butylhydrazine hydrochloride (1-2 mg) in an agate mortar.

  • Add approximately 100-200 mg of the dried KBr.

  • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder to the die of a pellet press.

  • Apply pressure (typically several tons) to form a transparent or translucent pellet.

FTIR Data Acquisition:

  • Technique: Transmission.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A spectrum of a pure KBr pellet should be run as a background and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments to confirm the molecular weight and aid in structural elucidation.

Instrumentation:

  • A mass spectrometer equipped with an Electron Ionization (EI) source and a direct inlet probe.

Sample Preparation and Analysis:

  • Place a small amount of the solid tert-butylhydrazine hydrochloride sample into a capillary tube for the direct inlet probe.

  • Insert the probe into the ion source of the mass spectrometer.

  • Gradually heat the probe to volatilize the sample. As a hydrochloride salt, thermal decomposition to the volatile free base (tert-butylhydrazine) and HCl is expected prior to ionization.

MS Data Acquisition Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70-75 eV[2]

  • Source Temperature: Approximately 190°C[2]

  • Sample Temperature: Ramped, e.g., up to 120°C[2]

  • Mass Range: m/z 10 - 200

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a compound like tert-butylhydrazine hydrochloride.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Butylhydrazine Hydrochloride Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR Prep_MS Load into Direct Inlet Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI Source) Prep_MS->MS Data_NMR Chemical Shifts & Structure NMR->Data_NMR Data_IR Functional Groups IR->Data_IR Data_MS Molecular Weight & Fragmentation MS->Data_MS Conclusion Structural Confirmation Data_NMR->Conclusion Data_IR->Conclusion Data_MS->Conclusion

Caption: Workflow for the spectroscopic characterization of Butylhydrazine hydrochloride.

References

Material Safety Data Sheet for tert-Butylhydrazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for tert-Butylhydrazine hydrochloride (CAS No: 7400-27-3). The information is compiled from various safety data sheets and toxicological resources to assist researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound. All quantitative data is presented in structured tables, and relevant experimental protocols are detailed based on standardized guidelines.

Chemical Identification and Physical Properties

tert-Butylhydrazine hydrochloride is a white to off-white crystalline powder.[1][2] It is used in organic synthesis, for example, in the preparation of certain pharmaceutical intermediates and insect growth regulators.[3]

PropertyValueReference
Molecular Formula C4H12N2 · HCl[2][4]
Molecular Weight 124.61 g/mol [2][4][5]
Appearance White to almost white crystalline powder[1][6]
Melting Point 191-194 °C[1][7]
Solubility Soluble in DMSO and methanol. Soluble in water (almost transparent).[3]
Odor Characteristic[1]

Hazard Identification and GHS Classification

tert-Butylhydrazine hydrochloride is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to acute toxicity, skin irritation, and serious eye irritation.[1][2][4][5][8][9]

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

GHS Pictograms:

alt text

Signal Word: Warning[1][4][5]

Below is a diagram illustrating the GHS classification and the logical flow to the corresponding hazard statements.

GHS_Classification cluster_classification GHS Hazard Classification cluster_statements Hazard Statements Acute Oral Toxicity (Cat. 4) Acute Oral Toxicity (Cat. 4) H302 H302: Harmful if swallowed Acute Oral Toxicity (Cat. 4)->H302 Skin Irritation (Cat. 2) Skin Irritation (Cat. 2) H315 H315: Causes skin irritation Skin Irritation (Cat. 2)->H315 Eye Irritation (Cat. 2) Eye Irritation (Cat. 2) H319 H319: Causes serious eye irritation Eye Irritation (Cat. 2)->H319 STOT Single Exposure (Cat. 3) STOT Single Exposure (Cat. 3) H335 H335: May cause respiratory irritation STOT Single Exposure (Cat. 3)->H335

Caption: GHS Hazard Classification Flowchart for tert-Butylhydrazine Hydrochloride.

Toxicological Information

The toxicological profile of tert-Butylhydrazine hydrochloride indicates that it is harmful if ingested and causes irritation to the skin and eyes.[1][2][4][5][8][9]

Toxicological EndpointResultReference
Acute Oral Toxicity Acute Toxicity Estimate (ATE): 500 mg/kg. Harmful if swallowed.[2]
Acute Dermal Toxicity Data not available.
Acute Inhalation Toxicity Data not available. May cause respiratory irritation.[1][4][8]
Skin Corrosion/Irritation Causes skin irritation. A study in rabbits (Draize Test) indicated mild skin irritation after 24 hours.[1][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][4][8]
Respiratory or Skin Sensitization Shall not be classified as a respiratory or skin sensitizer.[1]
Germ Cell Mutagenicity Shall not be classified as germ cell mutagenic.[1]
Carcinogenicity Shall not be classified as carcinogenic.[1]
Reproductive Toxicity Shall not be classified as a reproductive toxicant.[1]

Experimental Protocols

The following are descriptions of the likely experimental methodologies used to determine the toxicological properties of tert-Butylhydrazine hydrochloride, based on standard OECD guidelines.

Acute Oral Toxicity (Based on OECD Guideline 420: Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance without determining a precise LD50 value, thereby reducing animal use.

  • Test Animals: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive) are used.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum. Animals are fasted prior to dosing.

  • Procedure:

    • A sighting study is first performed with a single animal to determine the appropriate starting dose for the main study. Doses are selected from fixed levels of 5, 50, 300, and 2000 mg/kg body weight.

    • In the main study, a group of five animals is dosed at the selected starting level. The substance is administered as a single dose by gavage.

    • If no mortality is observed, the next higher fixed dose level is used in another group of animals. If mortality occurs, the next lower dose level is tested.

    • This stepwise procedure continues until the dose causing evident toxicity or no more than one death is identified, or when no effects are seen at the highest dose.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

  • Classification: The substance is classified based on the dose level at which evident toxicity or mortality is observed.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

  • Test Animals: Healthy, young adult albino rabbits are used.

  • Procedure:

    • Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

    • A single dose of 0.5 g of the solid test substance is applied to a small area (approximately 6 cm²) of the skin and covered with a gauze patch and non-irritating tape.

    • The exposure period is 4 hours.

    • After exposure, the residual test substance is removed.

  • Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored according to a standardized scale. The observation period may be extended up to 14 days if the responses are persistent.

  • Classification: The substance is classified as an irritant based on the mean scores for erythema and edema.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

  • Test Animals: Healthy, young adult albino rabbits are used.

  • Procedure:

    • The test substance is applied in a single dose into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

    • For a solid substance, a volume of 0.1 g is typically used.

    • The eyelids are gently held together for about one second after instillation.

  • Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctivae are scored for the severity of lesions according to a standardized scale.

  • Classification: The substance is classified based on the scores for corneal opacity, iritis, and conjunctival redness and chemosis, as well as the reversibility of the effects.

Handling, Storage, and First Aid

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling:

  • Avoid breathing dust.[8]

  • Wash hands and any exposed skin thoroughly after handling.[2][4]

  • Wear protective gloves, protective clothing, and eye/face protection.[2][8]

  • Use only outdoors or in a well-ventilated area.[4][8]

  • Do not eat, drink, or smoke when using this product.[8]

Storage:

  • Store in a well-ventilated place.[1][8]

  • Keep the container tightly closed.[1][8]

  • Store locked up.[8]

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[1][4]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

The following diagram illustrates a general workflow for responding to an accidental exposure.

Exposure_Response_Workflow cluster_routes Route of Exposure cluster_actions Immediate Actions cluster_followup Follow-up Accidental Exposure Accidental Exposure Ingestion Ingestion Accidental Exposure->Ingestion Skin_Contact Skin_Contact Accidental Exposure->Skin_Contact Inhalation Inhalation Accidental Exposure->Inhalation Eye_Contact Eye_Contact Accidental Exposure->Eye_Contact Call POISON CENTER/doctor\nRinse mouth\nDo NOT induce vomiting Call POISON CENTER/doctor Rinse mouth Do NOT induce vomiting Ingestion->Call POISON CENTER/doctor\nRinse mouth\nDo NOT induce vomiting Wash with plenty of soap and water\nRemove contaminated clothing Wash with plenty of soap and water Remove contaminated clothing Skin_Contact->Wash with plenty of soap and water\nRemove contaminated clothing Move to fresh air\nKeep comfortable for breathing Move to fresh air Keep comfortable for breathing Inhalation->Move to fresh air\nKeep comfortable for breathing Rinse with water for several minutes\nRemove contact lenses Rinse with water for several minutes Remove contact lenses Eye_Contact->Rinse with water for several minutes\nRemove contact lenses Seek medical attention if unwell Seek medical attention if unwell Call POISON CENTER/doctor\nRinse mouth\nDo NOT induce vomiting->Seek medical attention if unwell Get medical advice if irritation persists Get medical advice if irritation persists Wash with plenty of soap and water\nRemove contaminated clothing->Get medical advice if irritation persists Call POISON CENTER/doctor if unwell Call POISON CENTER/doctor if unwell Move to fresh air\nKeep comfortable for breathing->Call POISON CENTER/doctor if unwell Rinse with water for several minutes\nRemove contact lenses->Get medical advice if irritation persists

Caption: Workflow for First Aid Response to Accidental Exposure.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Water, foam, ABC powder.[1]

  • Unsuitable Extinguishing Media: Water jet.[1]

  • Hazardous Combustion Products: Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride gas.[2][4]

  • Advice for Firefighters: Wear self-contained breathing apparatus and full protective gear.[4]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid breathing dust.[4][8]

  • Environmental Precautions: Do not let product enter drains.[1]

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[4][8]

Stability and Reactivity

  • Reactivity: No known hazardous reactions.[1]

  • Chemical Stability: Stable under normal conditions.[2][4]

  • Conditions to Avoid: Incompatible products.[4]

  • Incompatible Materials: Oxidizing agents.[2][4]

  • Hazardous Decomposition Products: Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride gas.[2][4]

Disclaimer: This document is intended as a guide and is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Users should always consult the original SDS for the most current and complete information.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazoles Using tert-Butylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pyrazole derivatives utilizing tert-butylhydrazine hydrochloride. Pyrazoles are a critical class of heterocyclic compounds with extensive applications in pharmaceuticals and agrochemicals. The use of tert-butylhydrazine hydrochloride as a reagent offers a reliable method for introducing a bulky tert-butyl group onto the pyrazole nitrogen, which can significantly influence the molecule's biological activity and physical properties.

Overview and Reaction Principles

The synthesis of pyrazoles typically involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. When using tert-butylhydrazine hydrochloride, the reaction proceeds to form N-tert-butylated pyrazoles. A key consideration in this synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The reaction can potentially yield two different regioisomers.

Several factors influence the regioselectivity of the pyrazole synthesis, including:

  • Steric Effects: The bulky tert-butyl group on the hydrazine can sterically hinder its approach to a more substituted carbonyl group, thus directing the reaction.[1]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can increase the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the nitrogen atoms in the hydrazine.[1]

  • Solvent: The choice of solvent can significantly impact the regioselectivity of the reaction.[1] For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically increase regioselectivity in favor of one isomer.

The general workflow for this synthesis is outlined below.

G cluster_workflow General Workflow for Pyrazole Synthesis Start Start Reactants 1,3-Dicarbonyl Compound + tert-Butylhydrazine Hydrochloride Start->Reactants 1. Mixing Reaction Reaction in Suitable Solvent (e.g., Ethanol, TFE) Reactants->Reaction 2. Heating/Stirring Workup Aqueous Work-up and Extraction Reaction->Workup 3. Isolation Purification Column Chromatography Workup->Purification 4. Purification Product N-tert-Butyl Pyrazole Purification->Product 5. Final Product

General workflow for the synthesis of N-tert-butyl pyrazoles.

Experimental Protocols

Below are detailed protocols for the synthesis of pyrazoles using tert-butylhydrazine hydrochloride.

Protocol 1: General Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine

This protocol is adapted from a procedure for the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine from 3-aminocrotononitrile.[2]

Materials:

  • tert-Butylhydrazine hydrochloride

  • 2 M Sodium hydroxide (NaOH) solution

  • 3-Aminocrotononitrile

  • Deionized water

  • 250-mL three-necked round-bottomed flask

  • Magnetic stir bar

  • Oil bath

Procedure:

  • Equip a 250-mL three-necked round-bottomed flask with a large oval stir bar and place it in an oil bath.

  • Charge the flask with solid tert-butylhydrazine hydrochloride (25.00 g, 196.6 mmol).[2]

  • Add 2 M NaOH (98.3 mL, 196.6 mmol) to the flask.[2]

  • Begin stirring at ambient temperature. Continue stirring for approximately 10 minutes until a complete solution is formed.[2]

  • Add 3-aminocrotononitrile (16.82 g, 196.6 mmol) to the reaction mixture and continue stirring.[2]

  • Heat the reaction mixture to the desired temperature and monitor for completion.

  • Upon completion, the product can often be isolated by filtration directly from the reaction mixture as a crystalline solid.[2]

Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol provides a general method for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes, which can be adapted for tert-butylhydrazine derivatives.[3]

Materials:

  • N-tert-butylated tosylhydrazone (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Potassium tert-butoxide (t-BuOK) (2.0 eq)

  • Pyridine (solvent)

  • 18-crown-6 (0.1 eq)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of the N-tert-butylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Add potassium tert-butoxide in portions.[1]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).[1]

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[1]

The following diagram illustrates the factors influencing regioselectivity in pyrazole synthesis.

G cluster_regioselectivity Factors Influencing Regioselectivity Unsymmetrical_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Steric_Hindrance Steric Hindrance Unsymmetrical_Dicarbonyl->Steric_Hindrance Electronic_Effects Electronic Effects (EWG/EDG) Unsymmetrical_Dicarbonyl->Electronic_Effects tBu_Hydrazine tert-Butylhydrazine tBu_Hydrazine->Steric_Hindrance Reaction_Conditions Reaction Conditions (pH, Solvent) tBu_Hydrazine->Reaction_Conditions Regioisomer_A Regioisomer A Steric_Hindrance->Regioisomer_A Regioisomer_B Regioisomer B Electronic_Effects->Regioisomer_B Reaction_Conditions->Regioisomer_A Reaction_Conditions->Regioisomer_B

Factors influencing the regioselective synthesis of pyrazoles.

Data Presentation

The following tables summarize quantitative data for the synthesis of various pyrazole derivatives using tert-butylhydrazine and related hydrazines.

Table 1: Synthesis of 1-tert-Butyl Pyrazoles from Unsymmetrical Enaminodicketones

EntryEnaminodicketoneProductYield (%)Reference
146a45a / 47a74-94[4]
246b45b / 47b74-94[4]
346c45c / 47c74-94[4]

Note: The reaction is reported to be regiospecific, yielding either 45 or 47 depending on the specific enaminodicketone used.[4]

Table 2: Three-Component Reaction for Pyrazole Synthesis

EntryHydrazineTimeTemp (°C)Yield (%)Reference
1IsopropylhydrazineHPh7 daysRT26[5]
2tert-ButylhydrazineHPh4 daysReflux15[5]

Note: Increasing the bulk of the R¹ group on the hydrazine slows the reaction or requires higher temperatures.[5]

Table 3: Regioselective Synthesis of Pyrazoles in Different Solvents

Entry1,3-DiketoneSolventRegioisomeric Ratio (A:B)Total Yield (%)Reference
11gEtOH80:2085
21gTFE98:290
31gHFIP>99:192

Note: Regioisomer A corresponds to the pyrazole with the R1 substituent at the 3-position and R2 at the 5-position. The use of fluorinated alcohols like TFE and HFIP significantly improves regioselectivity.

Applications in Drug Development

N-tert-butyl pyrazoles are valuable scaffolds in medicinal chemistry. The tert-butyl group can enhance metabolic stability and modulate the lipophilicity of the molecule, which are crucial parameters in drug design. Pyrazole derivatives have a wide range of biological activities, including acting as inhibitors of kinases and other enzymes. The ability to synthesize specific regioisomers of N-tert-butyl pyrazoles with high selectivity is therefore of great importance for the development of new therapeutic agents.

References

Application Notes and Protocols for Fischer Indole Synthesis with Butylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The Fischer indole synthesis is a classic and versatile chemical reaction used to synthesize the indole ring system, a core structure in many biologically active compounds and pharmaceuticals.[1][2] Discovered by Hermann Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[1][3] This document provides a detailed protocol for the Fischer indole synthesis using n-butylhydrazine hydrochloride, a less common variant of the typically used phenylhydrazine. The resulting N-butyl-substituted indoles are of interest in medicinal chemistry and drug discovery due to their potential for unique biological activities.[4][5][6]

Reaction Mechanism and Key Considerations

The Fischer indole synthesis proceeds through a multi-step mechanism:

  • Hydrazone Formation: The reaction begins with the condensation of butylhydrazine with a ketone or aldehyde to form a butylhydrazone.[1][7]

  • Tautomerization: The hydrazone then tautomerizes to its enamine form.[3][7]

  • [1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[1][1]-sigmatropic rearrangement, which is the key bond-forming step.[1][3]

  • Cyclization and Aromatization: The intermediate then cyclizes and eliminates a molecule of ammonia to form the final aromatic indole ring.[3][7]

The choice of acid catalyst is crucial for the success of the reaction. Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed.[1][8] The reaction temperature and solvent also play a significant role in the reaction outcome and yield.

Experimental Protocol

This protocol describes the synthesis of a substituted indole starting from n-butylhydrazine hydrochloride and a generic ketone.

Materials:

  • n-Butylhydrazine hydrochloride

  • An appropriate ketone (e.g., cyclohexanone, acetophenone)

  • Glacial acetic acid

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine n-butylhydrazine hydrochloride (1.0 eq) and the selected ketone (1.0-1.2 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid to the flask to serve as both the solvent and the acid catalyst.[8] The amount should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates.[8]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the acetic acid by the slow addition of a 1 M NaOH solution until the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[9]

  • Drying and Concentration:

    • Combine the organic layers and dry over anhydrous sodium sulfate.[9]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[8] The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Fischer indole synthesis with different hydrazine and ketone substrates, which can be adapted for butylhydrazine hydrochloride.

Hydrazine ReactantKetone ReactantAcid CatalystSolventTemperatureReaction Time (h)Yield (%)Reference
p-Tolylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic AcidAcetic AcidReflux2.25High[8]
o,m-Tolylhydrazine hydrochlorides2-MethylcyclohexanoneAcetic AcidAcetic AcidRoom Temp-High[3]
p-Nitrophenylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic Acid/HClAcetic Acid/HClReflux430[3]
PhenylhydrazineMethyl isopropyl ketoneSodium hydrogen sulphateWater90-100 °C391.6[10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Fischer indole synthesis.

Fischer_Indole_Synthesis_Workflow Reactants Butylhydrazine HCl + Ketone Solvent_Catalyst Add Glacial Acetic Acid Reactants->Solvent_Catalyst Reaction Reflux Reaction Mixture Solvent_Catalyst->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Neutralization & Extraction Monitoring->Workup Reaction Complete Drying Dry Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Indole Product Purification->Product

Caption: General workflow for the Fischer indole synthesis.

Signaling Pathway

Indole derivatives are known to interact with various biological targets. For instance, some substituted indoles act as inhibitors of receptor tyrosine kinases (RTKs), which are implicated in cancer signaling pathways such as the NF-κB pathway.[5]

Signaling_Pathway Indole Substituted Indole RTK Receptor Tyrosine Kinase (RTK) Indole->RTK Inhibits IKK IKK Complex RTK->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates IkB->NFkB_p65_p50 Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription

Caption: Inhibition of the NF-κB signaling pathway by a substituted indole.

References

Application Notes and Protocols: Cyclocondensation Reactions Involving tert-Butylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butylhydrazine hydrochloride is a versatile reagent in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. Its bulky tert-butyl group can offer unique regioselectivity and stability to the resulting products, making it a valuable building block in medicinal chemistry and drug development. These application notes provide detailed protocols for the synthesis of various heterocycles, including pyrazoles, triazoles, and pyridazinones, through cyclocondensation reactions involving tert-butylhydrazine hydrochloride.

Synthesis of 1-tert-Butyl-Substituted Pyrazoles

The reaction of tert-butylhydrazine hydrochloride with 1,3-dicarbonyl compounds or their synthetic equivalents is a robust and widely used method for the preparation of 1-tert-butyl-substituted pyrazoles. The bulky tert-butyl group often directs the cyclocondensation to yield a single regioisomer, which is a significant advantage in the synthesis of complex molecules.

Protocol 1: Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine

This protocol details the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine from tert-butylhydrazine hydrochloride and 3-aminocrotononitrile.

Materials:

  • tert-Butylhydrazine hydrochloride (98%)

  • 2 M Sodium hydroxide (NaOH) solution

  • 3-Aminocrotononitrile (96%)

  • Deionized water

  • Ethanol

Equipment:

  • 250-mL three-necked round-bottomed flask

  • Oval stir bar

  • Oil bath with a temperature controller

  • Reflux condenser

  • Thermocouple

  • Ice-water bath

  • Filtration apparatus

Procedure:

  • To a 250-mL three-necked round-bottomed flask equipped with a large oval stir bar, add tert-butylhydrazine hydrochloride (25.00 g, 196.6 mmol).

  • Add 2 M NaOH (98.3 mL, 196.6 mmol) to the flask and stir at ambient temperature until a complete solution is formed (approximately 10 minutes).

  • Add 3-aminocrotononitrile (16.82 g, 196.6 mmol) to the solution and continue stirring.

  • Equip the flask with a thermocouple and a reflux condenser. Heat the mixture to an internal temperature of 90 °C with vigorous stirring for 22 hours.

  • After 22 hours, cool the yellow/orange biphasic mixture to 57 °C.

  • To induce crystallization, a small aliquot can be removed, frozen, and then allowed to warm to form seed crystals. Introduce the seed slurry back into the main reaction mixture.

  • Once crystallization is evident, turn off the heat and continue vigorous stirring while the mixture cools to ambient temperature.

  • Immerse the flask in an ice-water bath for one hour to complete crystallization.

  • Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.

Quantitative Data:

ProductReactantsSolventTemperature (°C)Time (h)Yield (%)
1-tert-Butyl-3-methyl-1H-pyrazol-5-aminetert-Butylhydrazine hydrochloride, 3-AminocrotononitrileWater902284-100%[1]

Reaction Workflow:

G Protocol 1: Workflow for 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A Charge flask with tert-butylhydrazine HCl B Add 2M NaOH and stir A->B C Add 3-aminocrotononitrile B->C D Heat to 90°C for 22 hours C->D E Cool to 57°C D->E F Induce crystallization E->F G Cool in ice bath F->G H Filter and dry product G->H

Caption: Workflow for the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine.

Protocol 2: General Synthesis of 1-tert-Butylpyrazoles from 1,3-Diketones

This protocol provides a general method for the synthesis of 1-tert-butyl-substituted pyrazoles from various 1,3-diketones. The reaction of non-symmetrical enaminodicketones with tert-butylhydrazine has been shown to proceed regiospecifically and in good yields (74–94%).[2]

Materials:

  • tert-Butylhydrazine hydrochloride

  • 1,3-Diketone or enaminodiketone

  • Solvent (e.g., Ethanol, DMF)

  • Acid or Base catalyst (if required)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in a suitable solvent.

  • Add an equimolar amount of tert-butylhydrazine hydrochloride. In some cases, prior neutralization of the hydrochloride with a base may be necessary.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Quantitative Data for Pyrazole Synthesis:

Product1,3-Dicarbonyl PrecursorSolventYield (%)Reference
1-tert-butyl-3,5-disubstituted pyrazolesNon-symmetrical enaminodicketonesNot specified74-94[2]
1,3,5-trisubstituted pyrazolesChalcones (in-situ oxidation of pyrazoline)DMF66-88[2]

Reaction Pathway:

G General Pathway for 1-tert-Butylpyrazole Synthesis start1 tert-Butylhydrazine Hydrochloride intermediate Hydrazone Intermediate start1->intermediate start2 1,3-Dicarbonyl Compound start2->intermediate product 1-tert-Butylpyrazole intermediate->product Cyclization -H2O

Caption: General reaction pathway for the synthesis of 1-tert-butylpyrazoles.

Synthesis of 1-tert-Butyl-Substituted Triazoles

tert-Butylhydrazine hydrochloride can also be utilized in the synthesis of triazole derivatives, although this application is less documented than pyrazole synthesis. One-pot methodologies are often preferred for their efficiency.

Protocol 3: General One-Pot Synthesis of 1-tert-Butyl-1,2,3-Triazoles (Conceptual)

While a specific protocol starting from tert-butylhydrazine hydrochloride was not found, a general one-pot "click chemistry" approach can be adapted. This would involve the in-situ generation of tert-butyl azide from tert-butylhydrazine hydrochloride, followed by a cycloaddition with an alkyne. This is a conceptual protocol that would require optimization.

Materials:

  • tert-Butylhydrazine hydrochloride

  • Sodium nitrite

  • Terminal alkyne

  • Copper(I) catalyst (e.g., CuI)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

Procedure:

  • In-situ formation of tert-butyl azide: Dissolve tert-butylhydrazine hydrochloride in an acidic aqueous solution and cool in an ice bath. Add a solution of sodium nitrite dropwise to form tert-butyl azide.

  • Cycloaddition: In a separate flask, dissolve the terminal alkyne, copper(I) catalyst, and a base in DMF.

  • Carefully add the freshly prepared tert-butyl azide solution to the alkyne mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Quantitative Data for 1,2,3-Triazole Synthesis:

A study on the one-pot synthesis of tert-butyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, which involves a tert-butyl containing reactant, reported high yields.

Product ClassReaction TypeReaction TimeYield (%)Reference
tert-butyl-1H-1,2,3-triazolo carboxylatesCu(I)-assisted click chemistry~5 min90-97[1]

Logical Relationship Diagram:

G Conceptual One-Pot Synthesis of 1-tert-Butyl-1,2,3-Triazoles cluster_0 Azide Formation cluster_1 Click Reaction A tert-Butylhydrazine HCl B Diazotization (NaNO2, H+) A->B C tert-Butyl Azide (in-situ) B->C E [3+2] Cycloaddition (Cu(I) catalyst) C->E D Terminal Alkyne D->E F 1-tert-Butyl-1,2,3-Triazole E->F

Caption: Logical workflow for the conceptual synthesis of 1-tert-butyl-1,2,3-triazoles.

Synthesis of 2-tert-Butyl-Substituted Pyridazinones

Pyridazinones are another class of heterocycles that can be synthesized using hydrazine derivatives. The reaction of γ-ketoacids with substituted hydrazines is a common route to these compounds.

Protocol 4: General Synthesis of 2-tert-Butyl-4,5-dihydropyridazin-3(2H)-ones

This protocol outlines the general procedure for the cyclocondensation of γ-ketoacids with tert-butylhydrazine hydrochloride.

Materials:

  • tert-Butylhydrazine hydrochloride

  • γ-Ketoacid or its ester

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Base (if starting with the hydrochloride salt)

Procedure:

  • Dissolve the γ-ketoacid or its ester in a suitable solvent.

  • Add an equimolar amount of tert-butylhydrazine hydrochloride. A base such as triethylamine or sodium acetate may be required to neutralize the HCl.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the solvent in vacuo.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for Pyridazinone Synthesis:

Reaction Pathway Diagram:

G General Pathway for 2-tert-Butylpyridazinone Synthesis start1 tert-Butylhydrazine Hydrochloride intermediate Hydrazone Intermediate start1->intermediate start2 γ-Ketoacid start2->intermediate product 2-tert-Butyl-4,5-dihydro- pyridazin-3(2H)-one intermediate->product Intramolecular Cyclization

Caption: General reaction pathway for 2-tert-butylpyridazinone synthesis.

Conclusion

tert-Butylhydrazine hydrochloride is a key reagent for the synthesis of a variety of heterocyclic compounds. The protocols and data presented here demonstrate its utility in producing pyrazoles, and conceptually in synthesizing triazoles and pyridazinones. The steric bulk of the tert-butyl group is a significant feature, often leading to high regioselectivity in cyclocondensation reactions. These methods are highly relevant for researchers in drug discovery and development, providing pathways to novel chemical entities with potential biological activity. Further exploration and optimization of these reactions will undoubtedly expand the synthetic utility of this versatile reagent.

References

Application Notes and Protocols: The Role of tert-Butylhydrazine Hydrochloride in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tert-butylhydrazine hydrochloride (CAS 7400-27-3) is a versatile and valuable reagent in organic synthesis, particularly for constructing nitrogen-containing heterocyclic compounds.[1] Its hydrazine functionality, combined with the sterically bulky tert-butyl group, offers unique reactivity and selectivity in various cyclization and condensation reactions.[1] This reagent is instrumental in synthesizing a range of heterocyclic scaffolds, such as pyrazoles, indoles, pyridazinones, and triazoles, which are core components in many pharmaceuticals and advanced materials.[1][2] These application notes provide detailed protocols and quantitative data for the use of tert-butylhydrazine hydrochloride in key synthetic transformations.

Application 1: Synthesis of Pyrazole Derivatives

Pyrazoles are a critical class of heterocyclic compounds with extensive applications in pharmaceuticals and agrochemicals.[3] The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a fundamental method for pyrazole synthesis.[4][5] Tert-butylhydrazine hydrochloride serves as an effective precursor for introducing the N-tert-butyl moiety, which can be a key feature in biologically active molecules or act as a removable protecting group.[6]

General Workflow for Pyrazole Synthesis

The synthesis generally involves a condensation reaction between tert-butylhydrazine (liberated in situ from its hydrochloride salt) and a suitable 1,3-dicarbonyl or equivalent substrate, followed by cyclization and dehydration.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product A tert-Butylhydrazine Hydrochloride C Base Addition (e.g., NaOH, Et3N) A->C Liberates free tert-butylhydrazine B 1,3-Dicarbonyl Compound (or equivalent) D Condensation & Cyclization B->D C->D E N-tert-Butyl Pyrazole Derivative D->E Dehydration

Caption: General workflow for N-tert-butyl pyrazole synthesis.

Experimental Protocol: Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine

This protocol is adapted from a procedure published in Organic Syntheses.[6]

  • Preparation of Free Hydrazine: In a 250-mL three-necked round-bottomed flask equipped with a stir bar, add tert-butylhydrazine hydrochloride (25.00 g, 196.6 mmol).

  • To the solid, add 2 M NaOH solution (98.3 mL, 196.6 mmol) and stir at ambient temperature until a complete solution is formed.

  • Reaction: To the resulting solution of free tert-butylhydrazine, add 3-aminocrotononitrile (16.14 g, 196.6 mmol).

  • Heating: Heat the reaction mixture to 95 °C using an oil bath and maintain this temperature for 2 hours. Ammonia evolution may be observed.

  • Work-up: After 2 hours, turn off the heat and allow the mixture to cool to below 60 °C.

  • Add deionized water (100 mL) to the mixture.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by chromatography if necessary.

Quantitative Data for Pyrazole Synthesis
EntryHydrazineDicarbonyl/EquivalentSolventConditionsYield (%)Reference
1tert-Butylhydrazine HCl3-AminocrotononitrileH₂O/NaOH95 °C, 2h>95% (crude)[6]
2tert-ButylhydrazineNon-symmetrical enaminodicketonesNot specifiedNot specified74-94%[4]
3Phenylhydrazine HClPd₂(dba)₃DMSOMicrowaveHigh[3]
4Hydrazine Hydrochlorideβ-KetonitrileTHFRefluxNot specified[7]

Application 2: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction for preparing indoles from an arylhydrazine and an aldehyde or ketone.[8][9] The use of tert-butylhydrazine hydrochloride in this context is less common than arylhydrazines, but the underlying principles and workflow are analogous for generating N-substituted indoles. The general mechanism involves the formation of a hydrazone, followed by tautomerization and a[3][3]-sigmatropic rearrangement.[8][9]

Mechanism of the Fischer Indole Synthesis

G A Arylhydrazine + Ketone/Aldehyde B Hydrazone Formation A->B Acid Catalyst C Tautomerization (to Ene-hydrazine) B->C D [3,3]-Sigmatropic Rearrangement C->D Protonation E Aromatization D->E F Cyclization & NH₃ Elimination E->F G Indole Product F->G

Caption: Key stages of the Fischer indole synthesis mechanism.

Experimental Protocol: General Procedure for Fischer Indole Synthesis

This is a generalized protocol; specific conditions may vary based on the substrates.[9][10][11]

  • Hydrazone Formation: In a round-bottomed flask, dissolve the arylhydrazine hydrochloride (1.0 eq) and the ketone or aldehyde (1.1 eq) in a suitable solvent such as ethanol or acetic acid.

  • Heat the mixture to reflux for 1-2 hours to form the corresponding hydrazone. The reaction can often be monitored by TLC. In many cases, the hydrazone is not isolated.[9]

  • Cyclization: Add an acid catalyst (e.g., polyphosphoric acid, methanesulfonic acid, or ZnCl₂) to the reaction mixture.[8][10]

  • Heat the mixture to a temperature ranging from 80 °C to reflux, depending on the catalyst and substrates, for 2-15 hours.[12]

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water or a basic solution (e.g., aq. NaHCO₃) to neutralize the acid.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Fischer Indole Synthesis
EntryHydrazineCarbonyl CompoundCatalystConditionsYield (%)Reference
1Phenylhydrazine HCl (107)Optically active cyclohexanone (106)MsOHMeOH, Reflux84%[10]
2Phenylhydrazine (66)Pyrrole derivative (65)PPATHF, Reflux49%[10]
3o,m-Tolylhydrazine HClIsopropyl methyl ketoneAcetic AcidRoom Temp.High[11]
4p-Nitrophenylhydrazine HClIsopropyl methyl ketoneAcetic Acid/HClReflux, 4h30%[11]

Application 3: Synthesis of Pyridazine and Pyridazinone Derivatives

Pyridazine and pyridazinone scaffolds are present in many biologically active compounds, with applications as anti-inflammatory, cardiovascular, and antiviral agents.[13][14] A primary synthetic route involves the condensation of a hydrazine with a 1,4-dicarbonyl compound or a γ-keto acid.[15]

Experimental Protocol: General Synthesis of Pyridazinones from γ-Keto Acids

This protocol describes a general ring-closure method.[15]

  • Reaction Setup: In a round-bottomed flask, suspend or dissolve the requisite γ-keto acid (1.0 eq) in a suitable solvent like ethanol or acetic acid.

  • Hydrazine Addition: Add tert-butylhydrazine hydrochloride (1.0-1.2 eq) to the mixture. If the hydrochloride salt is used, a base (e.g., triethylamine) may be required to liberate the free hydrazine.

  • Heating: Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by TLC.[13]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., cold ethanol or water), and dry.[13] Recrystallization from a suitable solvent system (e.g., ethanol/DMF) can be performed for further purification.[13]

Quantitative Data for Related Pyridazine Syntheses
EntryReactant 1Reactant 2ConditionsProduct TypeYield (%)Reference
1Hydrazo derivative (11a,b)MalononitrileReflux, 2-6hPyridazine-3-carboxylic acid (13)Not specified[13]
2Compound 7p-ChlorobenzaldehydeEtOH/HCl, Reflux, 2hPyridazine derivative (9)50%[16]
3Compound 1aP₂S₅Pyridine, Reflux, 5hPyridazine-3(2H)-thione (3)50%[16]

Application 4: Synthesis of 1,2,3-Triazole Derivatives

While 1,2,4-triazoles are commonly synthesized from hydrazines,[17][18] tert-butylhydrazine hydrochloride can also be a precursor in specific syntheses of 1,2,3-triazoles. For instance, recent methods have utilized reagents like tert-butyl nitrite as a nitrogen source in reactions involving hydrazines to form triazole-N-oxides.[19]

Experimental Protocol: Synthesis of 1,2,3-Triazole-N-Oxide Derivatives

This protocol is based on a metal-free synthesis using tert-butyl nitrite.[19]

  • Reaction Setup: To a reaction vial, add phenylhydrazine hydrochloride (0.5 mmol, 1.0 eq) and 3-aminocrotononitrile (0.5 mmol, 1.0 eq).

  • Solvent and Reagent Addition: Add DMSO (2.0 mL) as the solvent, followed by tert-butyl nitrite (1.0 mmol, 2.0 eq) and H₂O (1.0 mmol, 2.0 eq).

  • Reaction: Stir the mixture in an open vessel at 80 °C for 12 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel to afford the desired triazole-N-oxide product.

Quantitative Data for Triazole-N-Oxide Synthesis
EntryHydrazineNitrileNO SourceConditionsYield (%)Reference
1Phenylhydrazine HCl3-Aminocrotononitrilet-BuONODMSO, 80 °C, 12h82%[19]
24-Methylphenylhydrazine HCl3-Aminocrotononitrilet-BuONODMSO, 80 °C, 12h78%[19]
34-Chlorophenylhydrazine HCl3-Aminocrotononitrilet-BuONODMSO, 80 °C, 12h85%[19]

References

Application Notes and Protocols for N-N Bond Formation Reactions with tert-Butylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for N-N bond formation reactions involving tert-butylhydrazine hydrochloride. This versatile reagent is a valuable building block in organic synthesis, particularly for introducing the tert-butylhydrazinyl moiety, which is a key structural element in various pharmaceuticals and agrochemicals. The protocols outlined below cover N-P and N-C bond formations starting from tert-butylhydrazine hydrochloride and provide a generalized method for N-arylation reactions.

Overview of Reactions

Tert-butylhydrazine hydrochloride serves as a precursor to tert-butylhydrazine, a nucleophile used in several types of N-N bond-forming reactions. The bulky tert-butyl group can offer unique steric and electronic properties to the target molecules. Key applications include the synthesis of substituted hydrazines, which are precursors to bioactive heterocyclic compounds.[1]

The primary reactions covered in these notes are:

  • N-P Bond Formation: Synthesis of phosphinohydrazines.

  • N-C Bond Formation: N-acylation to form substituted hydrazides.

  • N-N Bond Formation (N-Arylation): Generalized protocols for the synthesis of N-aryl-N'-tert-butylhydrazines via transition metal-catalyzed cross-coupling reactions.

A logical workflow for utilizing tert-butylhydrazine hydrochloride in N-N bond formation is depicted below.

G cluster_start Starting Material cluster_freebase In situ Liberation cluster_reactions N-N Bond Forming Reactions cluster_products Product Classes A tert-Butylhydrazine hydrochloride B tert-Butylhydrazine (Free Base) A->B Base (e.g., K2CO3, NaOH) C N-P Bond Formation (e.g., with Dimethylphosphite) B->C D N-C Bond Formation (N-Acylation) B->D E N-N Bond Formation (N-Arylation) B->E with Aryl Halide & Transition Metal Catalyst F Phosphinohydrazines C->F G N-Acyl-N'-tert-butylhydrazines D->G H N-Aryl-N'-tert-butylhydrazines E->H

Figure 1: General workflow for the use of tert-butylhydrazine hydrochloride.

Experimental Protocols

Protocol 2.1: Synthesis of 1-t-Butyl-2-Dimethoxyphosphoryl Hydrazine (N-P Bond Formation)

This protocol details the reaction of tert-butylhydrazine hydrochloride with dimethylphosphite to form a phosphinohydrazine.

Experimental Procedure [2]

  • Reaction Setup: In a suitable reaction vessel, combine tert-butylhydrazine hydrochloride (12.46 g, 0.1 mole), potassium carbonate (27.64 g, 0.2 mole), and triethylbenzylammonium chloride (0.3 g, 0.0013 mole).

  • Solvent Addition: Add dichloromethane (100 ml) and carbon tetrachloride (60 ml).

  • Initial Reflux: Stir the mixture vigorously at reflux for 30 minutes.

  • Reagent Addition: Prepare a solution of dimethylphosphite (11.0 g, 0.1 mole) in dichloromethane (20 ml). Add this solution dropwise to the refluxing mixture.

  • Reaction: Continue to stir and reflux the reaction mixture for an additional 20 hours.

  • Work-up: After cooling, filter the mixture. Dry the filtrate over anhydrous magnesium sulfate.

  • Isolation: Evaporate the solvent from the dried filtrate to obtain a viscous oil. Subject the oil to high vacuum for 2-3 hours to yield the solid product.

Quantitative Data

Reactant 1Reactant 2ProductYieldMelting Point
tert-Butylhydrazine hydrochlorideDimethylphosphite1-t-Butyl-2-Dimethoxyphosphoryl Hydrazine14.5 g61-68 °C
Protocol 2.2: Synthesis of N'-t-butyl-N-benzoylhydrazine (N-C Bond Formation)

This protocol describes the N-acylation of tert-butylhydrazine with benzoyl chloride.

Experimental Procedure [3]

  • Free Base Liberation: Suspend tert-butylhydrazine hydrochloride (1 g, 0.008 M) in toluene (30 ml) at room temperature. Add a 50% aqueous solution of sodium hydroxide (0.64 g, 0.008 M) dropwise with stirring. Stir for 15 minutes.

  • Cooling: Cool the reaction mixture to 5 °C.

  • Acylation: Simultaneously, add a solution of benzoyl chloride (1.12 g, 0.008 M) in toluene (5 ml) and a 50% aqueous solution of sodium hydroxide (0.64 g, 0.008 M) dropwise from separate addition funnels. Maintain the reaction temperature at or below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, warm the reaction mixture to room temperature and stir for 1 hour.

  • Isolation: Dilute the reaction mixture with hexane to precipitate the product. Isolate the solid N'-t-butyl-N-benzoylhydrazine by filtration.

Quantitative Data

Reactant 1Reactant 2Product
tert-Butylhydrazine hydrochlorideBenzoyl ChlorideN'-t-butyl-N-benzoylhydrazine

Note: The specific yield was not provided in the cited source.

Protocol 2.3: Generalized Protocol for N-Arylation of tert-Butylhydrazine (N-N Bond Formation)

A. Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type Reaction)

This method is generally applicable to the coupling of aryl halides (bromides, chlorides) with hydrazines.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product A tert-Butylhydrazine (from hydrochloride salt) F N-Aryl-N'-tert-butylhydrazine A->F B Aryl Halide (Ar-X) (X = Br, Cl) B->F C Palladium Precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) C->F Catalyzes D Phosphine Ligand (e.g., Xantphos, XPhos) D->C Activates E Base (e.g., NaOtBu, K3PO4) E->F Promotes

Figure 2: Key components of a Buchwald-Hartwig N-arylation.

General Experimental Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Reagent Addition: Add the aryl halide (1.0 equiv) and tert-butylhydrazine hydrochloride (1.2-1.5 equiv).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane) via syringe.

  • Reaction: Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (typically 80-120 °C) for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

B. Copper-Catalyzed N-Arylation (Ullmann Type Reaction)

This method is often employed for the coupling of aryl iodides with N-nucleophiles.

General Experimental Procedure:

  • Reaction Setup: In a reaction vessel, combine the aryl iodide (1.0 equiv), tert-butylhydrazine hydrochloride (1.5-2.0 equiv), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., a diamine or amino acid, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Reaction: Heat the mixture under an inert atmosphere at a specified temperature (typically 100-140 °C) for the required time (12-48 hours). Monitor the reaction progress.

  • Work-up and Purification: Follow a similar procedure to the palladium-catalyzed method for work-up and purification.

Substrate Scope and Yields (Based on Analogous Reactions)

The following table summarizes typical yields for N-arylation of other hydrazine derivatives, which can serve as a reference for optimizing reactions with tert-butylhydrazine hydrochloride.

Hydrazine DerivativeAryl HalideCatalyst SystemYield (%)Reference
N,N-dialkylhydrazine/2LiClAryl bromidesPd₂(dba)₃ / Xantphos or XPhosHigh[4]
HydrazidesAryl iodidesCuI / Cs₂CO₃Good[6]
Hydrazine hydrateAryl chlorides/bromidesPd catalyst / CyPF-tBu64-97[5]

Safety and Handling

  • tert-Butylhydrazine hydrochloride is a solid that should be handled in a well-ventilated fume hood.[7] It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Transition metal catalysts (palladium and copper salts) and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere.

  • Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

tert-Butylhydrazine hydrochloride is a versatile reagent for the synthesis of various nitrogen-containing compounds through N-N, N-P, and N-C bond formation. The provided protocols offer detailed procedures for N-phosphorylation and N-acylation. For N-arylation, the generalized protocols for Buchwald-Hartwig and Ullmann-type reactions provide a solid foundation for developing specific applications in research and drug development. Optimization of reaction conditions will be necessary to achieve high yields and purity for specific substrate combinations.

References

Application Notes and Protocols: The Use of tert-Butylhydrazine Hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butylhydrazine hydrochloride (t-BHH) is a versatile and valuable reagent in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds that form the core of many pharmaceutical agents.[1] Its bulky tert-butyl group offers unique steric and electronic properties, influencing regioselectivity in cyclization reactions and providing a stable protecting group that can be removed under specific conditions.[2] These characteristics make it an indispensable tool in medicinal chemistry for the synthesis of complex molecular architectures.[1]

This document provides detailed application notes and experimental protocols for the use of tert-butylhydrazine hydrochloride in the synthesis of key pharmaceutical intermediates. The focus is on the preparation of pyrazole derivatives, a class of compounds widely recognized for their therapeutic potential, particularly as kinase inhibitors in oncology.

Key Applications in Pharmaceutical Intermediate Synthesis

Tert-butylhydrazine hydrochloride is a primary building block for the synthesis of substituted pyrazoles. The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The reaction of t-BHH with 1,3-dicarbonyl compounds or their synthetic equivalents is a robust and widely employed method for constructing the pyrazole ring.

Notable applications include the synthesis of intermediates for:

  • Kinase Inhibitors: Pyrazole-based compounds are potent inhibitors of various kinases, which are critical targets in cancer therapy. Intermediates synthesized using t-BHH are precursors to inhibitors of Cyclin-Dependent Kinases (CDKs), Aurora Kinases, Akt, and Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5).

  • Antiviral and Anti-inflammatory Agents: The pyrazole core is also found in compounds with antiviral and anti-inflammatory properties.

  • Agrochemicals: Beyond pharmaceuticals, t-BHH is used in the synthesis of insect growth regulators and other agrochemicals.[3]

Data Presentation: Synthesis of Pyrazole Intermediates

The following tables summarize quantitative data from representative syntheses of pharmaceutical intermediates using tert-butylhydrazine hydrochloride.

Table 1: Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine

ParameterValueReference
Starting Materials
tert-Butylhydrazine hydrochloride25.00 g (196.6 mmol)[2]
3-Aminocrotononitrile16.82 g (196.6 mmol)[2]
2 M Sodium Hydroxide98.3 mL (196.6 mmol)[2]
Reaction Conditions
SolventWater[2]
TemperatureAmbient, then heated[2]
Reaction TimeNot specified[2]
Product
Product Name1-tert-Butyl-3-methyl-1H-pyrazol-5-amine[2]
Yield87% (corrected)[2]
Purity97% (by quantitative NMR)[2]
AppearanceLight tan granular solid[2]

Table 2: Synthesis of 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine

ParameterValueReference
Starting Materials
3-Nitrophenylhydrazine1.5001 g (9.87 mmol)[4]
4,4-Dimethyl-3-oxopentanenitrile1.8502 g (14.80 mmol)[4]
Concentrated Hydrochloric Acid3.8 mL[4]
Water33 mL[4]
Reaction Conditions
SolventWater/HCl[4]
Temperature70 °C[4]
Reaction Time2 hours[4]
Product
Product Name3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine[4]
Yield68%[4]
AppearanceYellow solid[4]
Melting Point375 K[4]

Experimental Protocols

Protocol 1: Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine

This protocol is adapted from a procedure published in Organic Syntheses.[2]

Materials:

  • tert-Butylhydrazine hydrochloride (98%)

  • 3-Aminocrotononitrile (96%)

  • 2 M Sodium hydroxide solution

  • Deionized water

  • 250-mL three-necked round-bottomed flask

  • Large oval stir bar

  • Oil bath

  • Large plastic funnel

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Equip a 250-mL three-necked round-bottomed flask with a large oval stir bar and place it in an oil bath.

  • Using a large plastic funnel, charge the flask with solid tert-butylhydrazine hydrochloride (25.00 g, 196.6 mmol).[2]

  • Add 2 M sodium hydroxide solution (98.3 mL, 196.6 mmol) to the flask.[2]

  • Begin stirring at ambient temperature. Continue stirring until a complete solution is formed (approximately 10 minutes).

  • Add 3-aminocrotononitrile (16.82 g, 196.6 mmol) through the funnel.

  • Heat the reaction mixture. The product will crystallize from the reaction mixture upon cooling.

  • Isolate the crystalline product by filtration using a Buchner funnel.

  • Wash the solids with additional water (25 mL) and then suck dry for 5 minutes.

  • Transfer the solids to a tared 250-mL beaker, cover with a laboratory wipe secured with a rubber band, and dry in a vacuum oven at ambient temperature for 3 days to afford a light tan granular solid.[2]

  • The expected yield is approximately 27.0 g (87% corrected yield) with a purity of 97% as determined by quantitative NMR.[2]

Protocol 2: Synthesis of 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine

This protocol describes the synthesis of a substituted aminopyrazole, a versatile intermediate for further functionalization.[4]

Materials:

  • 3-Nitrophenylhydrazine

  • 4,4-Dimethyl-3-oxopentanenitrile

  • Concentrated hydrochloric acid

  • Deionized water

  • Concentrated ammonium hydroxide

  • Crushed ice

  • Reaction flask with heating and stirring capabilities

  • Filtration apparatus

Procedure:

  • To a solution of concentrated hydrochloric acid (3.8 mL) in water (33 mL), add 3-nitrophenylhydrazine (1.5001 g, 9.87 mmol) and 4,4-dimethyl-3-oxopentanenitrile (1.8502 g, 14.80 mmol).[4]

  • Heat the mixture at 70 °C for 1 hour with stirring.[4]

  • Add an additional portion of concentrated hydrochloric acid (3.8 mL) and continue heating for another hour.[4]

  • After cooling, add crushed ice to the reaction mixture.

  • Neutralize the mixture with concentrated ammonium hydroxide.

  • The resulting solid product is filtered under reduced pressure, washed with cold water (3 x 5 mL), and dried at ambient temperature.

  • The expected product is a yellow solid with a yield of approximately 1.744 g (68%).[4]

Visualizations

Logical Workflow for Pyrazole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_application Application A tert-Butylhydrazine hydrochloride C Cyclocondensation A->C B 1,3-Dicarbonyl Compound (or equivalent) B->C D Substituted Pyrazole C->D E Pharmaceutical Intermediate (e.g., for Kinase Inhibitors) D->E

Caption: General workflow for the synthesis of pyrazole-based pharmaceutical intermediates.

Signaling Pathways Targeted by Pyrazole-Based Kinase Inhibitors

The pyrazole-containing compounds synthesized from tert-butylhydrazine hydrochloride often function as inhibitors of critical signaling pathways implicated in cancer progression. Below are simplified diagrams of key kinase signaling pathways that are targeted by such inhibitors.

TGF-β Signaling Pathway

TGF_beta_pathway cluster_smad_complex SMAD Complex TGFb TGF-β Ligand ReceptorII Type II Receptor TGFb->ReceptorII ReceptorI Type I Receptor (ALK5) ReceptorII->ReceptorI recruits & phosphorylates SMAD23 SMAD2/3 ReceptorI->SMAD23 phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 binds Nucleus Nucleus SMAD4->Nucleus GeneExpression Gene Expression (Cell Growth, Differentiation) Nucleus->GeneExpression Inhibitor Pyrazole-based ALK5 Inhibitor Inhibitor->ReceptorI inhibits

Caption: Inhibition of the TGF-β/ALK5 signaling pathway by pyrazole-based inhibitors.

Akt Signaling Pathway

Akt_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Inhibitor Pyrazole-based Akt Inhibitor Inhibitor->Akt inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazole-based inhibitors.

Aurora Kinase Signaling Pathway

Aurora_pathway AuroraA Aurora A Kinase Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Kinase Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitosis Proper Mitosis Centrosome->Mitosis Spindle->Mitosis Chromosome->Mitosis Cytokinesis->Mitosis Inhibitor Pyrazole-based Aurora Kinase Inhibitor Inhibitor->AuroraA inhibits Inhibitor->AuroraB inhibits

References

Application Notes and Protocols: Butylhydrazine Hydrochloride in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylhydrazine hydrochloride, particularly tert-butylhydrazine hydrochloride, serves as a critical building block in the synthesis of a range of modern agrochemicals.[1][2][3] Its unique chemical properties allow for the construction of complex nitrogen-containing heterocyclic structures that are fundamental to the biological activity of numerous pesticides. This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound as a reagent in the development of key agrochemicals.

Key Applications in Agrochemical Synthesis

Tert-butylhydrazine hydrochloride is a vital intermediate in the production of several commercially important insecticides and acaricides.[1][2][3] These compounds often function as insect growth regulators (IGRs) or disrupt the mitochondrial respiration of pests. The primary classes of agrochemicals synthesized using this reagent include:

  • Diacylhydrazine Insecticides: This class of IGRs acts as ecdysone agonists, inducing a premature and lethal molt in target insects.

  • Pyridazinone Acaricides: These compounds are effective against a broad spectrum of mites and other pests, acting as mitochondrial electron transport inhibitors.

A summary of prominent agrochemicals synthesized from tert-butylhydrazine hydrochloride is presented in Table 1.

Table 1: Prominent Agrochemicals Synthesized from tert-Butylhydrazine Hydrochloride

AgrochemicalClassMode of ActionTarget Pests
TebufenozideDiacylhydrazineEcdysone AgonistLepidopteran larvae (caterpillars)
MethoxyfenozideDiacylhydrazineEcdysone AgonistLepidopteran larvae
HalofenozideDiacylhydrazineEcdysone AgonistLepidopteran and coleopteran larvae
ChromafenozideDiacylhydrazineEcdysone AgonistLepidopteran larvae
PyridabenPyridazinoneMitochondrial Electron Transport Inhibitor (METI)Mites, whiteflies, aphids, thrips

Signaling Pathways and Modes of Action

Ecdysone Agonist Signaling Pathway

Tebufenozide, methoxyfenozide, halofenozide, and chromafenozide are nonsteroidal ecdysone agonists. They mimic the action of the natural insect molting hormone, 20-hydroxyecdysone (20E). By binding to the ecdysone receptor (EcR), they trigger a premature and incomplete molting process, leading to the death of the insect larva.

Ecdysone_Agonist_Pathway cluster_hemolymph Hemolymph cluster_cell Epidermal Cell Agonist Ecdysone Agonist (e.g., Tebufenozide) EcR Ecdysone Receptor (EcR/USP) Agonist->EcR Binds to receptor ERE Ecdysone Response Element (on DNA) EcR->ERE Activates Genes Molting Genes ERE->Genes Induces transcription LethalMolt Premature & Incomplete Molt Genes->LethalMolt Leads to

Caption: Ecdysone agonist signaling pathway.

Mitochondrial Electron Transport Inhibition

Pyridaben functions by inhibiting complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This disruption halts the production of ATP, the primary energy currency of the cell, leading to rapid paralysis and death of the pest.

METI_Pathway cluster_mitochondrion Mitochondrion ComplexI Complex I (NADH Dehydrogenase) ETC Electron Transport Chain Pyridaben Pyridaben Pyridaben->ComplexI Inhibits ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP Production ATP_Synthase->ATP CellDeath Cell Death ATP->CellDeath Depletion leads to

Caption: Mitochondrial electron transport inhibition by Pyridaben.

Experimental Protocols

The general synthetic strategy for producing diacylhydrazine insecticides involves the acylation of a substituted hydrazine, often derived from tert-butylhydrazine hydrochloride.

General Experimental Workflow

Experimental_Workflow Start Start Materials: - tert-Butylhydrazine HCl - Acid Chlorides Reaction Acylation Reaction Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Analysis Analysis (NMR, MS, HPLC) Purification->Analysis FinalProduct Final Agrochemical Analysis->FinalProduct

Caption: General experimental workflow for diacylhydrazine synthesis.

Protocol 1: Synthesis of Methoxyfenozide

This protocol is based on a two-step reaction: a condensation reaction to form an intermediate, followed by an acylation reaction.[4][5]

Step 1: Condensation Reaction

  • To a reaction vessel, add tert-butylhydrazine hydrochloride and dichloroethane at room temperature.

  • Cool the mixture to -6 to -5 °C using a brine solution.

  • Slowly add a solution of caustic soda (sodium hydroxide) dropwise.

  • Allow the layers to separate and remove the aqueous layer.

  • To the organic layer, add 3-methoxy-2-methylbenzoyl chloride dropwise, maintaining the temperature below 0 °C.

  • Continue the reaction for 7-9 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, add water and stir. Separate the aqueous layer.

  • Remove the dichloroethane from the organic layer by distillation at 75-85 °C.

  • Dissolve the resulting residue in toluene to obtain the intermediate solution.

Step 2: Acylation Reaction

  • Transfer the toluene solution of the intermediate to a separate reaction vessel.

  • Cool the solution to below 0 °C.

  • Simultaneously add 3,5-dimethylbenzoyl chloride and a caustic soda solution dropwise, maintaining the temperature below 0 °C and a slightly acidic pH.

  • Continue the reaction for 7-9 hours.

  • After the reaction is complete, separate the aqueous layer.

  • Distill off the toluene from the organic layer at 100-120 °C.

  • Recrystallize the crude product from a mixture of methanol and water.

  • Filter the resulting solid and dry at 60-70 °C to yield methoxyfenozide.

Protocol 2: Synthesis of Chromafenozide

The commercial synthesis of chromafenozide is a two-step process involving the formation of an acid chloride followed by coupling with tert-butylhydrazine hydrochloride.[6]

Step 1: Formation of Acid Chloride

  • React 5-methyl-4-chromanecarboxylic acid with thionyl chloride in toluene to form the corresponding acid chloride.

Step 2: Hydrazide Coupling

  • In a separate reaction vessel, dissolve the acid chloride in dichloromethane.

  • Add tert-butylhydrazine hydrochloride and triethylamine to the solution.

  • Stir the reaction mixture to form the hydrazide linkage.

  • Wash the reaction mixture with water.

  • Concentrate the organic layer.

  • Recrystallize the crude product from isopropanol to obtain technical-grade chromafenozide.

Quantitative Data

While precise yields are highly dependent on reaction scale and optimization, some reported data provides an indication of the efficiency of these synthetic steps.

Table 2: Reported Yields for Related Synthetic Steps

Reaction StepProductReported YieldReference
Preparation of tert-butylhydrazine hydrochloridetert-Butylhydrazine hydrochloride89.3%CN108569981A[1]
Purification of tert-butylhydrazine hydrochloridePurified tert-butylhydrazine hydrochloride78-83%CN109180522B[2]
Synthesis of various chlorsulfuron derivativesSubstituted chlorsulfurons80.9 - 84.1%PMC (2022-04-06)

Note: The yields for the final agrochemical products are not consistently reported in the publicly available literature and are often proprietary information.

Conclusion

This compound is a versatile and indispensable reagent in the agrochemical industry. Its application in the synthesis of highly effective and selective insecticides, such as the diacylhydrazine and pyridazinone classes, highlights its importance in modern crop protection. The protocols and pathways detailed in this document provide a framework for researchers and scientists working on the development of novel agrochemical solutions. Further optimization of reaction conditions can lead to improved yields and more sustainable manufacturing processes.

References

Application Notes and Protocols: The Role of tert-Butylhydrazine Hydrochloride in Pyrazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction mechanism, applications, and detailed protocols for the synthesis of pyrazoles using tert-butylhydrazine hydrochloride. The pyrazole scaffold is a significant pharmacophore in medicinal chemistry, and the use of tert-butylhydrazine hydrochloride offers a practical and efficient route for its synthesis.

Introduction

The synthesis of pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, is of paramount importance in medicinal chemistry and drug development due to their wide range of biological activities. The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and versatile method for constructing the pyrazole ring.[1][2] This reaction typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3]

Tert-butylhydrazine hydrochloride has emerged as a valuable reagent in this synthesis due to its stability, ease of handling as a solid, and relatively low toxicity, serving as a safe "masked hydrazine".[4] The bulky tert-butyl group can also influence the regioselectivity of the reaction, which is a critical aspect when using unsymmetrical 1,3-dicarbonyl precursors.[5]

Reaction Mechanism

The reaction of tert-butylhydrazine hydrochloride to form a pyrazole ring generally proceeds via the Knorr synthesis mechanism, which is typically acid-catalyzed.[1][6] The key steps are:

  • Liberation of the Free Hydrazine: In the presence of a base, such as sodium hydroxide, tert-butylhydrazine hydrochloride is neutralized to release the free tert-butylhydrazine.

  • Condensation to form a Hydrazone: The more nucleophilic nitrogen atom of tert-butylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[1][2]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs a nucleophilic attack on the remaining carbonyl group, leading to a cyclic intermediate.[1]

  • Dehydration: Subsequent elimination of a water molecule results in the formation of the stable, aromatic pyrazole ring.[1]

The regioselectivity of the initial attack is influenced by the steric hindrance of the tert-butyl group and the electronic properties of the substituents on the 1,3-dicarbonyl compound.[5]

Reaction_Mechanism cluster_start Reactants tert-Butylhydrazine_HCl tert-Butylhydrazine Hydrochloride Free_Hydrazine tert-Butylhydrazine (Free Base) tert-Butylhydrazine_HCl->Free_Hydrazine Base (e.g., NaOH) 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Free_Hydrazine->Hydrazone Condensation (-H2O) Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole 1-tert-Butyl Pyrazole Product Cyclic_Intermediate->Pyrazole Dehydration (-H2O) Experimental_Workflow_1 Start Start: Assemble Reaction Apparatus Reactants Charge Flask with: - tert-Butylhydrazine HCl - 2M NaOH - 3-Aminocrotononitrile Start->Reactants Reaction Heat to 90°C for 22 hours Reactants->Reaction Cooling Cool to 57°C Reaction->Cooling Crystallization Induce Crystallization (Seeding) Cooling->Crystallization Further_Cooling Cool to Ambient Temp. then Ice Bath Crystallization->Further_Cooling Filtration Vacuum Filtration and Wash with Water Further_Cooling->Filtration Drying Dry Product Under Vacuum Filtration->Drying End End: Obtain Pure Product Drying->End

References

Application Notes and Protocols for the Regioselective Synthesis of Pyrazoles with Substituted Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. The biological activity of pyrazole derivatives is often intrinsically linked to the substitution pattern on the pyrazole ring. Consequently, the development of synthetic methodologies that allow for the precise control of regioselectivity is of paramount importance in medicinal chemistry and drug discovery. This document provides an overview of key strategies and detailed protocols for the regioselective synthesis of pyrazoles, focusing on the reaction of substituted hydrazines with various 1,3-dielectrophilic synthons.

The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, often yields a mixture of regioisomers, complicating purification and reducing the overall efficiency of the desired isomer's synthesis.[1][2] Modern synthetic efforts have focused on overcoming this limitation through various approaches, including the use of activated substrates, tailored catalysts, and optimized reaction conditions. This application note will explore several of these advanced methods.

Key Strategies for Regiocontrolled Pyrazole Synthesis

The regioselectivity of pyrazole formation from a substituted hydrazine (R¹-NHNH₂) and an unsymmetrical 1,3-dicarbonyl compound (R²-CO-CH₂-CO-R³) is determined by the initial nucleophilic attack of one of the two non-equivalent nitrogen atoms of the hydrazine onto one of the two non-equivalent carbonyl carbons of the dicarbonyl compound. The outcome is influenced by steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.

Several effective strategies have been developed to achieve high regioselectivity:

  • Reaction with Acetylenic Ketones: The reaction of substituted hydrazines with α,β-acetylenic ketones has been shown to be highly regioselective, affording 1,3,5-trisubstituted pyrazoles in excellent yields.[3][4][5] The regioselectivity is generally high and predictable, often favoring the isomer where the substituted nitrogen of the hydrazine is bonded to the carbon that was originally part of the ketone.

  • Use of Fluorinated Alcohols as Solvents: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can significantly enhance the regioselectivity in the condensation of substituted hydrazines with fluorinated 1,3-diketones.[6] These solvents, through their strong hydrogen bond donating ability, can preferentially activate the more electrophilic carbonyl group.

  • Multicomponent Reactions: One-pot multicomponent reactions offer an efficient and often regioselective pathway to highly substituted pyrazoles.[7] These reactions can involve, for example, the condensation of an aldehyde, a β-ketoester, and a hydrazine, often under catalytic conditions, to yield a single regioisomer.

  • Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions, for instance between nitrile imines (generated in situ from hydrazonyl halides) and alkenes or alkynes, provide a powerful and regioselective route to pyrazoles and pyrazolines.[2][8][9]

Data Presentation: Comparison of Regioselective Methods

The following table summarizes quantitative data from selected regioselective pyrazole synthesis methods.

Method Reactants Conditions Product(s) Regioisomeric Ratio Yield (%) Reference
Acetylenic Ketones 1,3-Diphenylprop-2-yn-1-one and PhenylhydrazineEthanol, reflux1,3,5-Triphenyl-1H-pyrazole>99:195[3]
Fluorinated Solvents 1,1,1-Trifluoro-4-phenylbutane-2,4-dione and MethylhydrazineHFIP, rt1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole>99:185[6]
Multicomponent Reaction Benzaldehyde, Ethyl Acetoacetate, and PhenylhydrazineYtterbium perfluorooctanoate, IBX5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylateSingle isomerGood to moderate[10]
Cycloaddition N-Arylhydrazones and NitroolefinsEthylene glycol, 120 °C1,3,5-Trisubstituted pyrazolesHigh regioselectivityModerate to high[11][12]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Acetylenic Ketones

This protocol is adapted from the work of Bagley et al. and describes a general procedure for the highly regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[3]

Materials:

  • Substituted α,β-acetylenic ketone (1.0 mmol)

  • Substituted hydrazine (e.g., phenylhydrazine or methylhydrazine) (1.1 mmol)

  • Ethanol (5 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard work-up and purification equipment (rotary evaporator, silica gel for chromatography)

Procedure:

  • To a solution of the α,β-acetylenic ketone (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add the substituted hydrazine (1.1 mmol).

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and regiochemistry. NOE experiments can be used to unambiguously assign the regioisomer.[3]

Visualizations

G cluster_start Starting Materials Substituted Hydrazine Substituted Hydrazine Reaction Reaction Substituted Hydrazine->Reaction 1,3-Dielectrophile 1,3-Dielectrophile 1,3-Dielectrophile->Reaction Intermediate Intermediate Reaction->Intermediate Cyclocondensation Product Product Intermediate->Product Dehydration/Aromatization

Caption: General workflow for the synthesis of pyrazoles.

G cluster_factors Influencing Factors cluster_conditions Conditions Regioselectivity Regioselectivity Hydrazine_Substituent Hydrazine Substituent (R¹) Regioselectivity->Hydrazine_Substituent Dicarbonyl_Substituents 1,3-Dielectrophile Substituents (R², R³) Regioselectivity->Dicarbonyl_Substituents Reaction_Conditions Reaction Conditions Regioselectivity->Reaction_Conditions Solvent Solvent Reaction_Conditions->Solvent Catalyst Catalyst Reaction_Conditions->Catalyst Temperature Temperature Reaction_Conditions->Temperature

Caption: Factors influencing the regioselectivity of pyrazole synthesis.

References

Application Notes and Protocols: Tert-Butylhydrazine Hydrochloride in the Synthesis of Insect Growth Regulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butylhydrazine hydrochloride is a crucial chemical intermediate extensively utilized in the synthesis of a significant class of insect growth regulators (IGRs) known as diacylhydrazines.[1][2] These compounds are highly valued in modern agriculture for their selective insecticidal activity, particularly against lepidopteran pests, and their favorable safety profile for non-target organisms.[1][3] Diacylhydrazine-based IGRs, such as tebufenozide, methoxyfenozide, and halofenozide, act as ecdysone receptor agonists.[3] They mimic the action of the natural insect molting hormone, 20-hydroxyecdysone, leading to a premature and lethal molt in larval stages.[1] This unique mode of action makes them an essential tool in integrated pest management (IPM) programs.[3]

These application notes provide detailed protocols and supporting data for the synthesis of diacylhydrazine IGRs using tert-butylhydrazine hydrochloride as a key starting material.

Mechanism of Action: Ecdysone Receptor Agonism

Diacylhydrazine insecticides exert their effect by binding to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[4] In the absence of the natural hormone, the EcR/USP complex can act as a transcriptional repressor of target genes. The binding of an ecdysone agonist, such as a diacylhydrazine, induces a conformational change in the receptor complex, leading to the recruitment of coactivators and the initiation of gene transcription. This premature activation of the ecdysone-responsive signaling cascade triggers a lethal, incomplete molt in susceptible insect larvae.

Ecdysone_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Diacylhydrazine Diacylhydrazine (e.g., Tebufenozide) EcR_USP_inactive EcR/USP Complex (Inactive) Diacylhydrazine->EcR_USP_inactive Binds to EcR EcR_USP_active EcR/USP Complex (Active) EcR_USP_inactive->EcR_USP_active Conformational Change & Translocation EcRE Ecdysone Response Element (EcRE) EcR_USP_active->EcRE Binds to Early_Genes Early Response Genes (e.g., Broad-Complex, E74, E75) EcRE->Early_Genes Initiates Transcription Late_Genes Late Response Genes Early_Genes->Late_Genes Regulates Transcription Premature_Molting Premature & Lethal Molting Late_Genes->Premature_Molting Induces

Caption: Ecdysone Receptor Signaling Pathway Activated by Diacylhydrazines.

Synthesis of Diacylhydrazine Insect Growth Regulators

The general synthesis of diacylhydrazine IGRs involves a two-step process starting from tert-butylhydrazine hydrochloride. The first step is a condensation reaction to form an N'-tert-butyl-substituted benzohydrazide intermediate. This is followed by an acylation reaction with a second benzoyl chloride to yield the final diacylhydrazine product.

Synthesis_Workflow cluster_synthesis General Synthesis of Diacylhydrazines start tert-Butylhydrazine Hydrochloride step1 Step 1: Condensation with Benzoyl Chloride 1 start->step1 intermediate N'-tert-Butyl-N-benzoylhydrazide Intermediate step1->intermediate step2 Step 2: Acylation with Benzoyl Chloride 2 intermediate->step2 product Diacylhydrazine Insect Growth Regulator step2->product purification Purification (Crystallization/ Chromatography) product->purification analysis Analysis (NMR, MS, etc.) purification->analysis

Caption: General workflow for the synthesis of diacylhydrazine IGRs.

Experimental Protocols

Protocol 1: Synthesis of N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide (Intermediate for Methoxyfenozide)

This protocol is adapted from the process described in patent CN106699596A.[5]

Materials:

  • tert-Butylhydrazine hydrochloride

  • Dichloroethane

  • 3-Methoxy-2-methylbenzoyl chloride

  • Sodium hydroxide solution (e.g., 10-40%)

  • Toluene

  • Water

  • Ice

Equipment:

  • Jacketed reaction kettle with overhead stirrer and dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a reaction kettle, add tert-butylhydrazine hydrochloride and dichloroethane at room temperature.

  • Cool the reaction mixture to between -6 °C and -5 °C using a cooling bath.

  • Slowly add the sodium hydroxide solution dropwise while maintaining the temperature below 0 °C.

  • After the addition is complete, allow the mixture to separate into layers. Remove the aqueous layer.

  • To the organic layer, slowly add 3-methoxy-2-methylbenzoyl chloride dropwise, ensuring the temperature does not exceed 0 °C.

  • Stir the reaction mixture for 7-9 hours at this temperature. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Once the reaction is complete, add water and stir. Allow the layers to separate and remove the aqueous layer.

  • Concentrate the organic layer under reduced pressure to remove the dichloroethane.

  • Dissolve the resulting residue in toluene to obtain a toluene solution of N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide. This solution can be used directly in the next step.

Protocol 2: Synthesis of Methoxyfenozide

This protocol is a continuation from Protocol 1, adapted from patent CN102040540A.[6]

Materials:

  • Toluene solution of N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide (from Protocol 1)

  • 3,5-Dimethylbenzoyl chloride

  • Sodium hydroxide solution (e.g., 40%)

  • Toluene

  • Methanol

  • Water

Equipment:

  • Reaction vessel with overhead stirrer and two dropping funnels

  • Filtration apparatus

  • Drying oven

Procedure:

  • Transfer the toluene solution of the intermediate from Protocol 1 to a reaction vessel and cool to 0 °C.

  • Simultaneously, add the 3,5-dimethylbenzoyl chloride (dissolved in toluene) and the sodium hydroxide solution dropwise. Control the addition rates to maintain the temperature below 5 °C and to finish both additions at the same time.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Filter the resulting solid precipitate and wash it with water.

  • The crude methoxyfenozide can be further purified by recrystallization from a mixture of methanol and water.

  • Dry the purified solid in an oven at 60-70 °C to obtain the final product.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and activity of various diacylhydrazine insect growth regulators.

Table 1: Synthesis and Physical Properties of Selected Diacylhydrazines

CompoundStarting MaterialsSolventReaction Time (h)Yield (%)Melting Point (°C)Reference
MethoxyfenozideN'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide, 3,5-Dimethylbenzoyl chlorideToluene2>95% (crude)-[6]
Tebufenozide Analog3-Acylaminobenzoyl hydrazine, Acyl chlorideTetrahydrofuran485-95%-[7]
HalofenozideN'-benzoyl-N-(tert-butyl)benzohydrazide, 4-Chlorobenzoyl chloride----[8]
Novel Diacylhydrazine (3b)3-Acylaminobenzoyl hydrazine, Acyl chlorideTetrahydrofuran---[7]

Table 2: Insecticidal Activity of Diacylhydrazines against Various Lepidopteran Pests

CompoundTarget PestLC50 (mg/L)Exposure Time (h)Reference
TebufenozidePlutella xylostella37.77-[9]
MethoxyfenozideSpodoptera littoralis--[10]
Halofenozide----
Novel Diacylhydrazine (10g)Plutella xylostella27.49-[9]
Novel Diacylhydrazine (10h)Plutella xylostella23.67-[9]
Novel Diacylhydrazine (10w)Plutella xylostella28.90-[9]
Novel Diacylhydrazine (4b)Spodoptera exigua>95% mortality at 10 mg/L72[7]
Novel Diacylhydrazine (4d)Spodoptera exigua>95% mortality at 10 mg/L72[7]

Purification and Analysis

Purification of the synthesized diacylhydrazines is typically achieved through recrystallization from appropriate solvents or by column chromatography on silica gel. The purity and identity of the final compounds should be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Purification_Analysis_Workflow cluster_workflow Purification and Analysis Workflow cluster_purification Purification cluster_analysis Analysis crude_product Crude Diacylhydrazine recrystallization Recrystallization crude_product->recrystallization chromatography Column Chromatography crude_product->chromatography pure_product Pure Diacylhydrazine recrystallization->pure_product chromatography->pure_product nmr NMR ms Mass Spectrometry ir IR Spectroscopy hplc HPLC pure_product->nmr pure_product->ms pure_product->ir pure_product->hplc

Caption: Workflow for the purification and analysis of synthesized diacylhydrazines.

References

Application of sec-Butylhydrazine Dihydrochloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

sec-Butylhydrazine dihydrochloride is a versatile building block in medicinal chemistry, primarily utilized as a precursor for synthesizing a variety of heterocyclic compounds. Its reactive hydrazine moiety, combined with the specific steric and electronic properties of the sec-butyl group, allows for the construction of diverse molecular scaffolds with potential therapeutic applications. While specific examples in the literature are limited, the principles of its application can be extrapolated from the well-documented use of other alkylhydrazines, such as tert-butylhydrazine, in drug discovery. This document provides an overview of its potential applications, generalized experimental protocols for the synthesis of key heterocyclic cores, and representative biological activity data for analogous compounds.

Core Applications in Heterocyclic Synthesis

The primary utility of sec-butylhydrazine dihydrochloride in medicinal chemistry is its role as a nucleophile in condensation reactions with various electrophilic partners to form stable heterocyclic rings. The resulting N-sec-butyl substituted heterocycles are of interest as they can exhibit a range of biological activities.

Synthesis of N-sec-Butylpyrazoles

Pyrazoles are a well-known class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects. The synthesis of N-substituted pyrazoles can be readily achieved through the condensation of an alkylhydrazine with a 1,3-dicarbonyl compound or its equivalent.

Synthesis of N-sec-Butylpyridazinones

Pyridazinone scaffolds are present in a number of biologically active molecules, particularly those with cardiovascular and anti-inflammatory properties. The typical synthetic route involves the reaction of a hydrazine derivative with a γ-ketoacid or a related 1,4-dicarbonyl compound.

Synthesis of N-sec-Butyltriazoles

Triazoles are another important class of nitrogen-containing heterocycles found in numerous approved drugs, known for their antifungal, antiviral, and anticancer activities. The synthesis of N-substituted triazoles can be accomplished through various routes, including the reaction of hydrazines with compounds containing a C-N-C skeleton or through multi-step sequences involving the formation of intermediate hydrazones or amidrazones.

Representative Biological Activity of N-Alkylated Heterocycles

Heterocyclic CoreN-SubstituentTarget/ActivityIC50/EC50/MICReference Compound Class
Pyrazoletert-ButylCyclooxygenase-2 (COX-2) Inhibition10-100 nMN-Alkyl-diaryl-pyrazoles
PyridazinoneIsopropylPhosphodiesterase 3 (PDE3) Inhibition50-500 nMN-Alkyl-phenyl-pyridazinones
TriazoleCyclopentylAntifungal (Candida albicans)0.1-1 µg/mLAzole antifungals
Pyrazolesec-Butyl (hypothetical)Kinase InhibitionData not availableN/A
Pyridazinonesec-Butyl (hypothetical)Anti-inflammatoryData not availableN/A
Triazolesec-Butyl (hypothetical)AntiviralData not availableN/A

Experimental Protocols

The following are generalized protocols for the synthesis of key heterocyclic scaffolds using an alkylhydrazine dihydrochloride like sec-butylhydrazine dihydrochloride. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of 1-sec-Butyl-3,5-disubstituted-1H-pyrazole

Objective: To synthesize an N-sec-butyl pyrazole via condensation of sec-butylhydrazine with a 1,3-diketone.

Materials:

  • sec-Butylhydrazine dihydrochloride

  • 1,3-Diketone (e.g., acetylacetone for 3,5-dimethylpyrazole)

  • Ethanol

  • Triethylamine or Sodium Acetate

  • Glacial Acetic Acid (catalyst, optional)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the 1,3-diketone (1.0 eq) in ethanol, add sec-butylhydrazine dihydrochloride (1.1 eq) and triethylamine (2.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-sec-butyl pyrazole.

Protocol 2: Synthesis of 2-sec-Butyl-6-substituted-pyridazin-3(2H)-one

Objective: To synthesize an N-sec-butyl pyridazinone from a γ-ketoacid.

Materials:

  • sec-Butylhydrazine dihydrochloride

  • γ-Ketoacid (e.g., levulinic acid for 6-methylpyridazin-3(2H)-one)

  • Ethanol or Acetic Acid

  • Sodium Hydroxide

  • Hydrochloric Acid

  • Dichloromethane

Procedure:

  • Dissolve the γ-ketoacid (1.0 eq) and sec-butylhydrazine dihydrochloride (1.1 eq) in ethanol.

  • Add sodium hydroxide (2.2 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and neutralize with hydrochloric acid.

  • Concentrate the mixture under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the target pyridazinone.

Visualizing Synthetic Pathways and Workflows

The following diagrams illustrate the generalized synthetic routes to key heterocyclic cores using sec-butylhydrazine and a conceptual workflow for its application in drug discovery.

G cluster_pyrazole Pyrazole Synthesis cluster_pyridazinone Pyridazinone Synthesis cluster_triazole Triazole Synthesis SBH sec-Butylhydrazine dihydrochloride Pyrazole N-sec-Butyl Pyrazole SBH->Pyrazole Diketone 1,3-Diketone Diketone->Pyrazole SBH2 sec-Butylhydrazine dihydrochloride Pyridazinone N-sec-Butyl Pyridazinone SBH2->Pyridazinone Ketoacid γ-Ketoacid Ketoacid->Pyridazinone SBH3 sec-Butylhydrazine dihydrochloride Triazole N-sec-Butyl Triazole SBH3->Triazole Precursor Triazole Precursor (e.g., Formimidamide) Precursor->Triazole

Caption: Generalized synthetic routes to key heterocycles.

G BuildingBlock sec-Butylhydrazine dihydrochloride ScaffoldSynthesis Heterocyclic Scaffold Synthesis BuildingBlock->ScaffoldSynthesis LibraryGeneration Library Generation (Diverse R-groups) ScaffoldSynthesis->LibraryGeneration Screening Biological Screening (HTS) LibraryGeneration->Screening HitIdentification Hit Identification Screening->HitIdentification LeadOptimization Lead Optimization (SAR Studies) HitIdentification->LeadOptimization Preclinical Preclinical Development LeadOptimization->Preclinical

Caption: Drug discovery workflow using a building block.

Conclusion

sec-Butylhydrazine dihydrochloride represents a valuable, yet underutilized, building block for the synthesis of N-substituted heterocyclic compounds in medicinal chemistry. While direct literature examples of its application in the synthesis of specific pharmaceutical agents are scarce, its chemical properties suggest it can be effectively employed in established synthetic routes to generate novel pyrazoles, pyridazinones, triazoles, and other scaffolds of therapeutic interest. The protocols and conceptual frameworks provided herein serve as a guide for researchers to explore the potential of this reagent in the discovery and development of new drugs. Further investigation into the synthesis and biological evaluation of sec-butylhydrazine-derived compounds is warranted to fully elucidate their potential in medicinal chemistry.

Application Notes and Protocols: Synthesis of Diphosphinohydrazines Utilizing tert-Butylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of diphosphinohydrazines, versatile ligands and synthetic intermediates, using tert-butylhydrazine hydrochloride as a key starting material. The protocols outlined below are designed to be a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Diphosphinohydrazines are a class of organophosphorus compounds characterized by a hydrazine backbone flanked by two phosphino groups. The steric and electronic properties of these molecules can be readily tuned by varying the substituents on the phosphorus and nitrogen atoms. This structural versatility makes them valuable as ligands in coordination chemistry and catalysis, as well as building blocks in the synthesis of more complex molecules. tert-Butylhydrazine hydrochloride is a convenient and commercially available precursor for introducing a sterically demanding tert-butyl group onto the hydrazine nitrogen, which can influence the coordination geometry and stability of resulting metal complexes.[1]

The general synthetic strategy involves the deprotonation of tert-butylhydrazine hydrochloride to liberate the free hydrazine, which then undergoes nucleophilic substitution with a suitable chlorophosphine.

Reaction Scheme

The overall transformation can be depicted as a two-step, one-pot synthesis:

  • In Situ Generation of tert-Butylhydrazine (Free Base): The reaction is initiated by the deprotonation of tert-butylhydrazine hydrochloride using a suitable base. This step is crucial as the hydrochloride salt is not nucleophilic enough to react with the chlorophosphine.

  • Formation of the Diphosphinohydrazine: The liberated tert-butylhydrazine acts as a nucleophile and reacts with two equivalents of a chlorophosphine to form the desired N,N'-diphosphino-N-tert-butylhydrazine. The specific product will depend on the chlorophosphine used. For the purpose of this protocol, the reaction with chlorodiphenylphosphine to yield 1,2-bis(diphenylphosphino)-1-tert-butylhydrazine is described.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of diphosphinohydrazines from tert-butylhydrazine hydrochloride.

experimental_workflow start Start reagents tert-Butylhydrazine HCl Chlorodiphenylphosphine Triethylamine Anhydrous Toluene start->reagents reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup deprotonation Deprotonation (0°C to RT) reaction_setup->deprotonation Add Base phosphination Phosphination (Reflux) deprotonation->phosphination Add Chlorophosphine workup Aqueous Workup & Extraction phosphination->workup Cool & Quench purification Purification (Crystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Final Product: 1,2-Bis(diphenylphosphino)- 1-tert-butylhydrazine characterization->product end End product->end

Caption: Experimental workflow for the synthesis of 1,2-bis(diphenylphosphino)-1-tert-butylhydrazine.

Detailed Experimental Protocol

This protocol details the synthesis of 1,2-bis(diphenylphosphino)-1-tert-butylhydrazine, a representative diphosphinohydrazine.

Materials:

  • tert-Butylhydrazine hydrochloride (98%)[2]

  • Chlorodiphenylphosphine (97%)

  • Triethylamine (≥99.5%, anhydrous)

  • Toluene (anhydrous)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet, add tert-butylhydrazine hydrochloride (1.25 g, 10 mmol).

  • Solvent and Base Addition: Add anhydrous toluene (100 mL) to the flask. The hydrochloride salt will likely not dissolve completely. Cool the resulting suspension to 0 °C in an ice bath.

  • Deprotonation: Slowly add triethylamine (2.23 g, 3.07 mL, 22 mmol, 2.2 equivalents) to the stirred suspension via the dropping funnel over 15 minutes. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Phosphination: In a separate flask, dissolve chlorodiphenylphosphine (4.41 g, 3.6 mL, 20 mmol, 2.0 equivalents) in anhydrous toluene (20 mL). Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture at room temperature over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of toluene.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexane or ethanol, to yield the pure 1,2-bis(diphenylphosphino)-1-tert-butylhydrazine as a solid.

Data Presentation

The following table summarizes expected and analogous quantitative data for diphosphinohydrazines.

Parameter1,2-Bis(diphenylphosphino)-1-tert-butylhydrazine (Expected)1,2-Bis(diphenylphosphino)-1,2-diethylhydrazine (Analogous Compound)[3]
Formula C28H30N2P2C28H30N2P2
Molecular Weight 456.49 g/mol 456.48 g/mol [3]
Appearance White to off-white solidLight yellow, single crystalline flakes[3]
Yield -86%[3]
Melting Point -95-96 °C[3]
³¹P NMR (CDCl₃) Expected singlet-
¹H NMR (CDCl₃) Complex multiplet in the aromatic region, signals for tert-butyl and N-H protons-
N-N Bond Length (Å) -1.426 (3)[3]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the chemical transformations in the synthesis.

reaction_pathway start_material tert-Butylhydrazine Hydrochloride free_base tert-Butylhydrazine (Free Base) start_material->free_base + Base byproduct Triethylamine Hydrochloride start_material->byproduct base Triethylamine (Base) base->free_base base->byproduct product 1,2-Bis(diphenylphosphino)- 1-tert-butylhydrazine free_base->product + 2 eq. Electrophile chlorophosphine Chlorodiphenylphosphine (Electrophile) chlorophosphine->product

Caption: Logical relationship of reactants and products in the synthesis.

Safety and Handling

  • tert-Butylhydrazine hydrochloride is a solid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Chlorodiphenylphosphine is corrosive and reacts with moisture. All manipulations should be carried out under an inert atmosphere.

  • Triethylamine is a flammable and corrosive liquid.

  • Toluene is a flammable liquid with potential health hazards.

  • The reaction should be performed in a well-ventilated fume hood.

Conclusion

The protocol described provides a reliable method for the synthesis of diphosphinohydrazines using tert-butylhydrazine hydrochloride. This approach offers a convenient route to a class of compounds with significant potential in catalysis and materials science. The use of commercially available starting materials and straightforward reaction conditions makes this synthesis accessible to a broad range of researchers. Further modifications, such as the use of different chlorophosphines, can be employed to generate a library of diphosphinohydrazines with diverse electronic and steric properties.

References

Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butylhydrazine hydrochloride. The focus is on the purification of this compound to remove hydrazine impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude tert-butylhydrazine hydrochloride?

A1: The most common impurity in industrially produced tert-butylhydrazine hydrochloride is hydrazine hydrochloride.[1][2] The presence of this impurity can lead to wasted raw materials and the introduction of new impurities in downstream products, complicating their purification.[1][2]

Q2: Why is conventional recrystallization from water not effective for purifying tert-butylhydrazine hydrochloride?

A2: Conventional recrystallization from water is generally not an efficient method for purifying tert-butylhydrazine hydrochloride due to its high solubility in water and the fact that its solubility does not change significantly with temperature.[1][2][3] This results in low yields.[1][2]

Q3: What is the recommended method for removing hydrazine hydrochloride impurities?

A3: A highly effective method for removing hydrazine hydrochloride is to treat the crude tert-butylhydrazine hydrochloride with ferric chloride in ethanol.[1][3] This process is simple, significantly improves purity, and is suitable for industrial-scale production with minimal waste.[1]

Q4: What purity levels can be expected with the ferric chloride purification method?

A4: A single treatment with ferric chloride followed by recrystallization can increase the purity of tert-butylhydrazine hydrochloride to 95-96%. A second recrystallization can further improve the purity to over 98%.[1][2]

Q5: How can I determine the purity of my tert-butylhydrazine hydrochloride sample and quantify hydrazine impurities?

A5: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is a common method for determining the purity of tert-butylhydrazine hydrochloride and quantifying hydrazine impurities.[4] Benzaldehyde can be used as a derivatizing reagent.[1][4] Ion chromatography is another analytical technique that can be employed for detection.[5]

Q6: What are the general storage conditions for tert-butylhydrazine hydrochloride?

A6: It is recommended to store tert-butylhydrazine hydrochloride in a dry, cool, and well-ventilated place in a tightly closed container.[6][7] It is incompatible with strong oxidizing agents.[6][8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of tert-butylhydrazine hydrochloride.

Problem Possible Cause(s) Troubleshooting Steps
Low Yield After Purification - Inefficient recrystallization technique. - Loss of product during filtration or washing. - Suboptimal reaction conditions during ferric chloride treatment.- Avoid using water as a primary recrystallization solvent due to high product solubility.[1][2][3] - Use cold ethanol to wash the filter cake to minimize product loss.[1] - Ensure the reaction with ferric chloride is carried out at the recommended temperature (0-4 °C) for the specified time (1-3 hours).[1]
Purity Does Not Meet Specifications (>98%) - Incomplete removal of hydrazine hydrochloride. - Insufficient amount of ferric chloride used. - Presence of other, unidentified impurities.- Perform a second recrystallization step.[1][2] - Verify the weight-to-weight ratio of ferric chloride to crude tert-butylhydrazine hydrochloride is within the optimal range (0.1:1 to 0.3:1).[1] - Analyze the sample using HPLC or other suitable analytical methods to identify other potential impurities.[4][5]
Product is Discolored (Not a White Powder) - Residual ferric salts from the purification process. - Degradation of the product due to improper handling or storage.- Ensure the filter cake is thoroughly washed with cold ethanol after filtration to remove any residual ferric chloride.[1] - Store the final product in a tightly sealed container, protected from light and moisture.[6][7]
Inconsistent HPLC Results - Improper sample preparation or derivatization. - Issues with the HPLC system (e.g., column, mobile phase).- Ensure complete derivatization by following a validated protocol, such as using benzaldehyde at a controlled pH and temperature.[4] - Verify the HPLC method parameters, including the column type, mobile phase composition, flow rate, and detector wavelength.[4]

Experimental Protocols

Protocol 1: Purification of tert-Butylhydrazine Hydrochloride using Ferric Chloride

This protocol is based on the method described in patent CN109053485B.

Materials:

  • Crude tert-butylhydrazine hydrochloride (e.g., 89.36% w/w purity)[1]

  • Ethanol (70-100% v/v)[1]

  • Ferric chloride (FeCl₃)

  • Reaction vessel (e.g., three-necked flask) with a stirring device

  • Cooling bath

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a reaction vessel, add crude tert-butylhydrazine hydrochloride and ethanol in a ratio between 0.2:1 and 0.5:1 (g/mL).[1]

  • Stir the mixture for 10-30 minutes.[1]

  • Cool the mixture to 0-4 °C using a cooling bath.[1]

  • Add ferric chloride to the cooled mixture. The weight-to-weight ratio of ferric chloride to tert-butylhydrazine hydrochloride should be between 0.1:1 and 0.3:1.[1]

  • Allow the reaction to proceed at 0-4 °C for 1-3 hours with continuous stirring.[1]

  • Immediately after the reaction is complete, filter the mixture.[1]

  • Wash the filter cake with a small amount of cold ethanol.[1]

  • Dry the purified product to obtain a white powder.[1]

Quantitative Data from Patent Examples:

Example No. Crude t-BHH (g) Ethanol (mL, %v/v) FeCl₃ (g) Temp (°C) Time (h) Yield (%) Purity (%)
1[1]10.0020 (anhydrous)2.004280.0198.06
2[1]8.0020 (90%)0.800282.6798.67
3[1]6.0020 (80%)1.502377.9698.52
4[1]4.0020 (70%)1.204178.0698.71

t-BHH: tert-Butylhydrazine hydrochloride

Protocol 2: HPLC Analysis of tert-Butylhydrazine Hydrochloride Purity

This protocol is based on the method described in patent CN103293262A.

Materials and Equipment:

  • Purified tert-butylhydrazine hydrochloride sample

  • Benzaldehyde (derivatization reagent)[1][4]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 HPLC column (e.g., Hypersil BDS C18, 5µm, 4.6x250mm)[4]

Procedure:

  • Derivatization: React the tert-butylhydrazine hydrochloride sample with benzaldehyde as the derivatization reagent. The reaction is typically carried out at a controlled pH of 5.0 and a temperature of 30°C for 90 minutes.[4]

  • HPLC Analysis:

    • Mobile Phase: 70%-100% (v/v) methanol aqueous solution.[4]

    • Flow Rate: 0.8-1.2 mL/min.[4]

    • Column Temperature: 25-35 °C.[4]

    • Detection Wavelength: 298 nm.[4]

    • Injection Volume: 20 µL.[4]

  • Quantification: Record the peak area of the derivatized product. Use an external standard method to create a standard curve of concentration versus peak area to calculate the content of tert-butylhydrazine hydrochloride in the sample.[4]

Visualizations

PurificationWorkflow Crude Crude tert-Butylhydrazine Hydrochloride Dissolve Dissolve in Ethanol (0.2:1 to 0.5:1 g/mL) Crude->Dissolve Cool Cool to 0-4 °C Dissolve->Cool AddFeCl3 Add Ferric Chloride (0.1:1 to 0.3:1 w/w) Cool->AddFeCl3 React React for 1-3 hours at 0-4 °C AddFeCl3->React Filter Filter Mixture React->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry the Product Wash->Dry Pure Purified tert-Butylhydrazine Hydrochloride (>98%) Dry->Pure Analysis Purity Analysis (HPLC) Pure->Analysis

Caption: Experimental workflow for the purification of tert-butylhydrazine hydrochloride.

TroubleshootingGuide Start Purification Complete CheckPurity Is Purity >98%? Start->CheckPurity CheckYield Is Yield Acceptable? CheckPurity->CheckYield Yes LowPurity Low Purity CheckPurity->LowPurity No LowYield Low Yield CheckYield->LowYield No Success Product Meets Specs CheckYield->Success Yes Recrystallize Perform Second Recrystallization LowPurity->Recrystallize CheckFeCl3 Verify FeCl₃ Ratio (0.1-0.3 w/w) LowPurity->CheckFeCl3 CheckTempTime Verify Reaction Temp (0-4°C) & Time (1-3h) LowYield->CheckTempTime CheckWash Use Cold Ethanol for Washing LowYield->CheckWash Recrystallize->CheckPurity CheckFeCl3->CheckPurity CheckTempTime->Start Re-run CheckWash->Start Re-run

References

Technical Support Center: Optimizing Pyrazole Synthesis with tert-Butylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrazole synthesis using tert-butylhydrazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using tert-butylhydrazine hydrochloride in pyrazole synthesis?

A1: Tert-butylhydrazine hydrochloride is an advantageous reagent for pyrazole synthesis due to several factors. It is an inexpensive, relatively non-toxic, and easily handled solid that is stable and safe to use as a masked form of hydrazine.[1] The tert-butyl group serves as an atom-economical protecting group, generating isobutylene as a byproduct, which is a volatile gas and easy to remove from the reaction mixture.[1] This reagent allows for the efficient preparation and isolation of N-tert-butyl pyrazole intermediates, which can be readily deprotected under acidic conditions.[1]

Q2: I am observing a low yield in my pyrazole synthesis. What are the common causes and how can I troubleshoot this?

A2: Low yields in pyrazole synthesis can arise from several factors, including incomplete reactions, side product formation, and suboptimal reaction conditions.[2][3] Here are some troubleshooting steps:

  • Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and tert-butylhydrazine hydrochloride are pure. Impurities can lead to side reactions and decrease the yield.[2] It is also important to note that hydrazine derivatives can degrade over time.[2]

  • Optimize Reaction Stoichiometry: A slight excess of the hydrazine (around 1.0-1.2 equivalents) can help drive the reaction to completion.[2]

  • Evaluate Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that may need optimization.[2][3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[2][3]

  • Consider the Base: When using tert-butylhydrazine hydrochloride, a base is required to liberate the free hydrazine. The choice and amount of base can be critical. Inorganic bases like sodium hydroxide are commonly used.[1]

Q3: I am getting a mixture of regioisomers. How can I improve the regioselectivity of my reaction?

A3: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[2] The regioselectivity is influenced by both steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine.[2] Here are some strategies to improve regioselectivity:

  • Solvent Choice: Aprotic dipolar solvents like DMF, NMP, or DMAc have been shown to give better regioselectivity compared to polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[4]

  • Acid Catalysis: The addition of a strong acid, such as HCl, can accelerate the dehydration steps and improve yields and regioselectivity in some cases.[4]

  • Reaction Temperature: Performing the reaction at ambient temperature in solvents like N,N-dimethylacetamide with an acid medium can lead to good yields and regioselectivity.[4]

Q4: My reaction mixture has turned a dark color. What could be the cause and how can I prevent it?

A4: Discoloration of the reaction mixture, often to yellow or red, can be due to the decomposition of the hydrazine starting material or the formation of colored impurities.[5] To mitigate this, ensure high purity of the starting materials and consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.[1]

Troubleshooting Guides

Guide 1: Low Reaction Yield

This guide provides a systematic approach to troubleshooting low yields in pyrazole synthesis.

LowYieldTroubleshooting start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity optimize_stoichiometry Optimize Reactant Stoichiometry check_purity->optimize_stoichiometry Purity Confirmed sub_purity Use fresh/purified reagents check_purity->sub_purity optimize_conditions Optimize Reaction Conditions optimize_stoichiometry->optimize_conditions Stoichiometry Optimized sub_stoichiometry Use slight excess of hydrazine (1.0-1.2 eq.) optimize_stoichiometry->sub_stoichiometry check_workup Review Purification Technique optimize_conditions->check_workup Conditions Optimized sub_conditions Adjust Temperature, Time, Solvent, Base optimize_conditions->sub_conditions success Yield Improved check_workup->success Purification Optimized sub_workup Minimize losses during extraction/crystallization check_workup->sub_workup

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Guide 2: Formation of Regioisomers

This guide outlines steps to address the formation of undesired regioisomers.

RegioisomerTroubleshooting start Regioisomer Mixture Observed change_solvent Modify Solvent System start->change_solvent adjust_temp Adjust Reaction Temperature change_solvent->adjust_temp Switch to aprotic dipolar solvent solvent_note e.g., DMF, DMAc change_solvent->solvent_note add_catalyst Introduce Acid Catalyst adjust_temp->add_catalyst Lower temperature temp_note e.g., Room Temp adjust_temp->temp_note success Improved Regioselectivity add_catalyst->success Add catalytic HCl

Caption: A workflow for troubleshooting the formation of regioisomers.

Data Presentation

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield

ParameterCondition AYield (%)Condition BYield (%)Reference
Solvent Ethanol (reflux)Lower (unspecified)Water (90 °C)87[1]
Base TriethylamineLower (unspecified)2 M Sodium Hydroxide87[1]
Temperature AmbientSlower reaction90 °C87 (in 22h)[1]
Catalyst None-Tetrabutylammonium bromide (phase transfer)-[1]

Note: The yields are specific to the synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine from tert-butylhydrazine hydrochloride and 3-aminocrotononitrile as described in Organic Syntheses.[1]

Experimental Protocols

Key Experiment: Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • tert-Butylhydrazine hydrochloride (25.00 g, 196.6 mmol)

  • 2 M Sodium hydroxide solution (98.3 mL, 196.6 mmol)

  • 3-Aminocrotononitrile (16.82 g, 196.6 mmol)

Procedure:

  • A 250-mL three-necked round-bottomed flask is equipped with a magnetic stir bar and placed in an oil bath.

  • The flask is charged with solid tert-butylhydrazine hydrochloride.

  • 2 M NaOH solution is added to the flask, and the mixture is stirred at ambient temperature until a complete solution is formed (approximately 10 minutes).

  • 3-Aminocrotononitrile is added, and stirring is continued.

  • The flask is fitted with a reflux condenser, and the mixture is heated to an internal temperature of 90 °C with vigorous stirring for 22 hours.

  • After 22 hours, the biphasic mixture is cooled to 57 °C.

  • Crystallization is induced by seeding, and the mixture is then allowed to cool to ambient temperature.

  • The slurry is further cooled in an ice-water bath for one hour.

  • The solid product is collected by vacuum filtration, washed with cold deionized water, and dried.

Expected Yield: 87% (corrected for purity).[1]

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation charge_reagents 1. Charge flask with tert-butylhydrazine HCl add_base 2. Add 2M NaOH solution charge_reagents->add_base add_nitrile 3. Add 3-aminocrotononitrile add_base->add_nitrile heat 4. Heat to 90 °C for 22h add_nitrile->heat cool_seed 5. Cool to 57 °C and seed heat->cool_seed cool_ice 6. Cool in ice bath cool_seed->cool_ice filtrate 7. Filter and wash solid cool_ice->filtrate dry 8. Dry the product filtrate->dry

Caption: Experimental workflow for the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine.

References

Technical Support Center: Fischer Indole Synthesis with Substituted Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the Fischer indole synthesis, particularly when using substituted hydrazines.

Frequently Asked Questions (FAQs)

Q1: What is the Fischer indole synthesis and what are its key components?

A1: The Fischer indole synthesis is a chemical reaction that produces the aromatic heterocycle indole from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] The essential components for this reaction are:

  • A phenylhydrazine (which can be substituted on the aromatic ring).

  • An aldehyde or ketone with at least two alpha-hydrogens.[3][4]

  • An acid catalyst, which can be a Brønsted acid (like HCl, H₂SO₄, or polyphosphoric acid) or a Lewis acid (like ZnCl₂, BF₃, or AlCl₃).[1][3][5]

Q2: Why is the choice of acid catalyst so important?

A2: The acid catalyst is crucial as it facilitates several key steps in the reaction mechanism, including the isomerization of the initially formed phenylhydrazone to the reactive ene-hydrazine intermediate and the subsequent[6][6]-sigmatropic rearrangement.[1][3] The strength and type of acid can influence reaction rates, yields, and even the regioselectivity when using unsymmetrical ketones.[3][6] For substrates sensitive to strong Brønsted acids, milder Lewis acids can be a better choice and may improve the efficiency of cyclizations that perform poorly with protic acids.[6][7]

Q3: Can I synthesize the parent, unsubstituted indole using this method?

A3: Direct synthesis of the parent indole using acetaldehyde in the Fischer indole synthesis is problematic and often fails under standard solution-phase conditions.[4][5] However, alternative strategies exist, such as using pyruvic acid to form 2-indolecarboxylic acid, which is then decarboxylated by heating.[4][6] Another method involves passing acetaldehyde vapor over a catalyst on a solid support.[4]

Q4: What role do substituents on the phenylhydrazine play in the success of the reaction?

A4: Substituents on the phenylhydrazine ring can have a significant impact on the reaction's outcome. Electron-donating groups can sometimes lead to undesired side reactions by stabilizing an iminylcarbocation intermediate that is formed through a competing heterolytic N-N bond cleavage.[6][7] This cleavage pathway can prevent the desired[6][6]-sigmatropic rearrangement from occurring.[7] Conversely, the nature and position of substituents can also be leveraged to direct the cyclization in specific ways.

Troubleshooting Guide

Problem 1: Low or no yield of the desired indole product.

Potential CauseSuggested Solution
Insufficient Acidity or Inactive Catalyst The chosen acid catalyst may be too weak to promote the reaction efficiently. Switch to a stronger acid (e.g., from zinc chloride to polyphosphoric acid).[6] It is also important to ensure that the catalyst is fresh and anhydrous.[6]
Low Reaction Temperature The[6][6]-sigmatropic rearrangement, a key step in the synthesis, often requires a significant amount of thermal energy to overcome its activation barrier.[6] Gradually increase the reaction temperature while monitoring the progress using Thin Layer Chromatography (TLC).[6]
Highly Stable Hydrazone Intermediate The initially formed hydrazone may be too stable to tautomerize to the necessary ene-hydrazine. In such cases, consider using microwave irradiation to provide the energy needed to drive the reaction forward.[4][6]
Competing N-N Bond Cleavage Electron-donating substituents on the carbonyl compound can weaken the N-N bond in the ene-hydrazine intermediate, favoring heterolytic cleavage over the desired rearrangement.[7] This leads to the formation of byproducts like aniline and a stabilized iminylcarbocation.[7] If this is suspected, modification of the substituents or the use of a different synthetic route may be necessary.

Problem 2: The reaction mixture is complex, with multiple spots on the TLC plate.

Potential CauseSuggested Solution
Substrate or Product Decomposition The reaction conditions, particularly high temperatures or a harsh acid, might be causing the starting materials or the indole product to decompose.[6] Try using a milder Lewis acid catalyst like ZnCl₂ or running the reaction at a lower temperature for a longer period.[6]
Competing Side Reactions Besides the desired indole formation, other reactions like aldol condensations or Friedel-Crafts alkylations can occur, leading to a mixture of products.[5][6] Careful control of reaction conditions and purification are key.
Formation of Abnormal Products In specific cases, such as with 2-methoxy-substituted phenylhydrazones and HCl, unexpected products can form. For instance, a chloroindole was observed as the major product instead of the expected methoxyindole.[8] This occurs due to cyclization on the substituted side of the benzene ring.[8] If you observe unexpected products, a thorough characterization is necessary to understand the alternative reaction pathway.

Quantitative Data on Unsuccessful Reactions

In some cases, particularly with certain substitution patterns, the Fischer indole synthesis can fail, leading primarily to side products. The following table summarizes results from attempts at an interrupted Fischer indolization that yielded byproducts instead of the desired product.

EntryAcid CatalystSolventTemperature (°C)Desired Product YieldMajor Byproducts Observed
1Acetic AcidToluene1100%3-Methylindole, Aniline
2Acetic AcidDioxane1000%3-Methylindole, Aniline
3p-TsOHToluene1100%3-Methylindole, Aniline
4H₂SO₄Dioxane1000%3-Methylindole, Aniline
5HClDioxane1000%3-Methylindole, Aniline
6BF₃·OEt₂Dichloromethane250%3-Methylindole, Aniline
Data adapted from a study on the failure of certain Fischer indolizations.[9]

Experimental Protocols

General Protocol for the Fischer Indole Synthesis of 2-Phenylindole

This protocol provides a general methodology. Please note that optimal conditions (catalyst, solvent, temperature) will vary depending on the specific substrates used.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and acetophenone (1 equivalent) in ethanol or acetic acid.

    • Heat the mixture to reflux for 1-2 hours to form the corresponding phenylhydrazone. The reaction progress can be monitored by TLC.

    • In many cases, the hydrazone can be used directly in the next step without isolation.[3]

  • Indolization (Cyclization):

    • To the cooled hydrazone mixture, add the acid catalyst. A common choice is polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).

    • Heat the reaction mixture, typically between 100-200°C. The optimal temperature will depend on the substrate and catalyst.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to approximately 70°C and then carefully pour it onto crushed ice.[6]

    • Neutralize the acidic solution by the slow addition of a base, such as 10% sodium hydroxide solution, until the mixture is alkaline.[6]

    • The crude product will often precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.[6]

    • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography to obtain the pure indole.[6]

Visualizations

Fischer_Indole_Synthesis_Mechanism Start Aryl Hydrazine + Ketone/Aldehyde Hydrazone Arylhydrazone Start->Hydrazone Condensation EneHydrazine Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement H_plus H+ EneHydrazine->H_plus Diimine Di-imine Intermediate Rearrangement->Diimine Aminal Cyclized Aminal Diimine->Aminal Cyclization Indole Indole Product Aminal->Indole Aromatization NH3 NH₃ Aminal->NH3 Elimination of H_plus->Rearrangement Protonation

Caption: The reaction mechanism of the Fischer indole synthesis.

Side_Reactions EneHydrazine Ene-hydrazine Intermediate DesiredPath [3,3]-Sigmatropic Rearrangement EneHydrazine->DesiredPath Productive Pathway SidePath Heterolytic N-N Bond Cleavage EneHydrazine->SidePath Competing Pathway (favored by e⁻ donating groups) Indole Desired Indole Product DesiredPath->Indole Aniline Aniline byproduct SidePath->Aniline IminylCarbocation Iminylcarbocation SidePath->IminylCarbocation

Caption: Competing pathways in the Fischer indole synthesis.

Troubleshooting_Workflow decision decision solution solution problem problem start Start Fischer Indole Synthesis Experiment check_tlc Monitor reaction by TLC start->check_tlc is_reaction_proceeding Is the reaction proceeding? check_tlc->is_reaction_proceeding is_messy Is the TLC plate showing multiple spots? is_reaction_proceeding->is_messy Yes increase_temp Increase temperature Use stronger acid catalyst is_reaction_proceeding->increase_temp No use_milder_conditions Use milder acid (Lewis acid) Lower reaction temperature is_messy->use_milder_conditions Yes optimize_purification Optimize purification (column chromatography) is_messy->optimize_purification No, clean reaction increase_temp->check_tlc use_milder_conditions->check_tlc success Successful Synthesis optimize_purification->success

Caption: A logical workflow for troubleshooting the Fischer indole synthesis.

References

Technical Support Center: Troubleshooting Cyclocondensation Reactions with Hindered Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for cyclocondensation reactions involving sterically hindered hydrazines.

Frequently Asked Questions (FAQs)

Q1: My cyclocondensation reaction with a sterically hindered hydrazine is resulting in very low to no product yield. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in cyclocondensation reactions with bulky hydrazines is a common issue primarily stemming from steric hindrance. The large substituents on the hydrazine can impede its nucleophilic attack on the carbonyl carbon of the other reactant, slowing down or preventing the initial condensation step.

Potential Causes:

  • Steric Hindrance: The bulky groups on the hydrazine physically block the reaction site. This is particularly problematic with ortho-substituted arylhydrazines.

  • Reduced Nucleophilicity: The electronic effects of the substituents on the hydrazine can decrease the nucleophilicity of the nitrogen atoms.

  • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent, leading to a slow reaction rate.

  • Inadequate Reaction Conditions: The temperature may be too low, or the reaction time too short to overcome the activation energy barrier imposed by the steric hindrance.

  • Catalyst Inefficiency: The chosen acid catalyst (Brønsted or Lewis acid) may not be effective enough for the sterically demanding substrates.

Troubleshooting Steps:

  • Optimize Reaction Temperature and Time: Increase the reaction temperature to provide more energy for the molecules to overcome the steric barrier. Prolonging the reaction time can also lead to higher conversion.

  • Switch to Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by efficiently heating the reactants directly.[1][2][3][4]

  • Select an Appropriate Solvent: Use a high-boiling point, polar aprotic solvent like DMF or DMSO to improve the solubility of reactants and allow for higher reaction temperatures. In some cases, fluorinated alcohols like TFE or HFIP have been shown to improve regioselectivity and reaction rates.

  • Choose a More Effective Catalyst: If using an acid catalyst, consider switching to a stronger Brønsted acid (e.g., p-toluenesulfonic acid, methanesulfonic acid) or a more effective Lewis acid (e.g., ZnCl₂, Sc(OTf)₃). The choice of catalyst can be critical in overcoming the challenges posed by hindered substrates.[5][6]

  • Consider a Different Synthetic Route: If optimization fails, it may be necessary to consider an alternative synthetic strategy that avoids the direct cyclocondensation with the highly hindered hydrazine.

Q2: I am observing the formation of multiple regioisomers in my pyrazole synthesis with an unsymmetrical dicarbonyl compound and a hindered hydrazine. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge in the Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by a combination of steric and electronic factors of both reactants, as well as the reaction conditions.

Factors Influencing Regioselectivity:

  • Steric Effects: The initial nucleophilic attack of the hydrazine will preferentially occur at the less sterically hindered carbonyl group.[7]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack. The electronic nature of the substituent on the hydrazine also plays a role in determining which nitrogen atom is more nucleophilic.[7]

  • Reaction pH and Solvent: The acidity of the reaction medium and the polarity of the solvent can significantly influence the ratio of the resulting regioisomers.[7]

Strategies to Improve Regioselectivity:

  • Solvent Selection: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in pyrazole formation in favor of one isomer.

  • Modify the Dicarbonyl Compound: If possible, modifying the substituents on the 1,3-dicarbonyl compound to enhance the steric or electronic differences between the two carbonyl groups can direct the reaction towards a single product.

  • Change the Catalyst: The choice of acid catalyst can influence the transition state of the cyclization step and thus affect the regiochemical outcome. Experimenting with different Brønsted or Lewis acids is recommended.

Q3: My Fischer indole synthesis with a hindered arylhydrazine is failing. What are the likely reasons and potential solutions?

A3: The Fischer indole synthesis can be challenging with certain substitution patterns on the arylhydrazine. Electron-donating substituents, for example, can sometimes lead to side reactions that compete with the desired cyclization.

Potential Causes for Failure:

  • Steric Hindrance: Bulky groups on the arylhydrazine can hinder the key[7][7]-sigmatropic rearrangement step.

  • Electronic Effects: Electron-donating groups on the arylhydrazine can favor a competing heterolytic N-N bond cleavage pathway over the desired sigmatropic rearrangement, leading to failure of the indolization.[6]

  • Inappropriate Acid Catalyst: The strength and type of acid catalyst are crucial. Conditions that are too harsh can lead to decomposition.

Troubleshooting Strategies:

  • Use Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the Fischer indole synthesis and improve yields, even with challenging substrates.[1][2][3][4]

  • Optimize the Acid Catalyst: Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[8] For particularly sensitive substrates, milder conditions should be explored.

  • Employ a Modified Fischer Indole Protocol: The Buchwald modification, which involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, can be an effective alternative for synthesizing indoles from precursors that are problematic in the classical Fischer synthesis.[8]

Data Presentation

The following table summarizes the effect of various parameters on the outcome of cyclocondensation reactions with hindered hydrazines, based on literature findings.

ParameterEffect on Reaction with Hindered HydrazinesTypical Conditions/ObservationsReferences
Temperature Increased temperature generally improves reaction rates and yields by overcoming steric hindrance.Reactions are often carried out at reflux in high-boiling solvents.[6]
Microwave Irradiation Significantly reduces reaction times and often improves yields compared to conventional heating.Power: 100-600 W, Temperature: 75-170°C, Time: 10-30 min.[1][2][3][4][9][10]
Solvent High-boiling polar aprotic solvents (DMF, DMSO) are commonly used. Fluorinated alcohols (TFE, HFIP) can improve regioselectivity.Ethanol is a common solvent but may not be optimal for hindered substrates.[7]
Catalyst Strong Brønsted acids (p-TsOH, MeSO₃H) or Lewis acids (ZnCl₂, Sc(OTf)₃) are often required.Catalyst choice can be substrate-dependent and may require screening.[5][6][8]
Substituent Effects Bulky ortho-substituents on arylhydrazines can severely hinder or prevent the reaction. Electron-donating groups can sometimes lead to side reactions.Steric effects are a primary determinant of reactivity.[6][7][11]

Experimental Protocols

Protocol 1: Microwave-Assisted Knorr Pyrazole Synthesis with a Hindered Hydrazine

This protocol provides a general guideline for the synthesis of pyrazoles from a 1,3-dicarbonyl compound and a sterically hindered hydrazine using microwave irradiation.[9][10]

Materials:

  • 1,3-dicarbonyl compound (1.0 eq)

  • Hindered hydrazine (e.g., 2,6-dimethylphenylhydrazine) (1.1 eq)

  • Ethanol (or another suitable solvent)

  • Glacial acetic acid (catalytic amount)

  • Microwave vial (10 mL) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave vial containing a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 mmol) and the hindered hydrazine (1.1 mmol).

  • Add ethanol (3 mL) to the vial, followed by a few drops of glacial acetic acid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 30 minutes) with stirring. The optimal temperature and time should be determined empirically.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Fischer Indole Synthesis

This protocol outlines a general procedure for the Fischer indole synthesis using microwave irradiation, which can be advantageous for reactions involving hindered hydrazines.[1][4]

Materials:

  • Arylhydrazine (e.g., 2-methylphenylhydrazine) (1.0 eq)

  • Ketone or aldehyde (1.0 eq)

  • Eaton's Reagent (P₂O₅ in MeSO₃H) or another suitable acid catalyst

  • Microwave vial (10 mL) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • In a 10 mL microwave vial equipped with a magnetic stir bar, combine the arylhydrazine (1.0 mmol) and the ketone or aldehyde (1.0 mmol).

  • Carefully add the acid catalyst (e.g., 2 mL of Eaton's Reagent) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (e.g., 170 °C) for a set time (e.g., 10 minutes) with stirring.

  • After completion, allow the vial to cool to room temperature.

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low/No Yield in Cyclocondensation check_sterics Assess Steric Hindrance of Hydrazine start->check_sterics increase_temp Increase Temperature & Reaction Time check_sterics->increase_temp High Hindrance use_microwave Switch to Microwave Irradiation increase_temp->use_microwave change_solvent Change Solvent (e.g., DMF, TFE) use_microwave->change_solvent change_catalyst Optimize Catalyst (Stronger Acid) change_solvent->change_catalyst evaluate_yield Yield Improved? change_catalyst->evaluate_yield success Problem Solved evaluate_yield->success Yes reconsider_route Consider Alternative Synthetic Route evaluate_yield->reconsider_route No

Caption: Troubleshooting workflow for low-yield cyclocondensation reactions.

Reaction_Pathway_Logic Reactants Hindered Hydrazine + Dicarbonyl Conditions Reaction Conditions (Temp, Solvent, Catalyst) Reactants->Conditions Intermediate Hydrazone Intermediate Conditions->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Side_Product Side Products / No Reaction Intermediate->Side_Product Unfavorable (Steric Hindrance) Product Desired Cyclized Product Cyclization->Product Favorable Kinetics

References

Technical Support Center: Butylhydrazine Hydrochloride Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Butylhydrazine hydrochloride in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in its solid form and in solution?

A1: In its solid form, this compound is a relatively stable compound when stored under appropriate conditions. However, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] In solution, its stability is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[2] It is generally more stable in acidic conditions compared to neutral or alkaline conditions where oxidation is more likely to occur.[3]

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: The primary factors that can lead to the degradation of this compound in solution are:

  • Oxidation: This is a major degradation pathway for hydrazines.[3][4] The presence of dissolved oxygen, metal ions (like Cu²⁺ and Fe³⁺), and oxidizing agents can significantly accelerate degradation.[3][4]

  • pH: The stability of this compound is pH-dependent. It is generally more stable in acidic solutions. Alkaline conditions can promote oxidation and other degradation reactions.

  • Temperature: Elevated temperatures can increase the rate of degradation reactions.

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions (photodegradation).

  • Hygroscopicity: As a hygroscopic substance, absorbed moisture can impact the stability of the prepared solution if the solid material was not handled under anhydrous conditions.[1]

Q3: What are the likely degradation pathways for this compound?

A3: Based on the known chemistry of hydrazine derivatives, the following degradation pathways are plausible for this compound:

  • Oxidation: The primary degradation pathway is likely the oxidation of the hydrazine moiety. This can proceed through a one-electron oxidation to form a hydrazyl radical, which is a common intermediate in the metabolism and degradation of hydrazine derivatives.[4] This can be followed by further reactions to yield various products. A four-electron oxidation can lead to the formation of nitrogen gas.[3]

  • Formation of Peroxides and Alcohols: In the presence of oxygen and/or water-generated radicals, a potential degradation pathway involves the formation of a peroxide derivative, which can then be reduced to a more stable alcohol derivative.[5][6]

  • Cleavage of the N-N bond: Degradation can also involve the cleavage of the nitrogen-nitrogen bond.[5]

Q4: What are the potential degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation pathways of similar compounds, potential degradation products could include:

  • Nitrogen gas[3]

  • Ammonia[3]

  • t-Butanol

  • t-Butyl peroxide derivatives[5][6]

  • Products resulting from the reaction of the hydrazyl radical with other molecules in the solution.[4]

Q5: How can I monitor the degradation of this compound in my experiments?

A5: The degradation of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[7] A suitable HPLC method should be able to separate the intact this compound from its degradation products. The disappearance of the parent compound and the appearance of new peaks in the chromatogram over time indicate degradation.

Troubleshooting Guides

Problem: I am observing a rapid loss of this compound concentration in my solution.

Possible Cause Troubleshooting Step
Oxidative degradation 1. De-gas your solvent and solution by sparging with an inert gas (e.g., nitrogen or argon) before and during the experiment. 2. Work under an inert atmosphere if possible. 3. Avoid sources of metal ion contamination (e.g., use high-purity solvents and glassware). Consider the use of a chelating agent like EDTA if metal ion catalysis is suspected.
Incorrect pH of the solution 1. Measure the pH of your solution. 2. If possible, adjust the pH to a more acidic range (e.g., pH 3-5) where hydrazine derivatives are generally more stable.
High storage temperature 1. Store the solution at a lower temperature (e.g., refrigerated at 2-8 °C). 2. Protect the solution from elevated temperatures during handling and analysis.
Exposure to light 1. Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.

Problem: I see new, unexpected peaks in my HPLC chromatogram when analyzing my this compound solution.

Possible Cause Troubleshooting Step
Degradation of this compound 1. These new peaks are likely degradation products. 2. To confirm, you can perform a forced degradation study (see Experimental Protocols section) to intentionally generate these degradation products and compare their retention times.
Contamination of the solvent or glassware 1. Analyze a blank sample (solvent only) to check for contaminants. 2. Ensure all glassware is thoroughly cleaned.

Problem: The solid this compound appears clumpy or wet.

Possible Cause Troubleshooting Step
Hygroscopicity 1. The compound has likely absorbed moisture from the air.[1] 2. Handle the solid material in a controlled environment with low humidity, such as a glove box or a dry room.[8][9] 3. Store the solid in a tightly sealed container with a desiccant.[8] 4. When weighing, do so quickly to minimize exposure to the atmosphere.[8]

Data Presentation

The following tables are templates for summarizing quantitative data from stability studies of this compound.

Table 1: Stability of this compound Solution under Different pH Conditions at 25°C

pHInitial Concentration (mg/mL)Concentration after 24h (mg/mL)Concentration after 48h (mg/mL)Concentration after 72h (mg/mL)% Degradation after 72h
3.01.0
5.01.0
7.01.0
9.01.0

Table 2: Stability of this compound Solution under Different Temperature Conditions at pH 5.0

Temperature (°C)Initial Concentration (mg/mL)Concentration after 24h (mg/mL)Concentration after 48h (mg/mL)Concentration after 72h (mg/mL)% Degradation after 72h
41.0
251.0
401.0
601.0

Table 3: Kinetic Parameters for the Degradation of this compound in Solution

ConditionDegradation OrderRate Constant (k)Half-life (t½)
pH 7.0, 25°C
pH 9.0, 25°C
40°C, pH 5.0
60°C, pH 5.0

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Solution

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways and to develop a stability-indicating analytical method.[10]

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water, methanol, or a mixture) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL). Due to its hygroscopic nature, handle the solid in a low-humidity environment.[1][8]

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature or a controlled, slightly elevated temperature for a specified period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a solution of an oxidizing agent (e.g., 3% hydrogen peroxide). Keep the solution at room temperature for a specified period.

    • Thermal Degradation: Heat an aliquot of the stock solution (in a suitable solvent) at a high temperature (e.g., 80°C) for a specified period.

    • Photodegradation: Expose an aliquot of the stock solution in a photostability chamber to a controlled light source (e.g., UV and visible light) for a specified duration. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • If necessary, neutralize the acid and base-stressed samples.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples using a suitable analytical method, such as HPLC with UV or MS detection.

  • Data Evaluation:

    • Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products.

    • Calculate the percentage of degradation.

    • The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are representative of those that might form under long-term storage conditions.[10]

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Instrumentation:

    • A High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector or a Mass Spectrometer (MS) detector.

  • Chromatographic Conditions (to be optimized):

    • Column: A C18 reversed-phase column is a common starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer at a suitable pH) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: To be determined by measuring the UV spectrum of this compound.

    • Injection Volume: Typically 10-20 µL.

    • Derivatization: As this compound may have poor chromophoric properties, pre-column derivatization with a reagent like benzaldehyde can be employed to enhance UV detection.[11][12]

  • Method Validation:

    • The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose of indicating stability.

Mandatory Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare Stock Solution of Butylhydrazine HCl acid Acid Hydrolysis (0.1 M HCl) prep->acid base Base Hydrolysis (0.1 M NaOH) prep->base oxidation Oxidation (3% H2O2) prep->oxidation thermal Thermal Degradation (80°C) prep->thermal photo Photodegradation (UV/Vis light) prep->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC Analysis sampling->analysis evaluation Assess Degradation & Identify Products analysis->evaluation

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway BHH Butylhydrazine Hydrochloride Radical Hydrazyl Radical Intermediate BHH->Radical One-electron Oxidation Peroxide Peroxide Derivative BHH->Peroxide Oxidation N2 Nitrogen Gas BHH->N2 Four-electron Oxidation Other Other Degradation Products Radical->Other Alcohol Alcohol Derivative Peroxide->Alcohol Reduction

Caption: Plausible degradation pathways of this compound.

References

Byproduct formation in the synthesis of heterocyclic compounds with Butylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing butylhydrazine hydrochloride in the synthesis of heterocyclic compounds. This resource addresses common issues, particularly byproduct formation, and offers practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common heterocyclic syntheses involving this compound?

A1: this compound is a versatile reagent primarily used in condensation reactions to form nitrogen-containing heterocycles. The most common applications include:

  • Pyrazole Synthesis: Reacting with 1,3-dicarbonyl compounds (or their equivalents) to form N-butylated pyrazoles.

  • Fischer Indole Synthesis: Reacting with ketones or aldehydes to produce N-butylated indoles.

  • Triazole Synthesis: Used in reactions like the Einhorn-Brunner or Pellizzari to create 1,2,4-triazoles.

  • Pyridazine Synthesis: Reacting with 1,4-dicarbonyl compounds to yield pyridazine derivatives.

Q2: Why is the hydrochloride salt of butylhydrazine used?

A2: tert-Butylhydrazine hydrochloride is a stable, crystalline solid that is easier to handle and store compared to the free base, which can be more reactive and susceptible to degradation.[1][2] The hydrochloride form also allows for controlled release of the free hydrazine in situ upon treatment with a base.

Q3: How does the tert-butyl group influence my reaction?

A3: The bulky tert-butyl group has significant steric and electronic effects that can influence reaction outcomes:

  • Steric Hindrance: It can direct the regioselectivity of a reaction by favoring attack at a less sterically hindered position on the reaction partner.[3] This can be advantageous in controlling isomer formation.[3] However, excessive steric hindrance can also slow down or completely inhibit a reaction.[4]

  • Electronic Effect: The tert-butyl group is electron-donating through an inductive effect, which can influence the nucleophilicity of the hydrazine nitrogens.[3]

  • Metabolic Shielding: In drug development, a tert-butyl group can be strategically placed to sterically hinder a metabolically labile site on a molecule, preventing enzymatic degradation and increasing the compound's half-life.[3]

Troubleshooting Guides

Fischer Indole Synthesis

Issue: Low or no yield of the desired N-butyl indole.

  • Possible Cause 1: N-N Bond Cleavage.

    • Explanation: This is a significant side reaction, especially with electron-donating substituents on the carbonyl component.[5] The acidic conditions of the Fischer indole synthesis can promote the cleavage of the weak N-N bond in the ene-hydrazine intermediate.[5] This leads to the formation of byproducts such as aniline derivatives and fragments from the carbonyl starting material.[6]

    • Solution:

      • Catalyst Choice: The choice of acid catalyst is crucial. Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃).[7]

      • Reaction Conditions: Running the reaction at a lower temperature for a longer duration may minimize side reactions.

      • Analysis: Use LC-MS or GC-MS to analyze the crude reaction mixture for the presence of characteristic byproduct fragments to confirm N-N bond cleavage.[8]

  • Possible Cause 2: Decomposition or Polymerization.

    • Explanation: Sensitive substrates or prolonged reaction times at high temperatures can lead to the decomposition and polymerization of starting materials or the final indole product.

    • Solution:

      • Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid unnecessarily long reaction times.

      • Temperature Control: Carry out small-scale trial reactions to determine the optimal temperature that promotes cyclization without significant degradation.

Experimental Protocol: Synthesis of 1-butyl-1,2,3,4-tetrahydrocarbazole

This protocol is adapted from literature procedures for the Fischer indole synthesis.[1]

  • Materials:

    • tert-Butylhydrazine hydrochloride (1.0 eq)

    • Cyclohexanone (1.1 eq)

    • Glacial Acetic Acid (solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add tert-butylhydrazine hydrochloride and glacial acetic acid.

    • Add cyclohexanone to the mixture.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

    • Neutralize the mixture with a suitable base (e.g., 1 M NaOH) and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Logical Relationship Diagram for Fischer Indole Synthesis Troubleshooting

fischer_troubleshooting start Low/No Indole Yield cause1 N-N Bond Cleavage start->cause1 cause2 Decomposition/Polymerization start->cause2 solution1a Optimize Acid Catalyst (Brønsted vs. Lewis) cause1->solution1a solution1b Lower Reaction Temperature cause1->solution1b solution1c Analyze for Byproducts (e.g., Aniline) cause1->solution1c solution2a Monitor Reaction Progress (TLC, LC-MS) cause2->solution2a solution2b Optimize Temperature cause2->solution2b

Caption: Troubleshooting flowchart for low yields in Fischer indole synthesis.

Pyrazole Synthesis

Issue: Formation of a mixture of regioisomers.

  • Explanation: When reacting butylhydrazine with an unsymmetrical 1,3-dicarbonyl compound, the two nitrogen atoms of the hydrazine can attack either of the two different carbonyl groups, leading to the formation of two structural isomers (regioisomers).[9][10] The ratio of these isomers is influenced by steric and electronic factors of the reactants, as well as the reaction conditions.[11]

  • Solution:

    • Steric Control: The bulky tert-butyl group on the hydrazine will favor attack at the less sterically hindered carbonyl group of the dicarbonyl compound.

    • Electronic Control: An electron-withdrawing group on the dicarbonyl will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

    • pH Control: Under acidic conditions, the more basic nitrogen of butylhydrazine is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.

    • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to significantly improve regioselectivity.

Quantitative Data: Regioisomer Ratios in Pyrazole Synthesis

The following table summarizes the effect of solvent on the regioselectivity of the reaction between a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl compound.

Hydrazine1,3-DicarbonylSolventRegioisomer Ratio (A:B)
Methylhydrazine1-phenyl-1,3-butanedioneEthanol~1:1
Methylhydrazine1-phenyl-1,3-butanedioneTFE>95:5
Phenylhydrazine1-phenyl-1,3-butanedioneEthanol~1:1
Phenylhydrazine1-phenyl-1,3-butanedioneTFE>95:5

Note: Regioisomer A refers to the pyrazole with the N-substituent adjacent to the phenyl group, while B is the other isomer. Data is illustrative based on literature findings.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1-butylpyrazole

This protocol is adapted from general procedures for pyrazole synthesis.[12]

  • Materials:

    • tert-Butylhydrazine hydrochloride (1.0 eq)

    • Acetylacetone (1.0 eq)

    • Water or Ethanol (solvent)

    • Base (e.g., Sodium hydroxide, if starting with the hydrochloride salt)

  • Procedure:

    • Dissolve acetylacetone in the chosen solvent in a round-bottom flask.

    • If using tert-butylhydrazine hydrochloride, add an equivalent amount of base to the reaction mixture.

    • Slowly add the butylhydrazine (or its hydrochloride salt) to the solution.

    • Heat the reaction mixture at a controlled temperature (e.g., 40-50°C) with stirring.

    • Monitor the reaction for the precipitation of the product.

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Filter the solid product, wash with cold water, and dry in the air.

    • The product can be further purified by recrystallization if necessary.

Reaction Pathway Diagram for Pyrazole Regioisomer Formation

pyrazole_regioisomers cluster_start Reactants cluster_pathA Pathway A cluster_pathB Pathway B tBu-NHNH2 t-Butylhydrazine intermediateA Intermediate A tBu-NHNH2->intermediateA Attack at C=O (R1) intermediateB Intermediate B tBu-NHNH2->intermediateB Attack at C=O (R2) R1-CO-CH2-CO-R2 Unsymmetrical 1,3-Dicarbonyl productA Regioisomer A intermediateA->productA Cyclization & Dehydration productB Regioisomer B intermediateB->productB Cyclization & Dehydration

Caption: Competing pathways leading to regioisomer formation in pyrazole synthesis.

1,2,4-Triazole Synthesis

Issue: Formation of isomeric mixtures in Einhorn-Brunner and Pellizzari reactions.

  • Explanation:

    • Einhorn-Brunner Reaction: This reaction of an imide with an alkyl hydrazine can produce a mixture of isomeric 1,2,4-triazoles if the imide is unsymmetrical.[9] The regioselectivity is often determined by the acidity of the corresponding carboxylic acids of the imide's acyl groups.[13]

    • Pellizzari Reaction: The condensation of an amide and an acyl hydrazide can also lead to a mixture of triazoles, especially at high temperatures, due to an "acyl interchange" side reaction.[12]

  • Solution:

    • Einhorn-Brunner: To favor the formation of a single isomer, use an unsymmetrical imide where one acyl group is derived from a significantly stronger carboxylic acid.[14]

    • Pellizzari:

      • Use the lowest effective reaction temperature to minimize acyl interchange.[15]

      • Microwave-assisted synthesis can shorten reaction times and potentially improve yields and selectivity.[12]

      • If possible, use a symmetrical approach where the amide and acyl hydrazide have the same acyl group.[15]

Experimental Workflow for 1,2,4-Triazole Synthesis from Formamide

This protocol is a general method for the synthesis of 1,2,4-triazoles.[11][16]

triazole_synthesis_workflow start Mix Butylhydrazine and excess Formamide heat Heat mixture (e.g., 140-210°C or microwave irradiation) start->heat monitor Monitor reaction (TLC) heat->monitor workup Cool and perform vacuum distillation to remove excess formamide monitor->workup purify Purify 1,2,4-triazole (recrystallization or column chromatography) workup->purify end Characterize Product purify->end

Caption: General experimental workflow for the synthesis of 1,2,4-triazoles.

Pyridazine Synthesis

Issue: Low yields and side product formation.

  • Explanation: The synthesis of pyridazines from 1,4-dicarbonyl compounds and hydrazines can sometimes be low-yielding due to side reactions or incomplete cyclization. The nature of the dicarbonyl compound and the reaction conditions play a crucial role.

  • Solution:

    • Starting Material Purity: Ensure the purity of the 1,4-dicarbonyl compound, as impurities can interfere with the reaction.

    • Reaction Conditions: Optimize the reaction temperature and time. In some cases, the intermediate dihydropyridazine may be formed, which requires subsequent oxidation to the aromatic pyridazine.[17]

    • Catalyst: While many preparations are uncatalyzed, some may benefit from the addition of an acid or base catalyst.

General Reaction Scheme for Pyridazine Synthesis

pyridazine_synthesis reactants 1,4-Dicarbonyl Compound + t-Butylhydrazine condensation Condensation reactants->condensation cyclization Intramolecular Cyclization (Dihydropyridazine intermediate) condensation->cyclization oxidation Oxidation (if necessary) cyclization->oxidation product N-Butylpyridazine cyclization->product Direct Aromatization oxidation->product

References

Technical Support Center: HPLC Purity Analysis of tert-Butylhydrazine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of tert-butylhydrazine hydrochloride and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during purity analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your HPLC experiments in a question-and-answer format.

Q1: Why am I not seeing any peaks for tert-butylhydrazine hydrochloride on my UV detector?

A: Tert-butylhydrazine hydrochloride lacks a significant chromophore, which means it does not absorb ultraviolet (UV) light and is therefore "invisible" to a standard UV detector. To overcome this, a pre-column derivatization step is necessary. This involves reacting the analyte with a derivatizing agent to form a product that is UV-active. A common and effective derivatizing agent is benzaldehyde, which reacts with tert-butylhydrazine to form a hydrazone that can be readily detected.[1]

Q2: My chromatogram shows a tailing peak for the derivatized analyte. What are the common causes and how can I fix it?

A: Peak tailing for derivatized hydrazine compounds can be caused by several factors:

  • Secondary Interactions: Residual silanol groups on the surface of the C18 column can interact with the basic nitrogen atoms in the hydrazine derivative, leading to peak tailing.[2]

    • Solution: Use an end-capped column or add a competitive base, like triethylamine, to the mobile phase in low concentrations (e.g., 0.1%) to block the active silanol sites. Adjusting the mobile phase pH to a lower value (e.g., pH 2.5-3.5) can also help by protonating the analyte and minimizing these interactions.

  • Column Overload: Injecting a sample that is too concentrated can lead to asymmetrical peaks.

    • Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band, causing tailing.

    • Solution: First, try flushing the column with a strong solvent (e.g., isopropanol or methanol). If this does not resolve the issue, you may need to replace the column. Using a guard column can help extend the life of your analytical column.

Q3: I am observing extraneous peaks in my chromatogram. What could be their source?

A: Extraneous peaks can originate from several sources:

  • Excess Derivatization Reagent: The derivatization reaction is typically run with an excess of the derivatizing agent (e.g., benzaldehyde) to drive the reaction to completion. This excess reagent will also be detected by the UV detector.

    • Solution: Ensure your HPLC method has sufficient resolution to separate the peak of the derivatized analyte from the peak of the excess reagent.

  • Impurities in the Sample: The tert-butylhydrazine hydrochloride sample itself may contain impurities. A common process-related impurity is hydrazine hydrochloride.[1]

    • Solution: The developed HPLC method should be capable of separating the derivatized main compound from any derivatized impurities.

  • Contaminated Solvents or Glassware: Impurities in your mobile phase solvents or dirty glassware can introduce contaminants that appear as peaks in your chromatogram.

    • Solution: Use high-purity, HPLC-grade solvents and ensure all glassware is scrupulously clean. Running a blank injection (injecting only the sample diluent) can help identify if the contamination is coming from your solvent.

Q4: The derivatization reaction seems to be incomplete or giving inconsistent results. What should I check?

A: Incomplete or variable derivatization can be a significant source of error. Here are the key parameters to investigate:

  • Reaction pH: The pH of the reaction mixture is crucial for the derivatization to proceed efficiently. For the reaction with benzaldehyde, a pH of around 5.0 is often optimal.[1]

    • Solution: Prepare your sample and standard solutions in a buffer to control the pH during the reaction.

  • Reaction Time and Temperature: The reaction may not have gone to completion if the time is too short or the temperature is too low.

    • Solution: Optimize the reaction time and temperature. For example, a reaction at 30°C for 90 minutes has been reported to be effective for the derivatization of tert-butylhydrazine hydrochloride with benzaldehyde.[1]

  • Reagent Quality and Concentration: The derivatizing agent may have degraded, or you may not be using a sufficient excess.

    • Solution: Use a fresh, high-quality derivatizing agent. Ensure you are using a sufficient molar excess of the reagent relative to the analyte.

Frequently Asked Questions (FAQs)

Q: What is a typical HPLC method for the purity analysis of tert-butylhydrazine hydrochloride after derivatization?

A: A common method involves pre-column derivatization with benzaldehyde followed by reversed-phase HPLC. The specific conditions can be found in the Experimental Protocols section below.

Q: What are the critical parameters to consider when developing an HPLC method for these derivatives?

A: The most critical parameters are the choice of the derivatization reagent, optimization of the derivatization reaction conditions (pH, time, temperature), selection of a suitable reversed-phase column (typically a C18), and optimization of the mobile phase composition to achieve good resolution between the derivatized analyte, excess reagent, and any derivatized impurities.

Q: Can I analyze tert-butylhydrazine hydrochloride without derivatization?

A: Yes, it is possible using ion chromatography with a conductivity detector.[3] This method avoids the derivatization step but requires specialized instrumentation that may not be as readily available as standard HPLC-UV systems.

Q: How can I ensure the accuracy and reproducibility of my results?

A: To ensure accurate and reproducible results, it is essential to:

  • Carefully control the derivatization reaction conditions for both samples and standards.

  • Use a validated HPLC method.

  • Regularly perform system suitability tests to ensure the performance of your HPLC system.

  • Use high-quality reagents and solvents.

Experimental Protocols

Protocol 1: Purity Analysis of tert-Butylhydrazine Hydrochloride using Pre-Column Derivatization with Benzaldehyde

This protocol describes a typical method for the determination of tert-butylhydrazine hydrochloride purity by HPLC after derivatization with benzaldehyde.

1. Reagents and Solutions

  • Diluent: Ultrapure water

  • Derivatization Reagent: 40 mg/mL Benzaldehyde in absolute ethanol.

  • Standard Solution: Accurately weigh about 10 mg of tert-butylhydrazine hydrochloride reference standard into a 10 mL volumetric flask, dissolve in and dilute to volume with diluent.

  • Sample Solution: Accurately weigh about 10 mg of the tert-butylhydrazine hydrochloride sample into a 10 mL volumetric flask, dissolve in and dilute to volume with diluent.

2. Derivatization Procedure

  • To 1.0 mL of the Standard Solution or Sample Solution in a suitable vial, add 1.0 mL of the Derivatization Reagent.

  • Add a buffer to adjust the pH to approximately 5.0.

  • Cap the vial and heat at 30°C for 90 minutes.[1]

  • Allow the solution to cool to room temperature before injection.

3. HPLC Conditions

ParameterValue
Column Hypersil BDS C18 (4.6 x 250 mm, 5 µm) or equivalent
Mobile Phase Methanol:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 298 nm
Injection Volume 20 µL

4. Data Analysis

  • The purity of the sample is determined by comparing the peak area of the derivatized tert-butylhydrazine in the sample chromatogram to that in the standard chromatogram.

Visualizations

G cluster_troubleshooting HPLC Troubleshooting Workflow start Chromatographic Issue Observed (e.g., Peak Tailing, Extra Peaks) check_derivatization Is the derivatization reaction complete and consistent? start->check_derivatization check_column Is the column performance optimal? check_derivatization->check_column Yes optimize_derivatization Optimize Reaction: - Check pH - Adjust time/temperature - Use fresh reagent check_derivatization->optimize_derivatization No check_mobile_phase Is the mobile phase correctly prepared and suitable? check_column->check_mobile_phase Yes column_solutions Column Solutions: - Flush with strong solvent - Use guard column - Replace column check_column->column_solutions No check_system Is the HPLC system functioning correctly? check_mobile_phase->check_system Yes mobile_phase_solutions Mobile Phase Solutions: - Prepare fresh mobile phase - Degas properly - Adjust pH/additives check_mobile_phase->mobile_phase_solutions No system_solutions System Check: - Check for leaks - Purge pump - Inspect injector check_system->system_solutions No end Problem Resolved check_system->end Yes optimize_derivatization->check_derivatization column_solutions->check_column mobile_phase_solutions->check_mobile_phase system_solutions->check_system

Caption: A workflow for troubleshooting common HPLC issues.

References

Storage and handling guidelines for hygroscopic Butylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for the storage and handling of hygroscopic Butylhydrazine hydrochloride, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to prevent moisture absorption from the atmosphere.[1][2][3] Storage in a desiccator with a suitable drying agent is a highly recommended practice to maintain its integrity.[4]

Q2: What are the primary hazards associated with this compound?

A2: this compound is harmful if swallowed, causes skin irritation, and serious eye irritation.[1][2][5] It may also cause respiratory irritation.[1][2][5] In case of fire, it may emit poisonous and corrosive fumes.[1]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is imperative to wear protective gloves, protective clothing, eye protection (goggles or face shield), and ensure work is conducted in a well-ventilated area or with respiratory protection.[1][2][5]

Q4: How does the hygroscopic nature of this compound affect its use in experiments?

A4: Its hygroscopic nature means it readily absorbs moisture from the air.[6][7] This can lead to the material becoming damp and forming clumps, which makes accurate weighing difficult and can affect the stoichiometry of reactions.[6][8] Moisture absorption can also potentially lead to degradation of the compound, impacting experimental results.[9]

Q5: Can I dry this compound if it has absorbed moisture?

A5: While it is possible to dry some hygroscopic compounds, it must be done with caution as heating can cause decomposition.[6] If you need to dry it, doing so under a vacuum at a gentle temperature is advisable.[10] However, preventing moisture absorption in the first place is the best strategy.

Troubleshooting Guides

Problem 1: The this compound has formed clumps.

  • Cause: The compound has likely absorbed moisture from the air due to improper storage or prolonged exposure during handling.[6][7]

  • Solution:

    • Gently break up the clumps with a clean, dry spatula inside a glove box or a controlled low-humidity environment.[6]

    • For future prevention, always store the container tightly sealed in a desiccator.[4] Minimize the time the container is open to the atmosphere during weighing.[6]

Problem 2: Difficulty in obtaining an accurate weight of the compound.

  • Cause: The compound is rapidly absorbing moisture from the air while on the balance, causing the weight reading to continuously increase.[8]

  • Solution:

    • Weigh the compound in a controlled environment with low humidity, such as a glove box.

    • If a controlled environment is not available, work quickly. Have all materials ready before opening the container.

    • Use a pre-weighed, sealed container (like a vial with a septum) to transfer the compound to the balance, minimizing air exposure.

    • Alternatively, weigh a larger amount than needed quickly, and then accurately measure out the required amount from this larger portion in a more controlled manner if possible.

Problem 3: Inconsistent or unexpected experimental results.

  • Cause: If the this compound has absorbed a significant amount of water, the actual amount of the active compound will be lower than the weighed mass. This will affect molar calculations and reaction stoichiometry, leading to poor yields or failed reactions.[9] Water can also act as an unwanted reactant or catalyst in sensitive reactions.

  • Solution:

    • Always use a fresh, properly stored container of this compound for critical experiments.

    • If you suspect moisture contamination, consider running a small-scale trial reaction to check for expected outcomes before proceeding with a larger scale experiment.

    • Ensure all glassware and solvents used in the reaction are scrupulously dry.

Quantitative Data Summary

ParameterValueSource
Molecular Formula C4H12N2 · HCl[3]
Molecular Weight 124.61 g/mol [3]
Appearance White powder/solid[3]
Health Hazard Rating 2[2]
Flammability Rating 1[2]
Instability Rating 0[2]

Experimental Protocols

Protocol for Handling and Dispensing this compound:

  • Preparation: Before opening the main container, ensure you are in a well-ventilated fume hood and are wearing the appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves). Prepare all necessary equipment, including a clean, dry weighing vessel and spatula.

  • Inert Atmosphere (Optional but Recommended): For highly sensitive reactions, perform all manipulations within a glove box under an inert atmosphere (e.g., nitrogen or argon).

  • Dispensing: Open the main container of this compound. Quickly transfer the approximate amount of the solid to a pre-tared weighing vessel.

  • Sealing: Immediately and tightly reseal the main container. Place it back in the desiccator for storage.

  • Weighing: Quickly and accurately weigh the transferred solid.

  • Dissolution: If preparing a solution, add the weighed solid to the solvent in your reaction flask as soon as possible.

  • Cleanup: Clean any spills immediately using dry cleanup procedures to avoid generating dust.[1] Dispose of waste according to local regulations.[1][2] Wash hands thoroughly after handling.[1][2]

Logical Workflow for Handling Hygroscopic Reagents

Hygroscopic_Handling_Workflow cluster_storage Proper Storage cluster_handling Safe Handling storage Store in Cool, Dry Place in Tightly Sealed Container desiccator Use of Desiccator storage->desiccator Recommended no_clumping Prevents Clumping storage->no_clumping desiccator->no_clumping ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) weighing Minimize Air Exposure During Weighing ppe->weighing accurate_weighing Ensures Accurate Weighing weighing->accurate_weighing no_clumping->accurate_weighing reproducible_results Leads to Reproducible Experimental Results accurate_weighing->reproducible_results clumping Clumping of Material inaccurate_weighing Inaccurate Weighing clumping->inaccurate_weighing failed_reaction Inconsistent/Failed Reactions inaccurate_weighing->failed_reaction

Caption: Workflow for handling hygroscopic this compound.

References

Validation & Comparative

A Comparative Guide to Pyrazole Synthesis: tert-Butylhydrazine Hydrochloride vs. Phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry and agrochemical development, with derivatives demonstrating a vast range of biological activities.[1] The Knorr pyrazole synthesis, the condensation of a hydrazine with a 1,3-dicarbonyl compound, remains one of the most fundamental and versatile methods for its construction.[1] The choice of the hydrazine substituent is critical as it dictates not only the reaction's efficiency and regioselectivity but also the physicochemical properties of the final product.

This guide provides an objective comparison between two commonly used reagents: the sterically hindered aliphatic tert-butylhydrazine hydrochloride and the aromatic phenylhydrazine . We present a detailed analysis of their performance, supported by experimental data and protocols, to aid researchers in selecting the optimal reagent for their synthetic goals.

Performance Comparison in Pyrazole Synthesis

The primary distinction between tert-butylhydrazine and phenylhydrazine in pyrazole synthesis lies in the electronic and steric nature of the N1-substituent. Phenylhydrazine, an aromatic hydrazine, is generally more reactive and has been extensively used, often providing high yields.[1][2][3] In contrast, the bulky tert-butyl group of tert-butylhydrazine hydrochloride introduces significant steric hindrance, which can influence reaction rates and regioselectivity. While sometimes leading to lower yields or requiring harsher conditions[4], the tert-butyl group can also be exploited to direct the regiochemical outcome in reactions with unsymmetrical dicarbonyl compounds.[2][5]

Furthermore, tert-butylhydrazine hydrochloride is often favored for its handling characteristics; it is an easily handled solid and considered relatively non-toxic compared to phenylhydrazine.[6]

Quantitative Data Summary

The following table summarizes quantitative data from various pyrazole syntheses to provide a comparative overview. Conditions and substrates vary across literature, but the data illustrates general performance trends.

Hydrazine ReagentDicarbonyl/Equivalent SubstrateSolvent/CatalystReaction ConditionsYield (%)Key ObservationsReference(s)
Phenylhydrazine Ethyl acetoacetateNano-ZnONot specified95%Excellent yield with a common substrate.[2][3]
Phenylhydrazine Various 1,3-diketonesN,N-dimethylacetamideRoom Temperature59-98%High yields and mild conditions.[1]
Phenylhydrazine α,β-Unsaturated Ketone (Chalcone)Acetic acid, IodineNot specified70%Good yield in cyclocondensation/oxidation.[2]
Phenylhydrazine Unsymmetrical 1,3-diketoneEthanolAmbient TemperatureEquimolar mixtureCan lead to mixtures of regioisomers.[2]
tert-Butylhydrazine HCl 3-Aminocrotononitrile2 M NaOH (aq)100 °C87% (corrected)High yield in an environmentally friendly, solvent-free approach.[6]
tert-Butylhydrazine HCl Unsymmetrical enaminodicketonesNot specifiedNot specified74-94%Good yields and high regioselectivity.[2][5]
tert-Butylhydrazine HCl 3,4-Diaryl-β-nitrostyrene precursorMethanolReflux, 4 days15%Steric hindrance can significantly lower yield.[4]

Reaction Mechanisms and Workflow

The synthesis of pyrazoles from both hydrazines generally follows the Knorr synthesis pathway, which involves initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product r1 1,3-Dicarbonyl Compound int1 Hydrazone/ Enamine Intermediate r1->int1 + R-NHNH₂ r2 Hydrazine (R-NHNH₂) r2->int1 int2 Cyclized Intermediate (Pyrazolidine derivative) int1->int2 Intramolecular Cyclization prod N-Substituted Pyrazole int2->prod - H₂O (Dehydration)

Caption: Generalized Knorr Pyrazole Synthesis Pathway.

The choice between tert-butylhydrazine and phenylhydrazine initiates distinct experimental and strategic workflows, primarily influenced by steric factors, reactivity, and the desired final product characteristics.

G cluster_tbh tert-Butylhydrazine HCl Path cluster_ph Phenylhydrazine Path start Start: Select Hydrazine Reagent tbh tert-Butylhydrazine HCl (Bulky, Aliphatic) start->tbh ph Phenylhydrazine (Aromatic) start->ph tbh_react Reaction Setup: Consider steric hindrance. May require higher temp. tbh->tbh_react tbh_regio Outcome: High regioselectivity with unsymmetrical substrates. tbh_react->tbh_regio tbh_prod Product: N-tert-Butyl Pyrazole (Aliphatic, Bulky) tbh_regio->tbh_prod ph_react Reaction Setup: Generally high reactivity. Milder conditions often suffice. ph->ph_react ph_regio Outcome: Potential for regioisomeric mixtures. ph_react->ph_regio ph_prod Product: N-Phenyl Pyrazole (Aromatic) ph_regio->ph_prod

Caption: Comparative logical workflow for pyrazole synthesis.

Experimental Protocols

Protocol 1: Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine

This procedure is adapted from Organic Syntheses and demonstrates an environmentally friendly approach using tert-butylhydrazine hydrochloride.[6]

  • Reagent Preparation: In a 250-mL three-necked round-bottomed flask equipped with a stir bar, charge solid tert-butylhydrazine hydrochloride (25.00 g, 196.6 mmol).[6]

  • Reaction Initiation: Add 2 M aqueous sodium hydroxide (98.3 mL, 196.6 mmol) to the flask and begin stirring at ambient temperature until a complete solution is formed.[6]

  • Substrate Addition: To the resulting solution of free tert-butylhydrazine, add 3-aminocrotononitrile (16.14 g, 196.6 mmol) in one portion.[6]

  • Reaction Conditions: Heat the reaction mixture to 100 °C using an oil bath. The solution will turn from light yellow to dark orange/red. Maintain stirring at this temperature for 24 hours.[6]

  • Product Isolation: After 24 hours, turn off the heat and allow the mixture to cool to below 60 °C. A thick, crystalline slurry should form.[6]

  • Purification: Cool the mixture further to <10 °C using an ice-water bath and hold for one hour. Collect the crystalline solids by vacuum filtration, wash with cold deionized water (2 x 50 mL), and dry under vacuum.[6]

  • Yield: This protocol affords the product in high purity with a corrected yield of approximately 87%.[6]

Protocol 2: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is a representative Knorr synthesis using phenylhydrazine and a β-ketoester.[7][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol.[1]

  • Substrate Addition: Add ethyl acetoacetate (1 equivalent) to the solution dropwise while stirring.[1]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for approximately 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Purification: The resulting residue or precipitate can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure pyrazolone product. A nano-ZnO catalyst has been reported to improve yields to 95% for this transformation.[2][3]

Safety and Handling

A critical consideration in reagent selection is the safety profile and handling requirements. Phenylhydrazine is known for its significant toxicity, whereas tert-butylhydrazine hydrochloride is comparatively safer.

Featuretert-Butylhydrazine HydrochloridePhenylhydrazine
Physical State White crystalline solid.[9]Dark amber, combustible liquid.[10]
Primary Hazards Harmful if swallowed; Causes skin, eye, and respiratory irritation.[11][12]Toxic if swallowed, in contact with skin, or if inhaled; May cause cancer; Suspected of causing genetic defects; Causes damage to organs through prolonged exposure.[10][13][14][15]
Handling Precautions Wear standard PPE (gloves, safety glasses, lab coat).[16][17] Use in a well-ventilated area.[16]Must be handled in a chemical fume hood. [10][18] Wear double gloves (nitrile), protective clothing, and eye protection.[18] Store under an inert atmosphere, away from light and air.[14][19]
Exposure Response Skin: Wash with soap and water. Eyes: Rinse with water for 15 minutes. Ingestion: Call a poison center.[17]Skin: Wash immediately with soap and water for 15 minutes.[18] Eyes: Rinse immediately with plenty of water for at least 15 minutes.[10][13] Inhalation: Move to fresh air.[18] Seek immediate medical attention for any exposure. [10][13]
Special Notes Hygroscopic.[9]Can rapidly penetrate nitrile gloves when dissolved in DMSO.[18] Empty containers must be disposed of as hazardous waste.[18]

Conclusion

The choice between tert-butylhydrazine hydrochloride and phenylhydrazine for pyrazole synthesis is a trade-off between reactivity, steric control, safety, and the desired properties of the final N-substituted pyrazole.

  • Choose Phenylhydrazine for applications where high reactivity and yields are paramount and when an N-aryl substituent is required for the target molecule's activity. Its use necessitates stringent safety protocols due to its high toxicity and carcinogenic potential.[10][13][15] It is the reagent of choice for well-established syntheses where regioselectivity is not a concern or is well-controlled.

  • Choose tert-Butylhydrazine Hydrochloride when safety and ease of handling are a priority.[6] Its bulky tert-butyl group is advantageous for directing regioselectivity in the synthesis of complex pyrazoles from unsymmetrical precursors.[2][5] It also serves as an effective, atom-economical protecting group.[6] While it may sometimes require more forcing conditions or result in lower yields due to steric hindrance[4], its favorable safety profile makes it an attractive alternative, particularly in developmental and scale-up chemistry.

References

A Comparative Guide to Alkylhydrazines and Arylhydrazines in Cyclocondensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Among the most robust methods for creating five-membered heterocycles is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. The choice of hydrazine—specifically, whether to use an alkyl- or aryl-substituted variant—is a critical decision that significantly influences reaction dynamics, product yields, and regioselectivity. This guide provides an objective, data-driven comparison of alkylhydrazines and arylhydrazines in these vital transformations, focusing on the well-established Knorr pyrazole synthesis as a model system.

Core Reactivity Principles: Electronic and Steric Effects

The fundamental difference between alkylhydrazines (e.g., methylhydrazine) and arylhydrazines (e.g., phenylhydrazine) lies in their electronic and steric profiles. These differences directly impact their reactivity as nucleophiles.

  • Alkylhydrazines : The alkyl group is electron-donating through an inductive effect (+I). This increases the electron density on the nitrogen atoms, making alkylhydrazines more basic and more potent nucleophiles compared to their aryl counterparts.

  • Arylhydrazines : The aryl group is electron-withdrawing due to resonance, delocalizing the lone pair of electrons on the α-nitrogen into the aromatic ring. This reduces the nucleophilicity and basicity of the hydrazine. However, the aryl substituent can stabilize reaction intermediates through conjugation.

These electronic distinctions often translate into different optimal reaction conditions. The higher nucleophilicity of alkylhydrazines may allow for faster reactions or milder conditions, while arylhydrazines might require more forcing conditions, such as acid catalysis or higher temperatures, to achieve comparable reaction rates.

Performance in Pyrazole Synthesis: A Quantitative Comparison

The Knorr pyrazole synthesis, the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a classic cyclocondensation. To compare the performance of alkyl- and arylhydrazines, we examine the synthesis of pyrazolone derivatives from ethyl acetoacetate, a common β-ketoester. The reaction involves the condensation of the hydrazine with the ketone carbonyl, followed by intramolecular cyclization via attack on the ester group.

A solvent-free approach has been reported for the synthesis of both 1,3-dimethyl-5-pyrazolone (from methylhydrazine) and 1-phenyl-3-methyl-5-pyrazolone (from phenylhydrazine), providing an excellent basis for direct comparison.[1]

Hydrazine Derivative1,3-Dicarbonyl CompoundTemperature (°C)Reaction TimeYield (%)Reference
Methylhydrazine (Alkyl)Ethyl Acetoacetate90 °C1.5 hours~100%[1]
Phenylhydrazine (Aryl)Ethyl Acetoacetate100-110 °C1 hour~100%[1]
Phenylhydrazine (Aryl)Ethyl AcetoacetateRoom Temp2 hours95%[2]
Hydrazine Sulfate (Unsubstituted)Acetylacetone15 °C1.5 hours77-81%[3]

As the data indicates, both methylhydrazine and phenylhydrazine can be exceptionally effective in this specific pyrazolone synthesis, achieving near-quantitative yields under solvent-free, heated conditions.[1] Notably, other protocols using catalysts like nano-ZnO have also achieved high yields (95%) for phenylhydrazine at room temperature.[2] While the solvent-free examples show comparable performance, the general principle holds that the reduced nucleophilicity of arylhydrazines may necessitate catalysis or slightly higher energy input to drive the reaction to completion efficiently.

Reaction Mechanisms and Workflows

The general mechanism for the Knorr pyrazole synthesis is a two-step process involving condensation followed by cyclization and dehydration. The nature of the substituent (R = alkyl or aryl) does not change the fundamental pathway but influences the rate and intermediate stability.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R_NHNH2 R-NH-NH₂ (Hydrazine) Hydrazone Hydrazone/ Enamine Intermediate R_NHNH2->Hydrazone Condensation (-H₂O) Diketone R₁-C(=O)-CH₂-C(=O)-R₂ (1,3-Dicarbonyl) Diketone->Hydrazone Cyclic_Int Cyclic Hemiaminal Hydrazone->Cyclic_Int Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Int->Pyrazole Dehydration (-H₂O) Workflow start Start reactants Combine 1,3-Dicarbonyl, Hydrazine, and Solvent/ Catalyst (if any) start->reactants heating Heat Reaction Mixture (e.g., Reflux or Stir at Temp) reactants->heating monitoring Monitor Progress (e.g., by TLC) heating->monitoring monitoring->heating Incomplete workup Reaction Workup (Cool, Pour into Water, Extract, etc.) monitoring->workup Complete purification Purify Product (Crystallization, Chromatography) workup->purification end End (Characterization) purification->end

References

A Comparative Guide to Modern Reagents in Pyrazole and Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of traditional versus alternative reagents and methodologies for the synthesis of pyrazoles and indoles, supported by experimental data.

The synthesis of nitrogen-containing heterocyclic compounds like pyrazoles and indoles is a cornerstone of medicinal chemistry and drug development. These scaffolds are present in a vast array of pharmaceuticals. Traditionally, their synthesis has relied on well-established named reactions. However, modern synthetic chemistry has seen a paradigm shift towards greener, more efficient, and versatile methodologies. This guide provides a detailed comparison of alternative reagents and energy sources against classical methods for the synthesis of these crucial heterocycles, with a focus on quantitative performance data and detailed experimental protocols.

Pyrazole Synthesis: A Move Towards Greener Alternatives

The classical Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, has been a reliable method for over a century. However, it often requires prolonged reaction times and harsh conditions. Modern alternatives, including microwave-assisted organic synthesis (MAOS), ultrasound-assisted synthesis, and solvent-free approaches, offer significant advantages in terms of reaction speed, yield, and environmental impact.[1][2]

Quantitative Comparison of Pyrazole Synthesis Methods

The following table summarizes the performance of various methods for the synthesis of pyrazole derivatives, highlighting the improvements offered by alternative reagents and conditions.

Synthesis MethodReagentsCatalyst/SolventReaction TimeTemperatureYield (%)Reference
Conventional Heating Phenylhydrazine, Ethyl AcetoacetateAcetic Acid2 hours75°C72-90[3]
Microwave-Assisted Phenylhydrazine, Ethyl AcetoacetateNone5 minutes60°C91-98[3]
Conventional Heating Chalcone, Hydrazine HydrateGlacial Acetic Acid6.5 hours~118°C (Reflux)"Excellent"[4]
Microwave-Assisted Chalcone, Hydrazine HydrateGlacial Acetic Acid1 minuteNot Specified"Efficient"[4]
Ultrasound-Assisted Aromatic Aldehydes, Phenylhydrazine, MalononitrileWaterNot SpecifiedNot Specified>90[5]
Solvent-Free N′-benzoylbenzohydrazide, DMAD, Cyclohexyl isocyanideTetrabutylammonium Bromide (TBAB)30 minutesRoom Temp.82[6][7]
Conventional (in Acetone) N′-benzoylbenzohydrazide, DMAD, Cyclohexyl isocyanideAcetone72 hoursRoom Temp.75[6]
Featured Experimental Protocols for Pyrazole Synthesis

1. Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles .[3]

  • Reactants : Phenylhydrazine and a β-dicarbonyl compound (e.g., ethyl acetoacetate).

  • Procedure : A mixture of the phenylhydrazine (1 mmol) and the β-dicarbonyl compound (1 mmol) is placed in a microwave reactor vial. The mixture is irradiated at 60°C and 50W for 5 minutes. After completion of the reaction (monitored by TLC), the product is purified. This method significantly reduces reaction time and improves yield compared to conventional heating.[3]

2. Ultrasound-Assisted Synthesis of Tetrahydropyrazolopyridines .[5]

  • Reactants : Aromatic aldehydes, phenylhydrazine, and malononitrile.

  • Procedure : In a suitable vessel, the aromatic aldehyde (1 mmol), phenylhydrazine (1 mmol), and malononitrile (1 mmol) are suspended in water. The vessel is then placed in an ultrasonic cleaning bath (40 kHz, 250 W). The reaction is irradiated until completion, typically resulting in excellent yields in a shorter time compared to silent conditions.[5]

3. Solvent-Free Synthesis of Functionalized Pyrazoles .[6][7]

  • Reactants : N′-benzoylbenzohydrazide, dimethyl acetylenedicarboxylate (DMAD), and cyclohexyl isocyanide.

  • Catalyst : Tetrabutylammonium bromide (TBAB).

  • Procedure : N′-benzoylbenzohydrazide (1 mmol), DMAD (1 mmol), cyclohexyl isocyanide (1 mmol), and TBAB (1 mmol) are mixed in a reaction vessel at room temperature under solvent-free conditions. The reaction is stirred for 30 minutes, after which the product can be isolated and purified. This method offers high yields in a short time without the need for a solvent.[6][7]

Pyrazole Synthesis Workflow

G cluster_conventional Conventional Synthesis cluster_alternative Alternative Synthesis conv_start Hydrazine + 1,3-Dicarbonyl conv_reflux Prolonged Reflux in Solvent conv_start->conv_reflux alt_start Starting Materials conv_workup Workup & Purification conv_reflux->conv_workup conv_product Pyrazole Derivative conv_workup->conv_product alt_product Pyrazole Derivative alt_method Microwave / Ultrasound / Solvent-Free alt_start->alt_method alt_workup Rapid Workup & Purification alt_method->alt_workup alt_workup->alt_product

A high-level comparison of conventional and alternative pyrazole synthesis workflows.

Indole Synthesis: Modernizing a Classic Scaffold

The Fischer indole synthesis, discovered in 1883, has been the most widely used method for preparing indoles.[8] However, its reliance on strong acids and high temperatures can limit its substrate scope. Modern alternatives, particularly those employing transition-metal catalysis, offer milder reaction conditions and broader functional group tolerance.[9][10] Microwave assistance has also been shown to dramatically improve the efficiency of both classical and modern indole syntheses.[11]

Quantitative Comparison of Indole Synthesis Methods

The following table provides a comparative overview of the performance of classic and modern methods for the synthesis of 2-phenylindole.

Synthesis MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc Chloride (ZnCl₂)None1700.172-80[9]
Bischler-Möhlau (Microwave) N-Phenacylaniline, Anilinium BromideNoneSolid-StateMW (540W)0.0271[9]
Larock Indole Synthesis o-Iodoaniline, PhenylacetylenePd(OAc)₂DMF1006-24~80-95[10][12]
Microwave-Assisted Fischer Phenylhydrazine, PropiophenoneEaton's ReagentNone1700.1792[11]
Conventional Fischer Phenylhydrazine, PropiophenoneAcetic AcidAcetic AcidReflux875[11]
Pd-Catalyzed C-H Activation Acetanilide, StyrenePd(OAc)₂Not SpecifiedNot SpecifiedNot SpecifiedGood[9]
Featured Experimental Protocols for Indole Synthesis

1. Microwave-Assisted Fischer Indole Synthesis .[11]

  • Reactants : Phenylhydrazine and propiophenone.

  • Reagent : Eaton's Reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).

  • Procedure : A mixture of phenylhydrazine and propiophenone is treated with Eaton's reagent and subjected to microwave irradiation at 170°C for 10 minutes. This method provides a significantly higher yield in a fraction of the time compared to the conventional acetic acid-catalyzed reflux.[11]

2. Larock Indole Synthesis .[10][12]

  • Reactants : o-Iodoaniline and a disubstituted alkyne (e.g., phenylacetylene).

  • Catalyst System : Palladium(II) acetate, a ligand (e.g., triphenylphosphine), and a base (e.g., potassium carbonate).

  • Procedure : A mixture of the o-iodoaniline, the alkyne, palladium(II) acetate, and potassium carbonate in a solvent like DMF is heated. The reaction proceeds via a palladium-catalyzed cascade, leading to the formation of the indole ring. This method is highly versatile for producing variously substituted indoles.[10][12]

Indole Synthesis Reaction Pathways

G cluster_fischer Fischer Indole Synthesis cluster_larock Larock Indole Synthesis f_start Aryl Hydrazine + Ketone/Aldehyde f_hydrazone Hydrazone Formation f_start->f_hydrazone f_rearrangement [3,3]-Sigmatropic Rearrangement f_hydrazone->f_rearrangement f_cyclization Cyclization & Ammonia Elimination f_rearrangement->f_cyclization f_indole Indole f_cyclization->f_indole l_start o-Haloaniline + Alkyne l_pd_cycle Palladium Catalytic Cycle l_start->l_pd_cycle l_annulation Heteroannulation l_pd_cycle->l_annulation l_indole Indole l_annulation->l_indole

Simplified reaction pathways for the Fischer and Larock indole syntheses.

Conclusion

The adoption of alternative reagents and methodologies, such as microwave and ultrasound irradiation, solvent-free conditions, and transition-metal catalysis, offers substantial benefits for the synthesis of pyrazoles and indoles. These modern approaches consistently demonstrate significant reductions in reaction times, improvements in yields, and adherence to the principles of green chemistry. For researchers and professionals in drug development, leveraging these advanced synthetic strategies can accelerate the discovery and optimization of new chemical entities. The provided data and protocols serve as a valuable resource for selecting the most appropriate and efficient method for a given synthetic challenge.

References

A Comparative Guide to Analytical Methods for Butylhydrazine Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Butylhydrazine hydrochloride is critical for quality control and safety assessment. This guide provides a comparative overview of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to support methodological validation.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound quantification depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance of HPLC, GC, and Spectrophotometry, with data extrapolated from studies on hydrazine and its derivatives, providing a benchmark for comparison.

Table 1: Comparison of Method Performance Parameters

ParameterHPLC with Pre-column DerivatizationGC with DerivatizationUV-Vis Spectrophotometry
Principle Separation of a derivatized analyte on a chromatographic column followed by UV detection.Separation of a volatile derivative in a gaseous mobile phase followed by flame ionization detection (FID).Measurement of light absorbance by a colored derivative.
Selectivity High; separates analyte from impurities like hydrazine hydrochloride.[1]High; good separation of volatile compounds.Moderate; potential for interference from other compounds that react with the derivatizing agent.[2]
Sensitivity HighVery HighModerate to High
Linearity Range 3.1 - 9.4 ppm (as hydrazine)[3]Wide range, dependent on detector0.2 - 27 µg/g (as hydrazine)[4]
Limit of Detection (LOD) 1.03 ppm (as hydrazine)[3]Typically low ppm to ppb range0.20 µg/g (as hydrazine)[4]
Limit of Quantification (LOQ) 3.1 ppm (as hydrazine)[3]Typically low ppm range0.60 µg/g (as hydrazine)[4]
Precision (%RSD) < 2%[5]< 1%[6]< 2%[4]
Accuracy (% Recovery) 98 - 100.5%[5]Typically 80-120%97.8 - 100.2%[4]

Table 2: Summary of Advantages and Disadvantages

MethodAdvantagesDisadvantages
HPLC - Excellent for non-volatile and thermally unstable compounds.[7] - High resolution and selectivity.[1] - Amenable to various detectors.[7]- Requires derivatization for UV detection. - Can be more time-consuming than GC.[7] - Higher solvent consumption.[7]
GC - High sensitivity, especially with FID.[8] - Fast analysis times.[7] - Low cost per analysis.[7]- Requires derivatization to make this compound volatile.[9] - Not suitable for thermally unstable compounds.[10]
UV-Vis Spectrophotometry - Simple, rapid, and cost-effective.[4] - Widely available instrumentation.- Lower selectivity, prone to interferences.[2] - Indirect measurement based on a chemical reaction.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for each of the discussed techniques.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method is highly specific for this compound and can effectively separate it from its primary impurity, hydrazine hydrochloride.[1]

1. Principle: this compound is derivatized with benzaldehyde to form a UV-active hydrazone, which is then separated and quantified by reverse-phase HPLC with UV detection.

2. Reagents and Materials:

  • This compound reference standard

  • Benzaldehyde (derivatizing agent)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (ultrapure)

  • Hypersil BDS C18 column (5 µm, 4.6 x 250 mm) or equivalent

3. Chromatographic Conditions:

  • Mobile Phase: Methanol:Water (e.g., 80:20 v/v)[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 298 nm[1]

  • Injection Volume: 20 µL

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with water.

  • Sample Solution: Accurately weigh about 10 mg of the sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with water.

  • Derivatization: To 1.0 mL of the standard or sample solution, add 1.0 mL of a 40 mg/mL benzaldehyde solution in ethanol. Mix well and react at 30°C for 90 minutes.[1]

5. Analysis:

  • Inject the derivatized standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to the Butylhydrazine-benzaldehyde derivative based on the retention time of the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

Gas Chromatography (GC) with Derivatization

This method is suitable for the analysis of residual this compound and requires derivatization to ensure volatility.

1. Principle: this compound is derivatized with a ketone (e.g., acetone) to form a volatile azine. The derivative is then separated by GC and detected by a Flame Ionization Detector (FID).

2. Reagents and Materials:

  • This compound reference standard

  • Acetone (serves as solvent and derivatizing agent)

  • DB-624 column (or equivalent)

  • Helium (carrier gas)

3. Chromatographic Conditions:

  • Column: 20-m length x 0.18-mm i.d., 1 µm film thickness, 6% cyanopropylphenyl-94% dimethylpolysiloxane[11]

  • Injector Temperature: 200°C[11]

  • Detector (FID) Temperature: 280°C[11]

  • Carrier Gas Flow: 1.3 mL/min[11]

  • Oven Program: Initial temperature of 95°C[11]

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent. A serial dilution in acetone is then performed to create calibration standards.

  • Sample Solution: Dissolve a known amount of the sample in acetone.

  • Derivatization: The presence of acetone as the solvent facilitates the derivatization to acetone azine. The reaction can be expedited by the addition of a small amount of acid.

5. Analysis:

  • Inject the derivatized standard and sample solutions into the GC system.

  • Construct a calibration curve by plotting the peak areas of the standards against their concentrations.

  • Determine the concentration of this compound in the sample from the calibration curve.

UV-Vis Spectrophotometry

This colorimetric method provides a simple and rapid approach for the quantification of this compound.

1. Principle: this compound reacts with a chromogenic agent, such as p-dimethylaminobenzaldehyde (p-DAB), in an acidic medium to produce a colored product. The intensity of the color, which is proportional to the concentration of this compound, is measured using a spectrophotometer.

2. Reagents and Materials:

  • This compound reference standard

  • p-dimethylaminobenzaldehyde (p-DAB)

  • Hydrochloric acid

  • UV-Vis Spectrophotometer

3. Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in water.

  • Color Development: To a known volume of each standard and sample solution, add a solution of p-DAB in an acidic medium. Allow the color to develop for a specified time.

  • Measurement: Measure the absorbance of the resulting yellow-colored solution at the wavelength of maximum absorption (around 458 nm for the hydrazine-p-DAB adduct).[12]

4. Analysis:

  • Create a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound in the sample solution by interpolating its absorbance on the calibration curve.

Visualizing the Workflow: Analytical Method Validation

The validation of an analytical method is essential to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification, following ICH guidelines.

G start Define Analytical Method (e.g., HPLC, GC, UV-Vis) specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report system_suitability->documentation end Method Approved for Routine Use documentation->end

Caption: Workflow for Analytical Method Validation.

References

A Comparative Guide to the Catalytic Activity of Hydrazine Derivatives in Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of various hydrazine derivatives in the context of transfer hydrogenation, a critical reaction in organic synthesis and pharmaceutical development. The focus is on the reduction of nitroarenes, a common transformation for the synthesis of aromatic amines, which are key intermediates in many drug molecules. This document presents experimental data, detailed protocols, and visual representations of the underlying processes to aid in the selection of the most suitable hydrazine derivative for specific research and development needs.

Introduction to Hydrazine Derivatives in Catalysis

Hydrazine (N₂H₄) and its derivatives are widely recognized as effective reducing agents in a variety of chemical transformations.[1] In catalytic transfer hydrogenation, they serve as hydrogen donors to facilitate the reduction of unsaturated functional groups, such as nitro groups, in the presence of a catalyst.[1] The general mechanism involves the catalytic decomposition of the hydrazine derivative to generate diimide (N₂H₂), which is a transient but powerful reducing species. The choice of hydrazine derivative can significantly impact the reaction's efficiency, selectivity, and scope due to differences in their electronic and steric properties. This guide compares the catalytic activity of representative hydrazine derivatives: phenylhydrazine (an arylhydrazine), methylhydrazine (an alkylhydrazine), benzoylhydrazide (an acylhydrazide), and semicarbazide.

Quantitative Comparison of Catalytic Activity

The following table summarizes the catalytic performance of different hydrazine derivatives in the transfer hydrogenation of nitrobenzene to aniline, a model reaction for this comparative analysis. The data presented are representative values compiled from the literature to illustrate the relative catalytic efficacy of each derivative under comparable reaction conditions.

Hydrazine DerivativeClassHydrogen Donor (equiv.)Catalyst (mol%)SolventTemp (°C)Time (h)Yield of Aniline (%)
Hydrazine hydrateUnsubstituted35% Pd/C (2)Ethanol801>99
PhenylhydrazineArylhydrazine35% Pd/C (2)Ethanol80295
MethylhydrazineAlkylhydrazine35% Pd/C (2)Ethanol801.598
BenzoylhydrazideAcylhydrazide45% Pd/C (2)Ethanol80485
SemicarbazideSemicarbazide45% Pd/C (2)Ethanol80670

Experimental Protocols

General Procedure for Catalytic Transfer Hydrogenation of Nitrobenzene

A detailed experimental protocol for the comparative evaluation of hydrazine derivatives in the catalytic transfer hydrogenation of nitrobenzene is provided below. This procedure is designed to be a standardized method for assessing the catalytic activity under consistent conditions.

Materials:

  • Nitrobenzene (substrate)

  • Hydrazine derivative (hydrogen donor: hydrazine hydrate, phenylhydrazine, methylhydrazine, benzoylhydrazide, or semicarbazide)

  • Palladium on carbon (5% Pd/C, catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates

  • Gas chromatography-mass spectrometry (GC-MS) equipment

  • Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, brine, sodium sulfate)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add nitrobenzene (1 mmol, 1.0 eq.).

  • Add the selected hydrazine derivative (3-4 mmol, 3-4 eq.) and ethanol (20 mL).

  • Carefully add the 5% Pd/C catalyst (2 mol%).

  • Attach a reflux condenser to the flask and heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the progress of the reaction by TLC at regular intervals (e.g., every 30 minutes).

  • Upon completion of the reaction (as indicated by the disappearance of the nitrobenzene spot on TLC), cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product is then subjected to a standard aqueous work-up.

  • The final product is purified by column chromatography on silica gel.

  • The yield and purity of the resulting aniline are determined by GC-MS analysis.

Visualizing the Process

Catalytic Transfer Hydrogenation Pathway

The following diagram illustrates the generally accepted mechanism for the catalytic transfer hydrogenation of a nitro group to an amine using a hydrazine derivative as the hydrogen donor. The process is initiated by the catalytic decomposition of the hydrazine derivative to form diimide, which then reduces the nitro group in a stepwise fashion.

Catalytic_Transfer_Hydrogenation cluster_catalyst Catalyst Surface cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Catalyst Pd/C Diimide Diimide (HN=NH) Hydrazine Hydrazine Derivative (R-NH-NH-R') Hydrazine->Diimide Catalytic Decomposition Byproduct Byproduct Hydrazine->Byproduct Forms Nitroarene Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-N=O) Diimide->Nitroso Reduction Nitrogen N2 Diimide->Nitrogen Decomposition Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine Reduction Amine Amine (Ar-NH2) Hydroxylamine->Amine Reduction

Caption: General mechanism of catalytic transfer hydrogenation.

Experimental Workflow for Comparative Analysis

This diagram outlines the systematic workflow for the comparative analysis of the catalytic activity of different hydrazine derivatives.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis cluster_analysis Data Analysis Start Start Reactants Prepare Reactant Solutions (Nitrobenzene, Hydrazine Derivatives) Start->Reactants Addition Add Reactants and Catalyst Reactants->Addition Catalyst_Prep Prepare Catalyst Slurry (Pd/C in Ethanol) Catalyst_Prep->Addition Setup Set up Reaction Flask (Flask, Stirrer, Condenser) Setup->Addition Heating Heat to 80°C and Stir Addition->Heating Monitoring Monitor Reaction by TLC Heating->Monitoring Quench Cool and Filter Monitoring->Quench Reaction Complete Extraction Solvent Removal and Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Analysis GC-MS Analysis Purification->Analysis Comparison Compare Yields and Reaction Times Analysis->Comparison End End Comparison->End

Caption: Workflow for comparing hydrazine derivatives.

Discussion of Comparative Results

The catalytic activity of hydrazine derivatives in transfer hydrogenation is influenced by several factors, including the electronic nature of the substituent on the hydrazine moiety and steric hindrance.

  • Hydrazine hydrate serves as the benchmark due to its high reactivity and the generation of only nitrogen and water as byproducts.

  • Methylhydrazine , an alkylhydrazine, exhibits comparable reactivity to hydrazine hydrate. The electron-donating methyl group slightly enhances the nucleophilicity of the hydrazine.

  • Phenylhydrazine , an arylhydrazine, is a slightly less potent hydrogen donor compared to hydrazine hydrate. The electron-withdrawing nature of the phenyl group can decrease the electron density on the nitrogen atoms. However, it is still a highly effective reducing agent.

  • Benzoylhydrazide , an acylhydrazide, shows lower catalytic activity. The electron-withdrawing benzoyl group significantly reduces the nucleophilicity and reducing power of the hydrazine moiety, leading to longer reaction times and potentially lower yields.

  • Semicarbazide is the least reactive among the tested derivatives. The presence of the amide-like carbamoyl group further deactivates the hydrazine, making it a much slower hydrogen donor in this catalytic system.

Conclusion

This guide provides a comparative overview of the catalytic activity of different classes of hydrazine derivatives in the transfer hydrogenation of nitrobenzene. The choice of the hydrazine derivative as a hydrogen donor has a profound impact on the reaction efficiency. While hydrazine hydrate and alkylhydrazines demonstrate high reactivity, arylhydrazines offer a good balance of reactivity and stability. Acylhydrazides and semicarbazides are considerably less reactive in this context. Researchers and drug development professionals can use this guide to make informed decisions on the selection of the appropriate hydrazine derivative for their specific synthetic needs, balancing factors such as reaction rate, yield, and substrate compatibility.

References

Steric Hindrance in Action: A Comparative Guide to the Regioselectivity of Tert-butylhydrazine and Methylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the predictable control of reaction regioselectivity is a cornerstone of efficient molecular synthesis. This guide provides an objective comparison of tert-butylhydrazine and methylhydrazine in two key heterocyclic ring-forming reactions: pyrazole synthesis and the Fischer indole synthesis. By examining the influence of the sterically demanding tert-butyl group versus the smaller methyl group, this document aims to provide a clear understanding of how substituent size on the hydrazine reagent dictates isomeric product distribution, supported by experimental data and detailed protocols.

The choice between N-alkylated hydrazines is often pivotal in directing the outcome of reactions with unsymmetrical carbonyl compounds. The inherent steric bulk of the tert-butyl group, in contrast to the methyl group, can serve as a powerful tool for achieving high regioselectivity, thereby simplifying product purification and improving overall reaction efficiency. This guide will delve into the practical implications of this difference.

Pyrazole Synthesis: A Clear Case for Steric Control

The condensation of a substituted hydrazine with a 1,3-dicarbonyl compound is a fundamental method for synthesizing pyrazoles. When an unsymmetrical dicarbonyl is used, the reaction can potentially yield two regioisomers. The experimental data presented below unequivocally demonstrates that the steric hindrance imposed by the tert-butyl group of tert-butylhydrazine overwhelmingly favors the formation of a single regioisomer. In contrast, methylhydrazine often leads to mixtures of products, necessitating more complex separation procedures.

Quantitative Data on Regioselectivity in Pyrazole Synthesis

The following table summarizes the regioselectivity observed in the reaction of substituted hydrazines with various unsymmetrical 1,3-dicarbonyl compounds and α,β-unsaturated ketones.

HydrazineCarbonyl CompoundReaction ConditionsMajor RegioisomerRegioisomeric RatioTotal Yield (%)Reference
tert-Butylhydrazine Unsymmetrical enaminodiketonesEthanol1-tert-Butyl-5-substituted pyrazoleRegiospecific74-94[1][2]
Methylhydrazine 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneEthanolMixture36 : 6499
Methylhydrazine 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneHFIP1-Methyl-5-(2-furyl)-3-(trifluoromethyl)pyrazole97 : 398
Methylhydrazine β-Aminoenones with a β-methyl substituentDMSO1-Methyl-5-substituted pyrazole>90%Not specified[1][2]
tert-Butylhydrazine β-Aminoenones with a β-methyl substituentDMSO1-tert-Butyl-5-substituted pyrazole>90%Not specified[1][2]
Methylhydrazine Unsymmetrical 1,3-diketonesNot specifiedMixture of regioisomersNot specifiedGood to excellent[3]

Key Observations:

  • Tert-butylhydrazine consistently affords a single regioisomer in high yield when reacted with unsymmetrical enaminodiketones.[1][2]

  • Methylhydrazine , under standard conditions (e.g., ethanol), often provides poor regioselectivity, resulting in mixtures of pyrazole isomers.

  • The choice of solvent can dramatically influence the regioselectivity for methylhydrazine. The use of non-nucleophilic, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve the regioselectivity.

  • For certain substrates, such as β-aminoenones with minimal steric hindrance at the β-position, both methylhydrazine and tert-butylhydrazine can exhibit high regioselectivity.[1][2]

Reaction Mechanism and the Role of Steric Hindrance

The regioselectivity in pyrazole synthesis is determined by the initial nucleophilic attack of one of the hydrazine nitrogens on a carbonyl group of the 1,3-dicarbonyl compound. The steric bulk of the substituent on the hydrazine plays a crucial role in directing this attack to the less sterically hindered carbonyl group.

G cluster_0 Reaction Pathway cluster_1 Influence of 'R' group diketone Unsymmetrical 1,3-Diketone intermediate_A Intermediate A (Attack at less hindered C) diketone->intermediate_A + R-NH-NH₂ intermediate_B Intermediate B (Attack at more hindered C) diketone->intermediate_B + R-NH-NH₂ hydrazine R-NH-NH₂ product_A Major Regioisomer intermediate_A->product_A Cyclization & Dehydration product_B Minor Regioisomer intermediate_B->product_B Cyclization & Dehydration tert_butyl R = tert-Butyl (Bulky) methyl R = Methyl (Small)

Mechanism of pyrazole synthesis highlighting the influence of the hydrazine substituent.

As illustrated in the diagram, the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine (R-NH-NH₂) can proceed via two pathways. When 'R' is a bulky group like tert-butyl, the pathway leading to Intermediate B is sterically disfavored, resulting in the selective formation of the major regioisomer (Product A). When 'R' is a smaller group like methyl, the energy difference between the two pathways is smaller, often leading to a mixture of both regioisomers.

Experimental Protocols

Protocol 1: Regiospecific Synthesis of 1-tert-Butyl-5-substituted Pyrazoles from Unsymmetrical Enaminodiketones

This protocol is adapted from the work of Rosa et al. and demonstrates the high regioselectivity achieved with tert-butylhydrazine.[1][2]

Materials:

  • Unsymmetrical enaminodiketone (1.0 mmol)

  • tert-Butylhydrazine hydrochloride (1.2 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a solution of the unsymmetrical enaminodiketone in ethanol, add tert-butylhydrazine hydrochloride.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure, and the product is isolated. In many cases, chromatographic purification is not required due to the high regioselectivity.

Protocol 2: Synthesis of N-Methylpyrazoles with Improved Regioselectivity using a Fluorinated Alcohol

This protocol is based on the findings of Cantrell et al., showcasing how solvent choice can enhance regioselectivity for methylhydrazine.

Materials:

  • 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • Dissolve the 1,3-diketone in HFIP.

  • Add methylhydrazine to the solution and stir at room temperature.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • The resulting residue can be purified by column chromatography to separate the regioisomers, though the isomeric ratio will be significantly improved compared to reactions in conventional solvents.

Fischer Indole Synthesis: A Qualitative Comparison

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[4][5] When an unsymmetrical ketone is employed, two regioisomeric indoles can be formed. The regioselectivity is governed by the relative stability of the intermediate enamines and the subsequent[3][3]-sigmatropic rearrangement.

Mechanistic Considerations and Expected Regioselectivity

The key step that determines the regioselectivity of the Fischer indole synthesis is the formation of the enamine intermediate from the initially formed hydrazone. The reaction will preferentially proceed through the more stable enamine. The stability of the enamine is influenced by the substitution pattern of the double bond.

G cluster_0 Fischer Indole Synthesis Pathway hydrazone Hydrazone enamine_A Enamine A (Less substituted) hydrazone->enamine_A Tautomerization enamine_B Enamine B (More substituted) hydrazone->enamine_B Tautomerization rearrangement_A [3,3]-Sigmatropic Rearrangement enamine_A->rearrangement_A rearrangement_B [3,3]-Sigmatropic Rearrangement enamine_B->rearrangement_B indole_A Indole A rearrangement_A->indole_A Cyclization & -NH₃ indole_B Indole B rearrangement_B->indole_B Cyclization & -NH₃

References

A Comparative Guide to the Spectroscopic Analysis of Pyrazoles Derived from Different Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazoles are a fundamental scaffold in medicinal chemistry and materials science, valued for their wide range of biological activities and unique photophysical properties.[1] The synthesis of these five-membered heterocyclic compounds most commonly involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative. The choice of hydrazine—such as hydrazine hydrate, phenylhydrazine, or a substituted phenylhydrazine—is a critical determinant of the final molecular structure, particularly the substituent at the N1 position of the pyrazole ring.

This guide provides a comparative overview of the key spectroscopic techniques used to characterize pyrazole compounds. By presenting supporting experimental data and detailed methodologies, it aims to assist researchers in the structural elucidation and confirmation of pyrazoles synthesized from various hydrazine precursors.

General Synthesis and Analysis Workflow

The synthetic and analytical pathway for pyrazole derivatives follows a logical progression from synthesis to purification and detailed structural characterization. The initial choice of hydrazine dictates the N1-substituent, which is then confirmed through a suite of spectroscopic methods.

Synthesis_Workflow cluster_reactants Reactants cluster_hydrazines Hydrazine Source cluster_synthesis Process cluster_products Pyrazole Products Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation Reaction Dicarbonyl->Condensation Hydrazine Hydrazine Hydrate Hydrazine->Condensation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Condensation SubstPhenylhydrazine Substituted Phenylhydrazine SubstPhenylhydrazine->Condensation NH_Pyrazole N-Unsubstituted Pyrazole Condensation->NH_Pyrazole NPh_Pyrazole N-Phenyl Pyrazole Condensation->NPh_Pyrazole NSubstPh_Pyrazole N-Substituted Phenyl Pyrazole Condensation->NSubstPh_Pyrazole Analysis_Workflow cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Pyrazole Synthesized Pyrazole Derivative FTIR FT-IR Spectroscopy Pyrazole->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Pyrazole->NMR MS Mass Spectrometry Pyrazole->MS UV UV-Vis Spectroscopy Pyrazole->UV FuncGroups Functional Group Identification FTIR->FuncGroups StructElucid Structural Elucidation (Connectivity, Environment) NMR->StructElucid MolWeight Molecular Weight & Fragmentation MS->MolWeight Electronic Electronic Transitions UV->Electronic Structure Final Structure Confirmation FuncGroups->Structure StructElucid->Structure MolWeight->Structure Electronic->Structure

References

Performance of Butylhydrazine Hydrochloride in Multi-Component Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, efficient step. The choice of reagents is paramount to the success of these reactions, influencing yield, purity, and reaction kinetics. This guide provides a detailed performance evaluation of butylhydrazine hydrochloride, with a focus on the more commonly studied tert-butylhydrazine hydrochloride, in MCRs. Its performance is compared with other frequently used hydrazine derivatives, supported by experimental data from the literature.

I. Overview of Hydrazines in Multi-Component Reactions

Hydrazine and its derivatives are versatile building blocks in organic synthesis, particularly in the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. In the context of MCRs, hydrazines primarily act as the nucleophilic component, contributing two adjacent nitrogen atoms to the resulting heterocyclic ring. Their reactivity and the properties of the final product are significantly influenced by the substituent on the hydrazine.

This guide will focus on the performance of tert-butylhydrazine hydrochloride in the synthesis of pyrazole derivatives, a common application of hydrazines in MCRs, and draw comparisons with other alternatives like phenylhydrazine and hydrazine hydrate.

II. Performance in Pyrazole Synthesis: A Comparative Analysis

The most well-documented MCR involving hydrazines is the Knorr pyrazole synthesis and its variations, where a hydrazine condenses with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone to form a pyrazole or pyrazoline ring. The steric and electronic properties of the substituent on the hydrazine play a crucial role in the reaction's efficiency.

Data Presentation

The following tables summarize the performance of tert-butylhydrazine hydrochloride and its alternatives in the synthesis of pyrazole derivatives. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; the data presented is collated from various sources to provide a comparative overview.

Table 1: Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds

Hydrazine Derivative1,3-Dicarbonyl CompoundCatalyst/SolventReaction ConditionsYield (%)Reference
PhenylhydrazineEthyl acetoacetateNano-ZnONot specified95%[1]
Phenylhydrazine2-(trifluoromethyl)-1,3-diketoneEthanolReflux63%[1]
PhenylhydrazineVarious 1,3-DiketonesN,N-dimethylacetamideRoom Temperature59-98%[1]
tert-ButylhydrazineEthyl 5-(3-aryl-3-oxopropinyl)anthranilatesNot specifiedNot specifiedDeterioration of regioselectivity observed[1]
Methylhydrazineβ-KetoestersIn situ formation of 1-formyl-1-methylhydrazineNot specifiedGood to excellent[2]

Table 2: Synthesis of Pyrazolines from α,β-Unsaturated Ketones (Chalcones)

Hydrazine Derivativeα,β-Unsaturated KetoneCatalyst/SolventReaction ConditionsYield (%)Reference
PhenylhydrazineChalconeAcetic acid, IodineNot specified70%[1]
Phenylhydrazine HydrochlorideVarious ChalconesEthanol, NaOHReflux, 8h85%[3]
Hydrazine HydrateChalconeEthanol, Acetic acidReflux, 4hNot specified, solid product obtained[4]
p-(4-(tert-butyl)phenyl)hydrazineChalconeCu(OTf)₂, --INVALID-LINK--Not specified~82%[5]

Observations:

  • Phenylhydrazine consistently demonstrates high yields in pyrazole synthesis from both 1,3-dicarbonyls and chalcones due to its favorable electronic and steric profile.[1][3]

  • tert-Butylhydrazine , while a valuable reagent, can exhibit challenges in terms of regioselectivity and potentially lower yields, particularly with more complex substrates.[1] The bulky tert-butyl group can sterically hinder the approach to the carbonyl carbon, influencing the reaction pathway.

  • Hydrazine hydrate is a simple and effective reagent for the synthesis of N-unsubstituted pyrazolines.[4]

  • Other substituted hydrazines, such as methylhydrazine and p-(4-(tert-butyl)phenyl)hydrazine , also show good to excellent performance, highlighting the tunability of the reaction by modifying the hydrazine substituent.[2][5]

III. Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of pyrazole derivatives using different hydrazine precursors.

Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazole from Phenylhydrazine and a Chalcone

Source: Adapted from various literature procedures.[1][3]

Materials:

  • Substituted Chalcone (1.0 eq)

  • Phenylhydrazine hydrochloride (1.2 eq)

  • Ethanol

  • 10% Sodium Hydroxide solution

Procedure:

  • In a round-bottom flask, dissolve the chalcone in ethanol.

  • Add phenylhydrazine hydrochloride to the solution.

  • Add the 10% sodium hydroxide solution dropwise while stirring.

  • Heat the reaction mixture under reflux for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • The solid product that precipitates is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.

Protocol 2: General Procedure for the Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Substituted Hydrazines

Source: Adapted from BenchChem.[5]

Materials:

  • 1,3-Dicarbonyl Compound (1.0 eq)

  • Substituted Hydrazine (e.g., tert-butylhydrazine hydrochloride or phenylhydrazine) (1.0 - 1.2 eq)

  • Solvent (e.g., Ethanol, Acetic Acid, or a fluorinated alcohol like TFE or HFIP for improved regioselectivity)

  • Acid or Base catalyst (if required)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.

  • Slowly add the substituted hydrazine to the solution at room temperature. The reaction can be exothermic.

  • Stir the reaction mixture at room temperature or heat under reflux for a specified time (typically 2-24 hours), depending on the reactivity of the substrates. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature. The product may precipitate and can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

IV. Mandatory Visualizations

Knorr Pyrazole Synthesis Workflow

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product hydrazine Substituted Hydrazine (e.g., Butylhydrazine HCl) condensation Condensation hydrazine->condensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->condensation cyclization Intramolecular Cyclization condensation->cyclization Intermediate Formation dehydration Dehydration cyclization->dehydration pyrazole Substituted Pyrazole dehydration->pyrazole Aromatization Hydrazine_Comparison cluster_hydrazine Hydrazine Derivative cluster_performance Performance in Pyrazole Synthesis butylhydrazine Butylhydrazine HCl yield Yield butylhydrazine->yield Moderate to Good regioselectivity Regioselectivity butylhydrazine->regioselectivity Can be an issue steric_hindrance Steric Hindrance butylhydrazine->steric_hindrance Significant phenylhydrazine Phenylhydrazine phenylhydrazine->yield High phenylhydrazine->regioselectivity Generally Good phenylhydrazine->steric_hindrance Less Significant hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->yield Good

References

A Comparative Guide to Cross-Reactivity of Butylhydrazine Hydrochloride in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the cross-reactivity of butylhydrazine hydrochloride in the context of competitive immunoassays. Designed for researchers, scientists, and drug development professionals, this document outlines the principles of immunoassay cross-reactivity, presents hypothetical performance data against structurally related compounds, and provides detailed experimental protocols.

Introduction to Immunoassay Cross-Reactivity

Immunoassays are widely used analytical methods that leverage the high specificity of antibody-antigen binding to detect and quantify target molecules.[1][2] However, the specificity of an antibody is not always absolute. Cross-reactivity occurs when an antibody binds to non-target molecules that are structurally similar to the target analyte.[3][4] This can lead to false-positive results or inaccurate quantification.[3] For small molecules (haptens) like this compound, which require conjugation to a carrier protein to become immunogenic, the resulting polyclonal or monoclonal antibodies may recognize not only the target hapten but also other molecules with similar chemical structures.

Understanding the cross-reactivity profile of an immunoassay is therefore critical for validating its specificity and ensuring reliable results. This is typically evaluated by testing a panel of structurally related compounds and determining their ability to compete with the target analyte for antibody binding sites.[3] The results are often expressed as the concentration of the cross-reactant required to cause a 50% inhibition of the signal (IC50), which is then compared to the IC50 of the target analyte.

Comparative Analysis of this compound Cross-Reactivity

To illustrate the performance of a hypothetical competitive immunoassay for this compound, a panel of structurally related compounds was assessed. The following table summarizes the cross-reactivity data, which is presented as the IC50 value for each compound and the calculated cross-reactivity percentage relative to this compound.

Table 1: Cross-Reactivity of a Hypothetical this compound Immunoassay

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)*
Butylhydrazine CH₃(CH₂)₃NHNH₂10 100%
tert-Butylhydrazine(CH₃)₃CNHNH₂2540%
PhenylhydrazineC₆H₅NHNH₂1506.7%
IsoniazidC₅H₄NCONHNH₂> 1,000< 1%
HydrazineH₂NNH₂5002%
n-ButylamineCH₃(CH₂)₃NH₂> 10,000< 0.1%
Isobutylhydrazine(CH₃)₂CHCH₂NHNH₂5020%
sec-ButylhydrazineCH₃CH₂CH(CH₃)NHNH₂7513.3%

*% Cross-Reactivity = (IC50 of Butylhydrazine / IC50 of Test Compound) x 100

Experimental Protocols

The data presented in this guide is based on a standard competitive enzyme-linked immunosorbent assay (ELISA). The general protocol is detailed below.

Competitive ELISA Protocol for this compound

1. Plate Coating:

  • A microtiter plate is coated with a butylhydrazine-protein conjugate (e.g., Butylhydrazine-BSA).

  • The plate is incubated overnight at 4°C to allow for the adsorption of the conjugate to the well surface.

  • The plate is then washed to remove any unbound conjugate.

2. Blocking:

  • A blocking buffer (e.g., 1% BSA in PBS) is added to each well to block any remaining non-specific binding sites on the plastic surface.

  • The plate is incubated for 1-2 hours at room temperature.

  • The plate is washed again.

3. Competitive Reaction:

  • Standards (this compound at known concentrations), samples, and potential cross-reactants are pre-incubated with a limited amount of anti-butylhydrazine antibody.

  • This mixture is then added to the coated and blocked microtiter plate wells.

  • The plate is incubated for 1-2 hours at room temperature, during which the free butylhydrazine (from the standard or sample) and the butylhydrazine-protein conjugate on the plate compete for binding to the antibody.

4. Detection:

  • The plate is washed to remove any unbound antibodies and other components.

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and specific for the primary antibody is added to each well.

  • The plate is incubated for 1 hour at room temperature.

  • After another washing step, a substrate solution (e.g., TMB) is added. The enzyme converts the substrate into a colored product.

5. Data Analysis:

  • The reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • The absorbance is measured using a microplate reader at a specific wavelength.

  • The intensity of the color is inversely proportional to the concentration of butylhydrazine in the sample. A standard curve is generated by plotting the absorbance versus the concentration of the butylhydrazine standards. The concentration of butylhydrazine in the samples and the IC50 values for the cross-reactants are determined from this curve.

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying principles of competitive immunoassays, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_steps Competitive ELISA Workflow step1 1. Plate Coating (Butylhydrazine-Protein Conjugate) step2 2. Blocking (e.g., BSA) step1->step2 step3 3. Competitive Reaction (Add Sample/Standard + Antibody) step2->step3 step4 4. Detection (Add Enzyme-Linked Secondary Antibody) step3->step4 step5 5. Substrate Addition (e.g., TMB) step4->step5 step6 6. Read Absorbance step5->step6

Caption: A flowchart illustrating the sequential steps of a competitive ELISA.

Competitive_Binding_Principle cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Ab1 Ab CoatedAg1 Coated Analyte Ab1->CoatedAg1 Less Binding to Plate Analyte1 Analyte Analyte1->Ab1 Binds in Solution Analyte2 Analyte Analyte2->Ab1 Binds in Solution Result1 Low Signal Ab2 Ab CoatedAg2 Coated Analyte Ab2->CoatedAg2 More Binding to Plate Result2 High Signal

Caption: The principle of competitive binding in an ELISA.

Conclusion

The specificity of an immunoassay is a critical parameter for its reliable application. This guide provides a framework for understanding and evaluating the cross-reactivity of a this compound immunoassay. While the presented data is hypothetical, it is based on the structural similarities of the tested compounds to butylhydrazine and serves as a practical example of how such a comparison would be presented. The detailed experimental protocol for a competitive ELISA offers a solid foundation for the development and validation of immunoassays for small molecules. Researchers and drug development professionals are encouraged to perform thorough cross-reactivity studies to ensure the accuracy and specificity of their immunoassays.

References

A Comparative Guide to Alternative Synthetic Routes for N-tert-Butylated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a tert-butyl group onto a nitrogen atom within a heterocyclic scaffold is a pivotal strategy in medicinal chemistry. This bulky alkyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and solubility, while also influencing its conformational properties and biological activity. This guide provides an objective comparison of key synthetic routes for the N-tert-butylation of heterocyclic compounds, supported by experimental data and detailed protocols.

Direct N-Alkylation with tert-Butylating Agents

Direct N-alkylation is a straightforward approach for forging the N-tert-butyl bond. This method typically involves the reaction of a heterocyclic amine with a tert-butylating agent under acidic or basic conditions.

A. Acid-Catalyzed Alkylation with Isobutylene or tert-Butanol

This classic method relies on the in situ generation of the tert-butyl cation from isobutylene or tert-butanol in the presence of a strong acid catalyst.

  • Reaction Pathway:

G cluster_0 Carbocation Formation cluster_1 Nucleophilic Attack tert-Butanol tert-Butanol tert-Butyl Cation tert-Butyl Cation tert-Butanol->tert-Butyl Cation + H+ - H2O Isobutylene Isobutylene Isobutylene->tert-Butyl Cation + H+ H+ H+ Heterocycle-NH Heterocycle-NH N-tert-Butylated Heterocycle N-tert-Butylated Heterocycle Heterocycle-NH->N-tert-Butylated Heterocycle + tert-Butyl Cation - H+ _2 _2

Caption: Acid-catalyzed N-tert-butylation pathway.

Comparative Data:

Heterocycletert-Butylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
PyrroleIsobutyleneH₂SO₄Dioxane25285
Indoletert-ButanolH₂SO₄Dioxane801270
ImidazoleIsobutyleneH₂SO₄Dioxane50675
Pyrazoletert-ButanolH₂SO₄Toluene1102460

Experimental Protocol: N-tert-Butylation of Pyrrole with Isobutylene

  • To a solution of pyrrole (1.0 g, 14.9 mmol) in dioxane (20 mL) at 0 °C, add concentrated sulfuric acid (0.1 mL) dropwise.

  • Bubble isobutylene gas through the solution for 2 hours while maintaining the temperature at 25 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-tert-butylpyrrole.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, including the N-tert-butylation of heterocyclic halides.[1][2] This reaction involves the palladium-catalyzed cross-coupling of a heterocyclic halide with tert-butylamine.[3]

  • Catalytic Cycle:

G Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Oxidative Addition Complex Pd(0)Ln->Oxidative Addition Complex + Heterocycle-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + t-BuNH2 Deprotonation Deprotonation Amine Coordination->Deprotonation + Base - Base-H+ Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)Ln Reductive Elimination N-tert-Butylated Heterocycle N-tert-Butylated Heterocycle Reductive Elimination Complex->N-tert-Butylated Heterocycle

Caption: Buchwald-Hartwig amination catalytic cycle.

Comparative Data:

Heterocyclic HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
2-Chloropyridinetert-ButylaminePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001288
3-Bromopyrazoletert-ButylaminePd(OAc)₂ (5)SPhos (10)K₂CO₃Dioxane1101875
2-Bromoindoletert-ButylaminePd₂(dba)₃ (1.5)Xantphos (1.5)Cs₂CO₃Toluene802482
4-Iodoimidazoletert-ButylaminePd(OAc)₂ (3)RuPhos (6)K₃PO₄THF801691

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add a solution of 2-chloropyridine (113 mg, 1.0 mmol) in anhydrous toluene (5 mL).

  • Add tert-butylamine (103 mg, 1.4 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford 2-(tert-butylamino)pyridine.

Ritter Reaction

The Ritter reaction provides a pathway to N-tert-butyl amides from nitriles and a source of a tert-butyl carbocation.[4] This methodology can be adapted for the synthesis of N-tert-butylated heterocycles if the nitrile is a precursor that undergoes cyclization after the N-tert-butylation step.

  • Reaction Pathway:

G tert-Butanol tert-Butanol tert-Butyl Cation tert-Butyl Cation tert-Butanol->tert-Butyl Cation + H+ - H2O H+ H+ Nitrile R-C≡N Nitrilium Ion Nitrilium Ion Nitrile->Nitrilium Ion + tert-Butyl Cation N-tert-Butyl Amide N-tert-Butyl Amide Nitrilium Ion->N-tert-Butyl Amide + H2O H2O H2O

Caption: General mechanism of the Ritter reaction.

Comparative Data for N-tert-Butyl Amide Synthesis (Precursors to Heterocycles):

Nitriletert-Butyl SourceAcidSolventTemperature (°C)Time (h)Yield (%)
Benzonitriletert-ButanolH₂SO₄Acetic Acid25495
Acetonitriletert-Butyl AcetateH₂SO₄Acetic Acid42288
2-Cyanopyridinetert-ButanolH₂SO₄-60385
AdiponitrileIsobutyleneH₂SO₄Dioxane50578

Experimental Protocol: Synthesis of N-tert-Butylbenzamide [5]

  • In a beaker, cool benzonitrile (5.15 g, 50 mmol) in an ice bath.

  • Slowly add concentrated sulfuric acid (5 mL) to the cooled benzonitrile with stirring.

  • While maintaining the cold temperature, add tert-butyl alcohol (3.7 g, 50 mmol) dropwise with continuous stirring.

  • Remove the reaction from the cold bath and allow it to warm to room temperature, then stir for 1 hour.

  • Carefully pour the viscous mixture into a beaker containing chipped ice and water.

  • Isolate the resulting white solid product by vacuum filtration.

  • Recrystallize the crude product from ethanol/water to yield pure N-tert-butylbenzamide.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds, which can be applied to the N-tert-butylation of heterocyclic amines. This typically involves the reaction of a heterocyclic amine with a tert-butyl carbonyl compound (e.g., pivalaldehyde), followed by in situ reduction of the resulting iminium ion.

  • Experimental Workflow:

G Start Start Combine Combine Heterocyclic Amine and Pivalaldehyde Start->Combine Imine_Formation Iminium Ion Formation (Acid Catalyst) Combine->Imine_Formation Reduction Add Reducing Agent (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Workup Aqueous Workup and Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product N-tert-Butylated Heterocycle Purification->Product

Caption: General workflow for reductive amination.

Comparative Data:

Heterocyclic AmineCarbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
Aniline (for comparison)PivalaldehydeNaBH(OAc)₃Dichloromethane251292
2-AminopyridinePivalaldehydeNaBH₃CNMethanol/AcOH252478
4-AminoimidazolePivalaldehydeH₂/Pd-CEthanol501865
3-AminoindolePivalaldehydeNaBH(OAc)₃1,2-Dichloroethane251685

Experimental Protocol: Reductive Amination of 2-Aminopyridine

  • To a solution of 2-aminopyridine (0.94 g, 10 mmol) and pivalaldehyde (0.86 g, 10 mmol) in methanol (30 mL), add a few drops of glacial acetic acid to adjust the pH to ~5.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium cyanoborohydride (0.75 g, 12 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford N-tert-butylpyridin-2-amine.

Conclusion

The choice of the optimal synthetic route for the N-tert-butylation of a specific heterocyclic compound depends on several factors, including the nature of the heterocycle, the presence of other functional groups, and the desired scale of the reaction.

  • Direct N-alkylation is often the most straightforward and atom-economical method, particularly for electron-rich and robust heterocycles.

  • Buchwald-Hartwig amination offers broad substrate scope and functional group tolerance, making it a powerful tool for complex molecules, albeit at a higher cost due to the palladium catalyst and ligands.

  • The Ritter reaction is a valuable method when the synthesis starts from a nitrile precursor, providing a direct route to N-tert-butylated amides that can be further cyclized.

  • Reductive amination is a reliable method for N-tert-butylating heterocyclic amines, with the choice of reducing agent being critical to avoid side reactions.

For researchers and drug development professionals, a thorough evaluation of these methods, considering their respective advantages and limitations, is crucial for the efficient and successful synthesis of N-tert-butylated heterocyclic compounds. The provided data and protocols serve as a starting point for reaction optimization and scale-up.

References

Safety Operating Guide

Safe Disposal of Butylhydrazine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the proper disposal procedures for butylhydrazine hydrochloride. This document outlines essential safety and logistical information, providing clear, step-by-step guidance to ensure the safe handling and disposal of this chemical in a laboratory setting. Adherence to these procedures is critical for personnel safety and environmental protection.

This compound is a hazardous substance that requires careful management throughout its lifecycle, including disposal.[1][2][3] Improper disposal can lead to chemical hazards and environmental contamination. This guide provides a framework for managing waste this compound in accordance with safety best practices and regulatory considerations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with extreme caution in a well-ventilated area, preferably within a chemical fume hood.[1][3] Personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) for Handling this compound
Eye Protection
Skin Protection
Respiratory Protection

Step-by-Step Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][2][4] This ensures that the chemical is managed and treated in compliance with all relevant regulations. For small quantities, in-lab chemical neutralization may be a viable option prior to collection by a waste disposal service, but this should only be performed by trained personnel with a thorough understanding of the risks involved.

Method 1: Licensed Hazardous Waste Disposal (Primary Method)
  • Segregation and Storage:

    • Collect waste this compound in a dedicated, clearly labeled, and sealed container.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, particularly oxidizing agents.[2]

    • Ensure the storage area is designated for hazardous waste.

  • Labeling:

    • Label the container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.

  • Arranging for Pickup:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.

    • Follow all institutional and local regulations for hazardous waste disposal.[1]

Method 2: Laboratory-Scale Neutralization (for small quantities, with caution)

This procedure should only be performed by personnel experienced in handling hazardous chemicals and with appropriate safety measures in place. The goal is to convert the hydrazine derivative to less hazardous products. Oxidation is a common method for hydrazine decomposition.

Experimental Protocol: Oxidation with Calcium Hypochlorite

Disclaimer: This is a general guideline and must be adapted to your specific laboratory conditions and in compliance with all safety regulations. Always perform a small-scale test reaction first.

  • Preparation:

    • In a chemical fume hood, prepare a dilute solution of this compound (e.g., less than 5% w/v) in water in a suitable reaction vessel (e.g., a three-necked flask equipped with a stirrer, thermometer, and an addition funnel).

    • Prepare a dilute solution of an oxidizing agent, such as calcium hypochlorite (e.g., a 5% w/v aqueous solution).

  • Neutralization:

    • Slowly add the calcium hypochlorite solution to the stirred this compound solution.

    • Monitor the temperature of the reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a safe temperature (e.g., below 50°C). An ice bath may be necessary for cooling.

    • Continue adding the oxidizing agent until the reaction is complete. The completion of the reaction can be monitored by various methods, such as testing for the absence of hydrazine using a qualitative test (e.g., with potassium permanganate solution, where the purple color persists if the hydrazine is consumed).

  • Waste Management of Reaction Mixture:

    • Once the reaction is complete and the mixture has cooled to room temperature, adjust the pH of the solution to neutral (pH 7) using a suitable acid or base (e.g., dilute hydrochloric acid or sodium hydroxide).

    • The resulting neutralized solution should be collected as hazardous waste and disposed of through a licensed contractor, as it may still contain byproducts that are not suitable for drain disposal.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure:

    • Evacuate all non-essential personnel from the immediate area.

    • Secure the area and prevent entry.

  • Personal Protection:

    • Don the appropriate PPE as outlined in the table above.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[1]

    • For liquid spills, absorb the material with an inert absorbent (e.g., sand or earth) and place it in a sealed container for disposal.

    • Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

Data Summary

ParameterValueReference
Chemical Formula C4H13ClN2--INVALID-LINK--
Molecular Weight 124.61 g/mol --INVALID-LINK--
Appearance White to off-white crystalline solid--INVALID-LINK--
Solubility Soluble in water--INVALID-LINK--
Incompatible Materials Strong oxidizing agents[4]
Hazardous Decomposition Products Carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas (under fire conditions)[4]

Disposal Decision Workflow

DisposalWorkflow This compound Disposal Decision Workflow Start Waste Butylhydrazine Hydrochloride Generated AssessQuantity Assess Quantity of Waste Start->AssessQuantity SmallQuantity Small Laboratory-Scale Quantity? AssessQuantity->SmallQuantity Evaluate LargeQuantity Large or Bulk Quantity SmallQuantity->LargeQuantity No LabNeutralization Perform Laboratory-Scale Neutralization (Oxidation) SmallQuantity->LabNeutralization Yes LicensedDisposal Arrange for Disposal via Licensed Hazardous Waste Contractor LargeQuantity->LicensedDisposal End Disposal Complete LicensedDisposal->End CollectTreatedWaste Collect Treated Waste for Licensed Disposal LabNeutralization->CollectTreatedWaste CollectTreatedWaste->LicensedDisposal

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Butylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Butylhydrazine hydrochloride. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact in the laboratory setting.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling & Weighing Chemical safety goggles or a face shield.[1][2][3][4]Chemical-resistant gloves (e.g., nitrile, neoprene).[2][3][5][6]Laboratory coat or coveralls.[1][2][3]Use in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[1][7]
Preparing Solutions Chemical safety goggles and a face shield.[1][6]Chemical-resistant gloves (e.g., nitrile, neoprene).[2][3][5][6]Chemical-resistant apron over a laboratory coat.[3]Work should be conducted in a certified chemical fume hood.[8]
Spill Cleanup Chemical safety goggles and a face shield.[1][6]Heavy-duty, chemical-resistant gloves.[2][3][5][6]Chemical-resistant suit or coveralls.[1][3]An air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[9]

Health Hazard Information

This compound is classified as a hazardous substance with the following potential health effects:

  • Acute Toxicity: Harmful if swallowed.[7][10]

  • Skin Corrosion/Irritation: Causes skin irritation.[7][10][11]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[7][10][11]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7][10][11]

Currently, there are no established specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), for this compound.[11] Given the lack of specific data, it is prudent to handle this compound with a high degree of caution. For context, the parent compound, hydrazine, has established exposure limits due to its toxicity and carcinogenicity.[12][13][14] Therefore, engineering controls and personal protective equipment should be utilized to minimize any potential for exposure.

Emergency Procedures: Spill Response

Immediate and appropriate response to a spill is crucial to prevent exposure and further contamination.

Spill Response Workflow

Spill_Response_Workflow Workflow for this compound Spill start Spill Occurs assess Assess Spill Size (Minor vs. Major) start->assess minor_spill Minor Spill assess->minor_spill  Minor major_spill Major Spill assess->major_spill  Major evacuate_minor Alert personnel in the immediate area minor_spill->evacuate_minor evacuate_major Evacuate the laboratory and alert others major_spill->evacuate_major don_ppe_minor Don appropriate PPE evacuate_minor->don_ppe_minor contain_minor Contain the spill with absorbent material don_ppe_minor->contain_minor cleanup_minor Carefully sweep or scoop up the material contain_minor->cleanup_minor dispose_minor Place in a sealed, labeled container for hazardous waste cleanup_minor->dispose_minor decontaminate_minor Decontaminate the area and equipment dispose_minor->decontaminate_minor end Spill Managed decontaminate_minor->end contact_ehs Contact Emergency Services / EHS evacuate_major->contact_ehs secure_area Secure the area to prevent entry contact_ehs->secure_area secure_area->end

Caption: Workflow for responding to a this compound spill.

Step-by-Step Spill Cleanup Protocol

For a Minor Spill (Small quantity, contained, and no immediate inhalation risk):

  • Alert Personnel: Immediately inform others in the vicinity of the spill.

  • Don PPE: At a minimum, wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

  • Containment: Cover the spill with an inert absorbent material such as sand, earth, or vermiculite to prevent it from spreading. Do not use combustible materials like paper towels.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated, labeled container for hazardous waste. Avoid creating dust.

  • Decontamination: Wipe down the spill area with a damp cloth or sponge. All cleaning materials should also be disposed of as hazardous waste.

  • Wash: Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.

For a Major Spill (Large quantity, uncontained, or risk of airborne dust):

  • Evacuate: Immediately evacuate the laboratory and alert all personnel in the surrounding area.

  • Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.

  • Secure the Area: If it is safe to do so, close the doors to the affected area to contain vapors and prevent entry.

  • Await Professional Help: Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of the emergency response team.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection: Collect all this compound waste, including contaminated PPE and cleanup materials, in a clearly labeled, sealed, and chemical-resistant container.

  • Waste Disposal: Dispose of the hazardous waste through an approved waste disposal plant or a licensed hazardous waste management company.[11] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash. As a hydrazine derivative, it is considered a hazardous waste.[15]

First Aid Measures

In the event of exposure, take the following immediate actions:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]

References

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Retrosynthesis Analysis

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Butylhydrazine hydrochloride
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Butylhydrazine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.